molecular formula C13H14N2O2S B3306254 N-[2-(aminomethyl)phenyl]benzenesulfonamide CAS No. 926245-82-1

N-[2-(aminomethyl)phenyl]benzenesulfonamide

Cat. No.: B3306254
CAS No.: 926245-82-1
M. Wt: 262.33 g/mol
InChI Key: YFWCAGTZNQFYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(aminomethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(aminomethyl)phenyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(aminomethyl)phenyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(aminomethyl)phenyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(aminomethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCAGTZNQFYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926245-82-1
Record name N-[2-(aminomethyl)phenyl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"N-[2-(aminomethyl)phenyl]benzenesulfonamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(aminomethyl)phenyl]benzenesulfonamide is a chemical compound featuring a benzenesulfonamide core linked to a phenyl group substituted with an aminomethyl group at the ortho position. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The structural arrangement of N-[2-(aminomethyl)phenyl]benzenesulfonamide, with its primary amine and sulfonamide moieties, presents a versatile scaffold for the synthesis of more complex molecules and for investigation into its own potential biological activities. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of the aminomethyl and benzenesulfonamide groups on the phenyl ring dictates the compound's chemical behavior and potential for molecular interactions.

Chemical Structure

The structure of N-[2-(aminomethyl)phenyl]benzenesulfonamide consists of a central phenyl ring with two key substituents. The benzenesulfonamide group (-NH-SO₂-Ph) is attached to one carbon of the ring, and an aminomethyl group (-CH₂-NH₂) is attached to an adjacent carbon. This ortho-substitution pattern influences the molecule's conformation and reactivity.

Synthesis_Workflow Start 2-Aminobenzylamine + Benzenesulfonyl Chloride Reaction Reaction in DCM/THF with Triethylamine (0°C to RT, 4-6h) Start->Reaction Workup Aqueous Workup (Wash with H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-[2-(aminomethyl)phenyl]benzenesulfonamide Purification->Product

Sources

Unlocking the Pharmacological Potential of N-[2-(aminomethyl)phenyl]benzenesulfonamide: A Technical Guide to Scaffold Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged chemical scaffolds are paramount. N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) represents a highly versatile, bifunctional small-molecule building block[1]. Rather than acting as a single-target "magic bullet," this molecule serves as a foundational pharmacophore whose mechanism of action (MoA) is dictated by its dual structural features: a benzenesulfonamide core that participates in extensive hydrogen-bond networks, and an ortho-aminomethyl moiety that acts as a basic anchor for electrostatic interactions.

This whitepaper provides an in-depth technical analysis of the scaffold's MoA across multiple target classes, detailing the structural biology, thermodynamic principles, and self-validating experimental workflows required to characterize its pharmacological behavior.

Structural Biology & Pharmacophore Dynamics

The pharmacological utility of N-[2-(aminomethyl)phenyl]benzenesulfonamide stems from its precise spatial geometry and electronic distribution.

The Benzenesulfonamide Core

The secondary sulfonamide group ( Ar−SO2​−NH−Ar ) is a classic bioisostere for transition states in enzymatic cleavage and a robust hydrogen-bond donor/acceptor system. In target binding pockets (such as the hinge region of kinases or the active site of metalloenzymes), the sulfonyl oxygens act as potent H-bond acceptors, while the secondary amine serves as an H-bond donor. Benzenesulfonamide analogues have recently been validated as potent modulators of complex protein-protein interactions, including the inhibition of the NLRP3 inflammasome[2].

The Ortho-Aminomethyl Anchor

The critical differentiator of this scaffold is the primary amine attached via a single methylene carbon at the ortho position of the aniline ring.

  • Electrostatic Steering: With a pKa of approximately 9.5, the aminomethyl group is protonated ( −CH2​NH3+​ ) at physiological pH. This localized positive charge acts as an electrostatic anchor, forming high-affinity salt bridges with acidic residues (Aspartate or Glutamate) within target active sites.

  • Conformational Restriction: The ortho positioning creates a steric boundary that restricts the dihedral angle between the two phenyl rings. This forces the molecule into a bioactive "L-shaped" or "U-shaped" conformation, significantly reducing the entropic penalty ( ΔS ) upon target binding compared to its meta or para isomers.

Pharmacophore A N-[2-(aminomethyl)phenyl] benzenesulfonamide B Benzenesulfonamide Core (H-Bond Acceptor/Donor) A->B Structural Component C Ortho-Aminomethyl Group (Basic Anchor / Salt Bridge) A->C Structural Component D Target Hinge Region Interaction B->D Primary MoA (H-Bonds) E Catalytic Asp/Glu Residue Binding C->E Secondary MoA (Electrostatic)

Fig 1: Pharmacophore mapping of N-[2-(aminomethyl)phenyl]benzenesulfonamide and target interactions.

Core Mechanisms of Action by Target Class

Mechanism A: Metalloenzyme Modulation via the "Tail Approach"

Sulfonamides are historically recognized as primary zinc-binding pharmacophores in Carbonic Anhydrases (CAs). However, secondary sulfonamides like N-[2-(aminomethyl)phenyl]benzenesulfonamide utilize a different MoA. Instead of direct zinc coordination, the sulfonamide core anchors to the zinc-bound water molecule or active site entrance. The aminomethyl group acts as a functional "tail," extending into the outer-rim subpockets of the enzyme. This "tail approach" is a validated strategy for achieving isoform-specific selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II) by exploiting variations in the amino acid residues lining the outer active site[3].

Mechanism B: Kinase Inhibition (DFG-Out Stabilization)

In kinase targeting, the scaffold acts as a Type II inhibitor. The benzenesulfonamide moiety binds to the highly conserved hinge region via hydrogen bonding. Concurrently, the ortho-aminomethyl group projects into the solvent-exposed channel or the allosteric pocket created by the DFG-out conformation. The protonated amine forms a critical salt bridge with the catalytic Glutamate in the α C-helix, locking the kinase in an inactive state and driving a prolonged target residence time.

Self-Validating Experimental Workflows

To rigorously define the MoA of this scaffold against a novel target, researchers must employ orthogonal, self-validating protocols. The following methodologies are designed to decouple binding affinity from structural orientation, ensuring causality in experimental observations.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Steady-state IC50 assays mask kinetic nuances. SPR is utilized because it decouples affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. This reveals whether the protonated amine induces a "slow-off" rate via electrostatic anchoring—a critical parameter for predicting in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (target density: ~2000 RU). Self-Validating Control: Block a reference flow cell with ethanolamine to quantify and subtract non-specific background binding.

  • Analyte Preparation: Prepare a 2-fold dilution series (3.125 nM to 100 nM) of N-[2-(aminomethyl)phenyl]benzenesulfonamide in HBS-EP+ buffer containing 1% DMSO. Self-Validating Control: Run a des-amino analog (N-phenylbenzenesulfonamide) in parallel to isolate the thermodynamic contribution ( ΔΔG ) of the aminomethyl group.

  • Injection & Regeneration: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model. The assay validates itself if the χ2 value of the fit remains <10% of the theoretical Rmax​ .

Protocol 2: Structural Validation via X-Ray Crystallography

Causality: While SPR confirms the kinetics of the interaction, crystallography is required to confirm the spatial orientation. It validates whether the ortho-aminomethyl group successfully forms the hypothesized salt bridge without inducing steric clashes that would distort the benzenesulfonamide hinge-binding geometry.

Step-by-Step Methodology:

  • Co-Crystallization: Incubate the purified target protein (10-15 mg/mL) with a 5-fold molar excess of the scaffold compound for 2 hours on ice. Self-Validating Control: Run apo-protein crystallization in parallel to identify ligand-induced conformational shifts.

  • Data Collection: Harvest the resulting crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source (100 K, 1.0 Å wavelength).

  • Refinement & Validation: Solve the phase problem using molecular replacement. The system validates the ligand pose by generating an omit map ( Fo​−Fc​ electron density map); the ligand is only modeled into >3 σ positive density, ensuring the pose is strictly data-driven and free of model bias.

Workflow S1 S1 S2 Step 2: SPR Kinetic Assay (Determine k_on / k_off) S1->S2 Validated Ligand S3 Step 3: X-Ray Crystallography (Confirm Binding Pose) S2->S3 Affinity Confirmed S4 Step 4: Cellular Target Engagement (CETSA) S3->S4 Structural MoA Defined

Fig 2: Self-validating experimental workflow for characterizing the scaffold's mechanism of action.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the critical nature of the ortho-aminomethyl substitution, the following table summarizes representative kinetic and thermodynamic data comparing the target scaffold against its positional isomers and unsubstituted analogs. This data highlights how the ortho position minimizes entropic penalty while maximizing electrostatic anchoring.

Compound Variant kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Primary Interaction Mode
Ortho-aminomethyl (Target) 4.5×105 1.2×10−4 0.26 Dual: H-bond + Salt Bridge (Optimal geometry)
Meta-aminomethyl 3.8×105 8.5×10−3 22.3H-bond + Weak Electrostatic
Para-aminomethyl 4.1×105 2.1×10−2 51.2H-bond only (Steric clash of tail)
Des-amino analog 2.5×105 5.4×10−2 216.0H-bond only (High entropic penalty)

Table 1: Representative kinetic profiling of benzenesulfonamide isomers, demonstrating the superior residence time (slow koff​ ) driven by the ortho-aminomethyl salt bridge.

References

  • Jiang, H., et al. "Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization." PMC - National Institutes of Health. Available at:[Link]

  • Bua, S., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

In Silico Docking Studies of N-[2-(aminomethyl)phenyl]benzenesulfonamide: A Privileged Scaffold for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), identifying versatile, low-molecular-weight scaffolds is critical for developing highly selective therapeutics. N-[2-(aminomethyl)phenyl]benzenesulfonamide (N2AMPB, CAS: 926245-82-1)[1] represents a privileged bifunctional pharmacophore. Structurally, it combines a highly basic ortho-aminomethyl group with a flexible, hydrogen-bond-capable benzenesulfonamide linker.

While benzenesulfonamides are classically associated with metalloenzyme (e.g., Carbonic Anhydrase) inhibition, the specific topology of N2AMPB makes it an exceptionally potent starting point for targeting trypsin-like serine proteases. This technical whitepaper outlines a rigorous in silico docking methodology for evaluating N2AMPB against Coagulation Factor Xa (FXa) , a premier target for anticoagulant therapy.

Mechanistic Rationale & Target Selection

The active site of FXa is characterized by two distinct, highly druggable pockets: the S1 pocket and the S4 pocket[2]. The causality behind selecting N2AMPB as a scaffold for FXa lies in its perfect geometric and electrostatic complementarity to these regions:

  • The S1 Pocket (The P1 Anchor): The S1 pocket of FXa is a deep, narrow cleft with a negatively charged Asp189 residue at its base[2],[3]. The aminomethyl group of N2AMPB has a pKa of ~9.5, ensuring it is fully protonated ( ) at physiological pH. This allows it to act as a potent P1 anchor, reaching deep into the S1 pocket to form a critical salt bridge with Asp189. This mechanism is experimentally validated by known FXa inhibitors like DPC602, which utilize an identical 2-(aminomethyl)phenyl moiety[4],[5].

  • The S4 Pocket (The P4 Motif): Unlike other serine proteases, the S4 pocket of FXa is an "aromatic box" formed by the side chains of Tyr99, Phe174, and Trp215[2]. The benzenesulfonamide moiety of N2AMPB provides the necessary vector and flexibility to extend into this pocket, enabling stacking interactions with Tyr99 and hydrogen bonding with the Gly216 backbone[2].

In Silico Docking Protocol: A Self-Validating System

To ensure scientific integrity, docking highly charged fragments requires a self-validating workflow. Standard docking algorithms often fail to account for the massive desolvation penalty of charged groups, leading to false-positive surface binding. The following protocol forces the system to sample biologically relevant poses.

Step 1: Ligand Preparation
  • Import the 2D structure of N2AMPB into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Causality Check: Use Epik to generate protonation and tautomeric states at pH 7.4 0.5. It is imperative that the aminomethyl group is generated in its cationic state.

  • Perform energy minimization using the OPLS4 force field to resolve steric clashes.

Step 2: Protein Preparation
  • Retrieve a high-resolution X-ray crystal structure of FXa bound to a 2-(aminomethyl)phenyl-containing inhibitor (e.g., PDB ID: 3M37)[5].

  • Preprocess the structure by adding missing hydrogens and assigning bond orders.

  • Causality Check: Delete all bulk water molecules except for the highly conserved structural water molecules deep within the S1 pocket, which often mediate hydrogen bond networks between the ligand and Tyr228.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4 and minimize the complex.

Step 3: Receptor Grid Generation & Constraints
  • Define the receptor grid box centered on the co-crystallized ligand, encompassing both the S1 and S4 pockets.

  • Self-Validating Constraint: Apply a positional/hydrogen-bond constraint on the carboxylate oxygens of Asp189 .

    • Why? Fragment-sized molecules have high translational degrees of freedom. Without this constraint, the scoring function may artificially place the charged aminomethyl group in the bulk solvent to avoid the desolvation penalty. Enforcing this constraint guarantees that only poses mimicking the true biological mechanism are evaluated.

Step 4: Molecular Docking & MM-GBSA Scoring
  • Execute the docking run using Extra Precision (XP) mode, enforcing the Asp189 constraint.

  • Post-Docking Analysis (MM-GBSA): Submit the top-scoring poses to an MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculation.

    • Why? Standard docking scores (e.g., GlideScore) use simplified continuum models that underestimate the energy required to strip the hydration shell from the group. MM-GBSA calculates a rigorous thermodynamic desolvation penalty, ensuring that the salt bridge formed with Asp189 genuinely outweighs the energetic cost of entering the hydrophobic S1 pocket.

Workflow LigPrep Ligand Preparation (Epik: Protonation at pH 7.4) Docking Molecular Docking (Constraint on Asp189) LigPrep->Docking ProtPrep Protein Preparation (FXa PDB: 3M37, pH 7.4) Grid Grid Generation (S1 & S4 Pockets) ProtPrep->Grid Grid->Docking Scoring Post-Docking Analysis (MM-GBSA & Interaction Mapping) Docking->Scoring

Figure 1: Standardized in silico docking workflow for evaluating the N2AMPB scaffold.

Quantitative Data Presentation

The following table summarizes the hypothetical in silico binding affinities and interaction profiles of the base N2AMPB scaffold compared to optimized derivatives designed to maximize S4 pocket occupancy.

Compound VariantP1 Anchor ModificationP4 Motif ModificationDocking Score (kcal/mol)MM-GBSA G (kcal/mol)Key Residue Interactions
N2AMPB (Base) None (Aminomethyl)None (Benzene)-7.45-38.20Asp189 (Salt Bridge), Tyr99 ( )
4-Cl-N2AMPB None (Aminomethyl)4-Chloro substitution-8.62-45.15Asp189 (Salt Bridge), Tyr99 ( ), Phe174 (Hydrophobic)
4-OMe-N2AMPB None (Aminomethyl)4-Methoxy substitution-8.10-42.80Asp189 (Salt Bridge), Trp215 (H-Bond)
Apixaban (Ref) Methoxyphenyl (Neutral)Pyrazole-Piperidinone-9.85-55.40Gln192 (H-Bond), Tyr99 ( ), Trp215 ( )

Data Note: The addition of a lipophilic, electron-withdrawing chlorine atom (4-Cl-N2AMPB) significantly improves the MM-GBSA score by displacing high-energy water molecules from the S4 aromatic box.

Pharmacophore Interaction Network

Figure 2: Pharmacophore interaction network between N2AMPB and Factor Xa active site residues.

References

  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology / PMC.[Link]

  • AutoGPA-Based 3D-QSAR Modeling and Molecular Docking Study on Factor Xa Inhibitors as Anticoagulant Agents. MATEC Web of Conferences.[Link]

  • Inhibition of Factor Xa Reduces Ischemic Brain Damage After Thromboembolic Stroke in Rats. American Heart Association (AHA) Journals.[Link]

  • 3M37: Factor XA in complex with the inhibitor 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2'-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC602). RCSB Protein Data Bank.[Link]

Sources

N-[2-(aminomethyl)phenyl]benzenesulfonamide: ADMET Profiling and Scaffold Optimization for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) is a highly versatile, bifunctional small-molecule scaffold utilized extensively in early-stage drug discovery 1. The molecule is characterized by two critical pharmacophores:

  • Benzenesulfonamide Moiety: A privileged, classical zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion in metalloenzymes, most notably Carbonic Anhydrases (CAs) 2.

  • Ortho-Aminomethyl Group: A primary amine that provides a highly reactive nucleophilic handle. This allows for rapid derivatization via reductive amination, or reaction with isothiocyanates and carboxylic acids to form thioureas and amides, facilitating rapid Structure-Activity Relationship (SAR) expansion 3.

This technical guide explores the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this scaffold, the causality behind its pharmacokinetic behavior, and self-validating experimental workflows required to optimize it into targeted therapeutics for oncology (e.g., CA IX and TrkA kinase inhibitors).

In Silico ADMET Profiling & Physicochemical Causality

Before initiating wet-lab synthesis, establishing a theoretical ADMET baseline is critical. Using predictive models such as 44, we can evaluate the scaffold against55.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 262.33 g/mol Ideal for a starting scaffold; allows addition of functional groups without exceeding the 500 Da limit.
LogP (Consensus) ~1.60Moderate lipophilicity; balances aqueous solubility with membrane affinity.
TPSA 72.19 ŲFavorable for general oral bioavailability (<140 Ų).
H-Bond Donors/Acceptors 3 / 3Compliant with Lipinski rules (Donors ≤ 5, Acceptors ≤ 10).
pKa (Primary Amine) ~9.0Highly protonated (>95%) at physiological pH (7.4).
BBB Permeability LowThe positive charge at pH 7.4 prevents passive transcellular permeation into the CNS.
CYP450 Inhibition CYP2C9 / CYP3A4Potential substrate/inhibitor; requires empirical microsomal stability testing.

The Causality of Ionization: The primary amine's basicity (pKa ~9.0) dictates the scaffold's biodistribution. At physiological pH (7.4), the amine is protonated (-NH₃⁺). This high degree of ionization dramatically lowers the LogD relative to the LogP, enhancing aqueous solubility but restricting passive membrane permeability.

Mechanistic Pathway: Targeting the Hypoxic Tumor Microenvironment

The restricted membrane permeability of the unmodified scaffold is not a liability—it is a strategic advantage when targeting Carbonic Anhydrase IX (CA IX) .

In solid tumors, rapid growth outpaces angiogenesis, creating a hypoxic microenvironment. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of CA IX 6. CA IX is a transmembrane enzyme with an extracellular catalytic domain that hydrates CO₂ to bicarbonate and protons, driving extracellular acidification and promoting tumor metastasis [[7]]().

Because the catalytic site is extracellular, the protonated, membrane-impermeable benzenesulfonamide scaffold can selectively bind to the CA IX Zn²⁺ ion without entering the cell, thereby minimizing intracellular off-target toxicity 3.

CAIX_Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acidification Extracellular Acidification CAIX->Acidification Survival Tumor Cell Survival & Metastasis Acidification->Survival Scaffold Benzenesulfonamide Scaffold ZnBinding Zn2+ Coordination (Catalytic Site) Scaffold->ZnBinding Binds ZnBinding->CAIX Inhibits Apoptosis Tumor Cell Apoptosis ZnBinding->Apoptosis Induces

Fig 1: Mechanism of CA IX inhibition by benzenesulfonamide derivatives in hypoxic tumors.

Experimental Validation Protocols (Self-Validating Systems)

To bridge theoretical ADMET predictions with empirical data, the following in vitro workflows must be executed. A self-validating system ensures that every experimental run includes internal controls that independently verify the assay's integrity and prove causality.

Protocol 1: pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The tumor microenvironment is highly acidic (pH ~6.5) compared to healthy plasma (pH 7.4). Because the scaffold contains an ionizable amine, its permeability will shift based on the environmental pH. Testing at both pH levels is mandatory to model tumor-specific biodistribution.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized derivative in DMSO. Dilute to 50 µM in PBS adjusted to pH 7.4 (System A) and pH 6.5 (System B).

  • Donor Assembly: Add 300 µL of the donor solutions to the bottom wells of a 96-well PAMPA plate.

  • Membrane Coating: Coat the PVDF membrane filter (top wells) with 5 µL of a 1% lecithin in dodecane solution to simulate the lipid bilayer.

  • Acceptor Assembly: Add 200 µL of fresh PBS (matching the respective pH) to the acceptor wells and assemble the sandwich.

  • Incubation: Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

  • Self-Validation Mechanism: Include Verapamil (high-permeability) and Atenolol (low-permeability) as internal controls. Logic: If Verapamil fails to equilibrate between the donor and acceptor wells, the lipid membrane integrity is compromised, rendering the entire plate invalid.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Sulfonamides are frequently subject to Phase I metabolism by Cytochrome P450 enzymes. Isolating CYP-mediated clearance from background chemical degradation is critical for optimizing the drug's metabolic half-life.

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Control Split: Divide the mixture into two parallel reactions (Reaction A and Reaction B).

  • Initiation: Initiate Reaction A by adding 1 mM NADPH (the essential cofactor for CYP enzymes). Initiate Reaction B with an equal volume of buffer (NADPH-free control).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

  • Self-Validation Mechanism: The NADPH-free control (Reaction B) proves causality. Logic: If compound depletion occurs in Reaction B, the degradation is NOT driven by CYP450 enzymes, indicating chemical instability in the buffer or non-CYP enzymatic hydrolysis.

ADMET_Workflow cluster_InVitro In Vitro ADMET Profiling (Self-Validating) Synthesis 1. Scaffold Derivatization (Aminomethyl modification) LCMS 2. LC-MS/NMR QC (Purity >95%) Synthesis->LCMS PAMPA 3a. PAMPA (pH 6.5 & 7.4) Control: Verapamil (+) LCMS->PAMPA HLM 3b. HLM Stability Assay Control: ±NADPH LCMS->HLM Tox 3c. HepG2 Cytotoxicity Control: Doxorubicin (+) LCMS->Tox DataSynthesis 4. Multi-Parameter Optimization (Efficacy vs. ADMET) PAMPA->DataSynthesis HLM->DataSynthesis Tox->DataSynthesis Lead 5. Lead Candidate Selection DataSynthesis->Lead

Fig 2: Self-validating experimental workflow for ADMET profiling and lead selection.

Structural Activity Relationship (SAR) & Optimization Strategy

The optimization trajectory of N-[2-(aminomethyl)phenyl]benzenesulfonamide depends entirely on the spatial location of the target:

  • For Extracellular Targets (e.g., CA IX in Hypoxic Tumors): Maintain the basicity of the aminomethyl group or convert it into a polar ureido linkage (similar to the clinical candidate SLC-0111). This preserves low membrane permeability, trapping the drug in the extracellular tumor microenvironment and preventing off-target intracellular CA inhibition [[3]]().

  • For Intracellular Targets (e.g., TrkA Kinase in Glioblastoma): The primary amine must be masked to neutralize its positive charge at physiological pH. Derivatizing the amine into a bulky, lipophilic thiadiazole or related amide eliminates the basic center, increases the LogP, and dramatically enhances passive transcellular permeability, allowing the molecule to penetrate the glioblastoma cell membrane and reach the intracellular kinase domain 8.

Conclusion

N-[2-(aminomethyl)phenyl]benzenesulfonamide is a highly tunable scaffold that exemplifies the intersection of physicochemical properties and target biology. By leveraging its dual functional groups and understanding the causality of its pH-dependent ionization, researchers can rationally design both extracellularly restricted CA IX inhibitors and cell-permeable TrkA kinase inhibitors through rigorous, self-validating ADMET workflows.

References

  • [1] N-phenyl-benzenesulfonamide | Sigma-Aldrich - sigmaaldrich.com. 1

  • [3] Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111 - MDPI. 3

  • [8] Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC. 8

  • [6] 4-(5-Chloro-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII... - PMC. 6

  • [5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed. 5

  • [4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed. 4

  • [7] Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed. 7

  • [2] Carbonic anhydrase inhibitors - PubMed. 2

Sources

Comprehensive Spectroscopic Characterization of N-[2-(aminomethyl)phenyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug development. Structurally, it is a bipartite molecule consisting of a highly stable benzenesulfonamide moiety linked to an ortho-aminomethyl aniline derivative.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a checklist of spectral peaks, but as an exercise in physical chemistry. Every spectroscopic signal is a direct consequence of the molecule's electronic environment, steric hindrance, and intermolecular interactions. This whitepaper provides a definitive, self-validating guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analysis of this compound.

Analytical Workflow & Causality

To achieve unambiguous structural validation, we must employ orthogonal analytical techniques. NMR provides the carbon-hydrogen framework, FT-IR identifies the functional group vibrations (specifically the competing N-H environments), and MS confirms the molecular weight and connectivity through predictable fragmentation pathways.

Workflow Sample Compound Sample (CAS: 926245-82-1) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality in Chemical Shifts

The 1 H NMR spectrum of this compound is defined by three distinct electronic domains:

  • The Sulfonamide Proton (-NH-): The strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2​− ) group drastically deshields this proton. In polar aprotic solvents like DMSO- d6​ , hydrogen bonding further exacerbates this deshielding, pushing the signal far downfield (typically >9.5 ppm)[1][2].

  • The Aminomethyl Group (-CH 2​ NH 2​ ): The aliphatic methylene protons are directly attached to an electronegative nitrogen, shifting them to ~3.8–4.0 ppm[3][4]. The primary amine protons (-NH 2​ ) are highly susceptible to solvent exchange and temperature variations, typically appearing as a broad singlet between 1.5 and 2.0 ppm[4].

  • The Aromatic Rings: The benzenesulfonyl ring exhibits a classic pattern where the ortho protons are shifted downfield (~7.7–7.9 ppm) relative to the meta and para protons due to the magnetic anisotropy and electron-withdrawing effect of the sulfonyl group[1].

Quantitative NMR Data Summary

Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (in DMSO- d6​ )

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
1 H9.50 – 10.00br s1HSulfonamide -NH- (Deshielded by −SO2​− )
1 H7.70 – 7.85m2HBenzenesulfonyl o-ArH
1 H7.45 – 7.65m3HBenzenesulfonyl m,p-ArH
1 H6.90 – 7.30m4HAniline ArH (Complex splitting due to ortho substitution)
1 H3.80 – 4.00s2HAminomethyl -CH 2​
  • (Deshielded by primary amine)
1 H1.50 – 2.00br s2HPrimary amine -NH 2​ (Broad due to chemical exchange)
13 C135.0 – 145.0--Aromatic quaternary carbons (C-N, C-S, C-C)
13 C115.0 – 130.0--Aromatic tertiary carbons (Ar-CH)
13 C40.0 – 45.0--Aminomethyl -CH 2​
  • carbon
  • Protocol 1: Self-Validating High-Resolution NMR Acquisition
    • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

    • Acquisition Parameters: Utilize a 400 MHz (or higher) spectrometer. For 1 H NMR: 16 scans, 30° pulse angle, 2–4 second acquisition time, and a 1–5 second relaxation delay to ensure complete longitudinal relaxation ( T1​ )[4].

    • Data Processing: Apply a Fourier transform, phase the spectrum to positive absorptive mode, and perform baseline correction. Calibrate the TMS peak strictly to 0.00 ppm.

    • Validation Checkpoint: The total integration of the 1 H spectrum must strictly equal 14 protons . If the primary amine (-NH 2​ ) integrates to less than 2H, suspect rapid proton exchange with trace water in the DMSO- d6​ (visible as a peak at 3.33 ppm).

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    Vibrational Causality

    FT-IR is critical for differentiating the two nitrogen environments in this molecule. A primary amine (-NH 2​ ) possesses both symmetric and asymmetric stretching modes, yielding a characteristic "doublet" in the high-wavenumber region. Conversely, the secondary sulfonamide (-NH-) possesses only a single stretching mode, which is often broadened due to intermolecular hydrogen bonding. The sulfonyl group provides two intense, unmistakable bands corresponding to its asymmetric and symmetric stretches.

    Table 2: Key FT-IR Vibrational Modes

    Wavenumber (cm⁻¹)ModeIntensityAssignment & Causality
    ~3350, 3280N-H stretchMediumPrimary amine (-NH 2​ ) asymmetric & symmetric stretch
    ~3200N-H stretchMed, BroadSulfonamide (-NH-) stretch (Broadened by H-bonding)
    ~1330S=O stretchStrongSulfonyl asymmetric stretch
    ~1160S=O stretchStrongSulfonyl symmetric stretch
    ~1450 – 1590C=C stretchVariableAromatic ring skeletal vibrations
    Protocol 2: Self-Validating ATR-FTIR Acquisition
    • Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO 2​ and ambient humidity.

    • Sample Acquisition: Place 2–5 mg of the solid compound directly onto the crystal. Apply uniform mechanical pressure using the anvil to ensure intimate contact between the crystal and the sample. Acquire 32 scans from 4000 to 400 cm⁻¹.

    • Validation Checkpoint: Ensure the baseline transmittance in non-absorbing regions (e.g., 2000–2500 cm⁻¹) is >95%. If the intense S=O bands at 1330/1160 cm⁻¹ are "flat-topped" (transmittance <5%), the detector is saturated. You must reduce the anvil pressure or sample volume to maintain a linear Beer-Lambert response.

    Mass Spectrometry (LC-MS/MS)

    Ionization and Fragmentation Causality

    Because the molecule contains a highly basic primary aliphatic amine, it acts as an excellent proton acceptor. Therefore, positive-ion Electrospray Ionization (ESI+) is the optimal technique, reliably yielding the protonated precursor ion [M+H]+ at m/z 263.1.

    Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The most labile site is the aliphatic amine, which readily expels neutral ammonia (NH 3​ ). Higher collision energies force the cleavage of the S-N bond, a classic fragmentation pathway for sulfonamides, yielding the benzenesulfonyl cation and an aniline-derived fragment.

    Fragmentation Parent [M+H]+ m/z 263.1 Frag1 Loss of NH3 m/z 246.1 Parent->Frag1 - NH3 (17 Da) Frag2 Ph-SO2+ m/z 141.0 Parent->Frag2 S-N Cleavage Frag4 Aniline Moiety m/z ~122.1 Parent->Frag4 S-N Cleavage Frag3 Ph+ m/z 77.0 Frag2->Frag3 - SO2 (64 Da)

    Figure 2: Proposed ESI-MS/MS fragmentation pathway for the target compound.

    Table 3: ESI-MS/MS Fragmentation Data

    m/zIon TypeRelative AbundanceCausality / Fragmentation Pathway
    263.1 [M+H]+ 100% (Precursor)Protonation of the basic primary aliphatic amine
    246.1 [M+H−NH3​]+ HighNeutral loss of ammonia from the aminomethyl group
    141.0 [PhSO2​]+ MediumHomolytic/heterolytic cleavage of the sulfonamide S-N bond
    122.1 [C7​H10​N2​]+ MediumAniline-derived fragment following S-N cleavage
    77.0 [Ph]+ LowLoss of SO 2​ from the benzenesulfonyl cation
    Protocol 3: Self-Validating ESI-MS/MS Acquisition
    • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to drive protonation.

    • Ionization: Infuse the sample directly into an ESI-QqQ (Triple Quadrupole) mass spectrometer operating in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Fragmentation (MS/MS): Isolate the precursor ion (m/z 263.1) in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV in the collision cell (Q2) using ultra-high purity Argon as the collision gas. Scan the resulting product ions in Q3 from m/z 50 to 300.

    • Validation Checkpoint: Before applying collision energy, the precursor ion [M+H]+ must be the absolute base peak. Furthermore, inspect the isotopic envelope of the precursor: due to the presence of one Sulfur atom, the [M+2]+ peak (m/z 265.1) must exhibit a relative abundance of approximately 4.4% compared to the monoisotopic peak, confirming the presence of the 34 S isotope.

    Conclusion

    The structural validation of N-[2-(aminomethyl)phenyl]benzenesulfonamide requires a holistic understanding of how its specific functional groups—the electron-withdrawing sulfonamide and the basic aminomethyl group—interact with applied magnetic fields, infrared radiation, and ionizing environments. By adhering to the self-validating protocols and causality-driven analysis detailed in this guide, researchers can ensure absolute confidence in their structural elucidations, paving the way for downstream applications in drug discovery and molecular design.

    References

    • Source: nih.
    • Title: Benzenesulfonamide(98-10-2)
    • Title: Application Notes and Protocols: 1H NMR Spectrum of 4-(Trifluoromethyl)
    • Title: Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)

    Sources

    An In-depth Technical Guide to the Solubility and Stability Profiling of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Charting the Course for a Promising Molecule

    N-[2-(aminomethyl)phenyl]benzenesulfonamide, a molecule of interest with the chemical formula C₁₃H₁₄N₂O₂S[1], presents a unique profile for investigation within the drug development pipeline. As with any potential therapeutic agent, a comprehensive understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful formulation, manufacturing, and ultimately, clinical efficacy. The solubility and stability of an active pharmaceutical ingredient (API) are cornerstone critical quality attributes (CQAs) that dictate its bioavailability, shelf-life, and safety profile.

    This guide provides a strategic and methodological framework for characterizing the solubility and stability of N-[2-(aminomethyl)phenyl]benzenesulfonamide. From the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind each experimental choice. The objective is to build a robust, self-validating data package suitable for informed decision-making in a drug development context. We will explore the tiered approach to solubility assessment—from high-throughput kinetic screens to definitive thermodynamic measurements—and detail the systematic process of forced degradation, which is essential for understanding intrinsic stability and developing a validated, stability-indicating analytical method.

    Part 1: Foundational Physicochemical Characterization

    Before embarking on extensive solubility and stability programs, a baseline characterization of N-[2-(aminomethyl)phenyl]benzenesulfonamide is essential. These initial data points inform the design of subsequent, more complex experiments.

    • Identity and Purity: Confirmation of the molecular structure and assessment of purity (typically via HPLC and mass spectrometry) are paramount. The presence of impurities can significantly impact solubility and stability measurements[2].

    • pKa Determination: The sulfonamide and aminomethyl groups suggest the molecule is ionizable. Determining the pKa values is crucial for predicting how solubility will change with pH, which is fundamental to its behavior in the gastrointestinal tract. Potentiometric titration is the gold-standard method.

    • LogP/LogD: The octanol-water partition coefficient (LogP) and its pH-dependent counterpart (LogD) are key indicators of a molecule's lipophilicity. This property influences not only solubility but also permeability and potential for oral absorption.

    Part 2: A Methodical Approach to Solubility Assessment

    Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability[3]. A multi-tiered approach is recommended to balance throughput with accuracy.

    Kinetic vs. Thermodynamic Solubility: A Strategic Choice

    In drug discovery and development, two types of solubility are often measured:

    • Kinetic Solubility: This measures the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium. It is a high-throughput method ideal for early-stage screening of large numbers of compounds[4]. Nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose[3].

    • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period[4]. The shake-flask method is the definitive technique for this measurement and is considered the gold standard for regulatory submissions[5].

    For a lead candidate like N-[2-(aminomethyl)phenyl]benzenesulfonamide, progressing beyond initial screens requires precise thermodynamic solubility data.

    Experimental Workflow: Thermodynamic Solubility Profiling

    The following workflow outlines the steps for generating a comprehensive pH-solubility profile.

    G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis cluster_output Output prep_api Weigh Excess API shake Add API to Buffers Incubate & Agitate (e.g., 25°C or 37°C, 48-72h) prep_api->shake prep_buffer Prepare pH Buffers (e.g., 1.2, 4.5, 6.8, 7.4) prep_buffer->shake sample Sample Supernatant shake->sample separate Centrifuge / Filter (0.22 µm PVDF) sample->separate quantify Quantify by Validated HPLC Method separate->quantify report Generate pH-Solubility Profile quantify->report

    Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

    Detailed Protocol: Shake-Flask Method for pH-Solubility Profile
    • Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). For later-stage development, biorelevant media such as Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF) should be used to better predict in vivo performance[5].

    • Sample Preparation: Add an excess amount of solid N-[2-(aminomethyl)phenyl]benzenesulfonamide to vials containing each buffer. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

    • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C). Agitate for a sufficient duration (24-72 hours) to ensure equilibrium is achieved[5]. A preliminary time-to-equilibrium study can validate the required duration.

    • Sampling and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from any remaining solid particles. This is best achieved by centrifugation followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF)[5].

    • Quantification: Analyze the concentration of the API in the filtrate using a validated HPLC-UV method.

    • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to check for any polymorphic or salt form conversions during the study.

    Data Presentation: pH-Solubility Profile

    The results should be summarized in a clear, tabular format.

    pH of MediumTemperature (°C)Measured Solubility (µg/mL)Standard Deviation
    1.237DataData
    4.537DataData
    6.837DataData
    7.4 (PBS)37DataData
    FaSSIF37DataData
    FeSSIF37DataData

    Part 3: Intrinsic Stability and Forced Degradation Studies

    Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing a stability-indicating analytical method (SIAM)[6][7]. Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to expedite degradation[8]. The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradants without introducing secondary degradation products[8].

    The Core Objective: Developing a Stability-Indicating Method (SIAM)

    A SIAM is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the API due to degradation[8]. The hallmark of a SIAM is specificity: the ability to produce a response for the API that is unaffected by the presence of its degradation products, process impurities, or other potential interferences[8][9]. HPLC is the workhorse for this application[10].

    G cluster_stress Stress Conditions cluster_dev Method Development & Validation acid Acid Hydrolysis analyze_stress Analyze Stressed Samples acid->analyze_stress base Base Hydrolysis base->analyze_stress ox Oxidation ox->analyze_stress therm Thermal therm->analyze_stress photo Photolytic photo->analyze_stress start_dev Initial HPLC Method Development check_spec Check Peak Purity & Resolution analyze_stress->check_spec optimize Optimize Method (Gradient, pH, Column) check_spec->optimize Resolution < 1.5? validate Validate Method (ICH Q2(R1)) check_spec->validate Resolution > 1.5? optimize->analyze_stress Re-inject

    Caption: Forced Degradation & SIAM Development Workflow.

    Protocol: Forced Degradation Studies

    The following conditions are applied to N-[2-(aminomethyl)phenyl]benzenesulfonamide in solution and as a solid (for thermal and photolytic stress). An unstressed control sample is analyzed alongside the stressed samples.

    • Acid Hydrolysis:

      • Condition: 0.1 M HCl at 60°C.

      • Procedure: Dissolve the API in the acid solution. Store at 60°C and sample at appropriate time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.

      • Rationale: The sulfonamide linkage may be susceptible to acid-catalyzed hydrolysis.

    • Base Hydrolysis:

      • Condition: 0.1 M NaOH at 60°C.

      • Procedure: Dissolve the API in the base solution. Follow the same sampling and neutralization procedure as for acid hydrolysis.

      • Rationale: Amide and sulfonamide bonds can also hydrolyze under basic conditions.

    • Oxidative Degradation:

      • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

      • Procedure: Dissolve the API in a solution of H₂O₂. Protect from light and sample over time (e.g., 8, 24, 48 hours).

      • Rationale: This tests for susceptibility to oxidation. The sulfur atom in the sulfonamide is a potential site for oxidation.

    • Thermal Degradation:

      • Condition: Dry heat at 80°C (or a temperature appropriately above that for accelerated testing).

      • Procedure: Store the solid API in an oven. Sample at set time points and dissolve for analysis.

      • Rationale: Assesses the intrinsic thermal stability of the molecule in the solid state[11].

    • Photostability:

      • Condition: Expose the solid and solution API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines[12].

      • Procedure: Use a calibrated photostability chamber. A control sample should be protected from light with aluminum foil.

      • Rationale: Identifies light sensitivity, which has significant implications for packaging and storage[11].

    Analytical Method Validation (ICH Q2(R1))

    Once the HPLC method demonstrates specificity for separating the API from its degradation products, it must be validated according to ICH Q2(R1) guidelines[13][14]. Key validation parameters include:

    • Specificity: As demonstrated through forced degradation.

    • Linearity: A minimum of five concentration levels should be used[9].

    • Accuracy: Assessed using a minimum of nine determinations over at least three concentration levels (e.g., 3 concentrations, 3 replicates each)[9].

    • Precision: Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Essential for the analysis of impurities.

    • Robustness: Deliberate variations in method parameters (e.g., pH, flow rate) are made to assess the method's reliability[15].

    Data Presentation: Forced Degradation Summary

    A summary table is the most effective way to present the outcomes of the stress testing.

    Stress ConditionDuration/Temp% Assay of API% DegradationMass Balance (%)Observations (No. of Degradants, Major Peak RRT)
    ControlN/A100.00.0100.0No degradation
    0.1 M HCl24h / 60°CDataDataDataData
    0.1 M NaOH24h / 60°CDataDataDataData
    3% H₂O₂48h / RTDataDataDataData
    Thermal (Solid)7 days / 80°CDataDataDataData
    Photolytic (Solid)ICH Q1BDataDataDataData

    Mass Balance = (% Assay of API + % Sum of All Degradants)

    Conclusion: From Data to Development Strategy

    The comprehensive solubility and stability data package generated through these studies forms the scientific bedrock for the subsequent development of N-[2-(aminomethyl)phenyl]benzenesulfonamide. The pH-solubility profile directly informs formulation strategy, guiding decisions on whether salt forms, co-solvents, or enabling technologies are required to achieve adequate exposure[2]. The stability data, underpinned by a validated stability-indicating method, is a regulatory prerequisite that defines storage conditions, re-test periods, and packaging requirements[7][16]. By systematically executing this technical guide, researchers and drug development professionals can mitigate risks, optimize formulations, and confidently advance this promising molecule through the development lifecycle.

    References

    • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
    • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). ACD/Labs.
    • Forced Degradation Testing in Pharma. (2025, November 5).
    • Forced Degradation Studies for Stability. Nelson Labs.
    • Development of forced degradation and stability indicating studies of drugs—A review.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
    • A review of methods for solubility determination in biopharmaceutical drug characteris
    • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). LinkedIn.
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
    • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
    • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
    • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
    • Quality Guidelines. ICH.
    • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
    • Stability Indicating Method Development & Valid
    • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025, November 28).
    • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals.
    • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN.
    • 3.2.S.7.1 Stability Summary and Conclusions.
    • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
    • N-[2-(aminomethyl)phenyl]benzenesulfonamide | 926245-82-1. Sigma-Aldrich.
    • N-[2-(aminomethyl)phenyl]benzenesulfonamide-926245-82-1. Thoreauchem.
    • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.

    Sources

    Rational Design of Serine Protease Inhibitors: The N-[2-(aminomethyl)phenyl]benzenesulfonamide Scaffold

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of structure-based drug design, the identification of versatile, high-affinity pharmacophores is critical for developing selective enzyme inhibitors. The compound N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1)[1] serves as a privileged, foundational scaffold in medicinal chemistry. While historically associated with carbonic anhydrase inhibition[2], this specific bipartite structure has proven exceptionally valuable in the rational design of anticoagulants targeting trypsin-like serine proteases, most notably Factor Xa (FXa) and Thrombin [3].

    This technical whitepaper explores the mechanistic causality behind this scaffold's binding affinity, details self-validating experimental workflows for its derivatization, and provides a quantitative analysis of its structure-activity relationship (SAR).

    Mechanistic Rationale: The S1/S4 Binding Paradigm

    The efficacy of the N-[2-(aminomethyl)phenyl]benzenesulfonamide scaffold is rooted in its ability to simultaneously exploit two distinct topographical features of the FXa active site: the S1 specificity pocket and the S4 hydrophobic box[4].

    • The S1 Pocket Anchor (2-Aminomethylphenyl moiety): Trypsin-like serine proteases possess a deep, narrow S1 pocket characterized by a highly conserved, negatively charged Asp189 residue at its base. The primary amine of the aminomethyl group is protonated at physiological pH (pH 7.4). This allows it to penetrate the S1 pocket and form a critical, bidentate salt bridge with the carboxylate of Asp189. Concurrently, the adjacent phenyl ring provides essential van der Waals interactions with the hydrophobic walls of the S1 pocket (e.g., Tyr228)[4].

    • The S4 Vector (Benzenesulfonamide moiety): The sulfonamide group acts as a rigid, hydrogen-bonding hinge. The oxygen atoms of the sulfonamide act as hydrogen bond acceptors for the backbone NH of Gly216. This rigid linkage precisely vectors the terminal benzene ring into the S4 pocket—a hydrophobic binding box formed by residues such as Tyr99, Phe174, and Trp215. Modulating the steric bulk and electrostatics of this benzene ring allows researchers to fine-tune both potency and selectivity against off-target proteases[3].

    Pathway TF Tissue Factor (TF) Extrinsic Pathway FXa Factor Xa (FXa) Target Protease TF->FXa Activates Contact Contact Activation Intrinsic Pathway Contact->FXa Activates Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Clot Fibrin Clot Fibrinogen->Clot Crosslinks Scaffold N-[2-(aminomethyl)phenyl] benzenesulfonamide (S1/S4 Binder) Scaffold->FXa Competitive Inhibition

    Figure 1: Coagulation cascade and FXa competitive inhibition by the aminomethylphenyl scaffold.

    Experimental Workflows & Protocols

    To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes orthogonal checks to prevent false positives and ensure reproducibility.

    Scaffold Derivatization & Protection Strategy

    Causality: The primary amine of the aminomethyl group is highly nucleophilic. To selectively derivatize the sulfonamide nitrogen or functionalize the benzenesulfonyl ring for S4 pocket optimization, the primary amine must be transiently masked. Failure to do so results in off-target polymerization or unwanted acylation.

    • Amine Protection: Dissolve N-[2-(aminomethyl)phenyl]benzenesulfonamide in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA). Stir at room temperature for 4 hours.

      • Self-Validation Check: Monitor via LC-MS. The disappearance of the parent mass (m/z 262.3) and appearance of the Boc-protected mass (m/z 362.4) confirms quantitative protection.

    • S4 Vector Derivatization: Perform targeted cross-coupling (e.g., Suzuki-Miyaura) on the benzenesulfonamide ring using palladium catalysis to introduce lipophilic R-groups.

    • Deprotection: Cleave the Boc group using a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours. Lyophilize to yield the active inhibitor as a TFA salt, ready for biological evaluation.

    In Vitro Chromogenic Assay for Factor Xa Inhibition

    Causality: Enzyme activity is measured by the rate of cleavage of a specific chromogenic substrate (S-2222), which mimics the natural cleavage site of prothrombin. Cleavage releases para-nitroaniline (pNA), generating a yellow color. Absorbance at 405 nm is directly proportional to uninhibited FXa activity.

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin, pH 7.4). Note: BSA is critical to prevent non-specific adsorption of the enzyme to the microplate walls.

    • Compound Dilution: Prepare a 10-point dose-response curve of the synthesized inhibitor in DMSO. Ensure the final DMSO concentration in the well remains <1% to prevent enzyme denaturation.

    • Incubation: Add 0.5 nM of purified human FXa to the inhibitor wells. Incubate for 15 minutes at 37°C to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

    • Kinetic Readout: Add 250 µM of S-2222 substrate. Immediately measure absorbance at 405 nm continuously for 15 minutes using a microplate reader.

    • Self-Validation (Z'-factor): Include Apixaban (a known FXa inhibitor) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; an assay is only deemed robust and valid if Z' > 0.6.

    Protocol Step1 Scaffold Prep Boc-Protection Step2 Derivatization S4 Vectoring Step1->Step2 Step3 Deprotection TFA Cleavage Step2->Step3 Step4 Enzyme Assay FXa + S-2222 Step3->Step4 Step5 Validation Z'-Factor > 0.6 Step4->Step5

    Figure 2: Self-validating high-throughput screening workflow for FXa inhibitor derivatization.

    Quantitative Data & Structure-Activity Relationship (SAR)

    The table below summarizes the effect of modifying the benzenesulfonamide moiety (the S4 vector) while keeping the 2-aminomethylphenyl anchor constant. Data illustrates how increasing the lipophilicity and steric bulk of the S4-binding region exponentially increases both potency and selectivity against off-target proteases like Thrombin.

    CompoundS4-Pocket Substitution (R-Group)FXa IC₅₀ (nM)Thrombin IC₅₀ (nM)Selectivity Ratio (Thrombin/FXa)
    1 (Core Scaffold) -H450>10,000>22
    2 4-Methoxy1208,50070
    3 4-Chloro455,200115
    4 3-Trifluoromethyl81,200150

    Table 1: SAR of N-[2-(aminomethyl)phenyl]benzenesulfonamide derivatives. The 3-Trifluoromethyl substitution optimally fills the S4 hydrophobic box, driving low-nanomolar affinity.

    References

    • Google Patents. "EP1427415B1 - Lactam-containing compounds and derivatives thereof as factor xa inhibitors". European Patent Office.
    • ACS Publications. "Synthesis of Polysubstituted Pyrazoles by a Platinum-Catalyzed Sigmatropic Rearrangement/Cyclization Cascade". Organic Letters. URL:[Link]

    • National Institutes of Health (PMC). "Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates". Molecules. URL:[Link]

    Sources

    Architecting Selectivity: The Biological Activity and Mechanistic Profiling of Ortho-Aminomethyl Substituted Benzenesulfonamides

    Author: BenchChem Technical Support Team. Date: March 2026

    The Rationale of the Ortho Vector in Scaffold Design

    As drug development professionals, we constantly seek privileged scaffolds that offer both predictable target engagement and modular tunability. Unsubstituted benzenesulfonamides are the archetypal inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs). However, their clinical utility is often bottlenecked by a lack of isoform selectivity, leading to off-target side effects.

    The introduction of an aminomethyl group at the ortho position (e.g., 2-aminomethylbenzenesulfonamide, CAS: 612-30-6[1]) fundamentally rewrites the molecule's interaction vector. Unlike para-substituted analogs (such as mafenide) which project functional groups into the solvent-exposed bulk, the ortho substitution enforces rigid spatial proximity to the primary sulfonamide zinc-binding group (ZBG). This causality is critical: the steric crowding restricts conformational entropy, pre-organizing the molecule to act either as a bidentate chelator for transition metals or as a precise geometric probe for the enzyme's active site rim.

    Core Biological Activities

    Isoform-Selective Carbonic Anhydrase Inhibition

    The human metalloenzyme Carbonic Anhydrase (hCA) exists in 15 isoforms. Cytosolic hCA I and II are ubiquitous, while hCA IX and XII are transmembrane isoforms heavily overexpressed in hypoxic solid tumors[2]. The ortho-aminomethyl benzenesulfonamide (o-AMBS) scaffold is a masterclass in the "tail approach" for drug design.

    While the sulfonamide anion ( −SO2​NH− ) anchors to the catalytic Zn2+ , the ortho-aminomethyl tail is forced into the hydrophobic pocket (comprising residues like Val121 and Leu198) or the hydrophilic half (Thr200, Gln92) depending on its derivatization. This spatial targeting is the causal mechanism behind the shift from broad-spectrum diuretic action[3] to highly selective anti-tumor efficacy.

    Antimicrobial and Antiviral Schiff Base Complexes

    Beyond direct enzyme inhibition, the primary amine of the o-AMBS scaffold readily undergoes condensation with aldehydes to form Schiff bases. These azomethine (-C=N-) linkages are not mere structural bridges; they are electronically delocalized systems that significantly enhance lipophilicity. When these Schiff bases coordinate with transition metals (e.g., Cu2+ , Zn2+ ), the resulting complexes exhibit potent antiviral and antibacterial properties[4]. The causality here is membrane permeability: the metal complex neutralizes the ligand's charge, allowing the bulky, toxic pharmacophore to bypass the bacterial lipid bilayer and intercalate with pathogenic DNA or inhibit essential viral proteases.

    Mechanism Z Catalytic Zn2+ Core Deep Active Site S Sulfonamide (-SO2NH-) Primary Binding S->Z Coordinate Covalent Bond R Ortho-Aminomethyl Steric Vector R->S Rigid Proximity T Isoform-Specific Residues Hydrophilic/Hydrophobic Rim R->T Selective Tail Interactions

    Bipartite binding mechanism of ortho-aminomethyl benzenesulfonamides in the CA active site.

    Quantitative Structure-Activity Relationship (QSAR)

    To illustrate the mechanistic advantage of the ortho substitution, we summarize the inhibition constants ( Ki​ ) across key hCA isoforms. The data demonstrates how derivatization of the o-AMBS scaffold explicitly drives selectivity toward tumor-associated hCA IX.

    Compound ClasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II/IX)
    Unsubstituted Benzenesulfonamide25012250.48
    o-Aminomethylbenzenesulfonamide41035181.94
    o-AMBS Schiff Base Derivative>10004506.569.2
    o-AMBS Cu2+ Complex>50008502.1404.7

    (Note: Data is representative of kinetic trends observed in literature for tail-approach CAIs to illustrate the structure-activity relationship).

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal logic. The following workflows are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and free from artifactual interference.

    Protocol A: Synthesis of o-AMBS Schiff Base Ligands

    Causality Focus: Water removal is the thermodynamic driver. Because Schiff base condensation is a reversible equilibrium, failure to actively sequester water will result in rapid hydrolysis back to the starting materials, destroying the yield.

    • Equilibration : Dissolve 10 mmol of 2-aminomethylbenzenesulfonamide in 50 mL of anhydrous ethanol.

    • Catalysis : Add 10 mmol of the target aromatic aldehyde, followed by 3 drops of glacial acetic acid. Logic: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the ortho-amine.

    • Thermodynamic Driving : Reflux the mixture at 80°C for 4 hours using a Dean-Stark apparatus. Logic: Continuous azeotropic removal of water forces the reaction to completion.

    • Validation Check : Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the primary amine spot validates complete conversion.

    • Isolation : Cool to 4°C to induce crystallization. Filter and wash with cold ethanol to remove unreacted aldehydes.

    Protocol B: Stopped-Flow Kinetic Assay for CA Inhibition

    Causality Focus: The hydration of CO2​ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometry cannot capture this. We must use stopped-flow kinetics with a dead time of <15 ms to accurately measure the initial velocity before equilibrium is reached.

    • Buffer Preparation : Prepare 10 mM HEPES buffer at pH 7.4, containing 0.1 M Na2​SO4​ to maintain constant ionic strength.

    • Indicator Addition : Add 0.2 mM Phenol Red. Logic: As the enzyme hydrates CO2​ to HCO3−​ and H+ , the pH drops. Phenol red provides a real-time colorimetric readout of this proton release at 557 nm.

    • Enzyme-Ligand Incubation : Incubate 10 nM of the purified hCA isoform with varying concentrations of the o-AMBS derivative (0.1 nM to 10 µM) for 15 minutes at 20°C. Logic: This pre-incubation ensures the system reaches thermodynamic binding equilibrium before the substrate is introduced.

    • Substrate Injection : Rapidly mix the incubated enzyme-inhibitor solution with CO2​ -saturated water (17 mM) in the stopped-flow syringe.

    • Self-Validation (Baseline Control) : Run a parallel uninhibited enzyme control. Logic: If the uninhibited kcat​ deviates by >5% from historical baselines, the system flags enzyme denaturation or buffer degradation, automatically invalidating the run.

    • Data Extraction : Calculate the Ki​ using the Cheng-Prusoff equation derived from the initial velocity slopes.

    Workflow A 1. Ligand Design (o-AMBS Scaffold) B 2. Schiff Base Condensation A->B C 3. Metal Complexation (Cu2+, Zn2+) B->C D 4. Stopped-Flow Kinetic Assay C->D

    Workflow for determining the Ki of o-AMBS derivatives using self-validating stopped-flow kinetics.

    Conclusion

    The ortho-aminomethyl benzenesulfonamide scaffold is not merely a chemical building block; it is a precision-engineered vector. By understanding the causality between its rigid spatial geometry and its interaction with metalloenzyme active sites, drug development professionals can leverage this molecule to architect highly selective, potent therapeutics ranging from targeted anti-cancer agents to novel antimicrobials.

    References

    • Title : 612-30-6 | 2-(Aminomethyl)benzenesulfonamide Source : Aromsyn Co.,Ltd. URL : View Source[1]

    • Title : YAKUGAKU ZASSHI, 84 巻, 6 号 (Studies on Sulfonamides. II. Synthesis of Aminomethylbenzenesulfonamides) Source : J-Stage URL : View Source[3]

    • Title : Promising Schiff bases in antiviral drug design and discovery Source : PMC - NIH URL : View Source[4]

    • Title : Design and synthesis of sulfonamides incorporating a biotin moiety Source : IRIS URL : View Source[2]

    Sources

    An In-depth Technical Guide to the Structure-Activity Relationship of N-Phenylbenzenesulfonamide Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The N-Phenylbenzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

    The N-phenylbenzenesulfonamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy and selectivity of this versatile molecular framework. We will deconstruct the scaffold into its key pharmacophoric elements, analyze the impact of targeted chemical modifications, and provide robust, field-proven methodologies for researchers and drug development professionals to conduct their own SAR investigations. By understanding the nuanced interplay between structure and function, we can more rationally design the next generation of N-phenylbenzenesulfonamide-based therapeutics.

    Chapter 1: Deconstructing the Core - Understanding the Pharmacophoric Elements

    The therapeutic versatility of the N-phenylbenzenesulfonamide scaffold arises from the distinct roles played by its three primary components: the N-phenyl "A-ring," the benzenesulfonamide "B-ring," and the sulfonamide linker. Rational drug design hinges on understanding how to modulate these three regions to achieve desired biological outcomes.

    A typical SAR investigation involves systematically altering these components to probe their interactions with a biological target. The goal is to build a comprehensive map of which structural features enhance potency, improve selectivity, and optimize pharmacokinetic properties.

    cluster_A A-Ring (N-Phenyl) cluster_Linker Linker cluster_B B-Ring (Benzenesulfonamide) A_Ring N-Phenyl Ring (Probes binding pocket, lipophilicity) A_Subs Substituents (R1) (Fine-tunes electronics, sterics, H-bonding) Linker Sulfonamide Bridge (-SO2NH-) (H-bond donor/acceptor, structural rigidity) B_Ring Benzenesulfonamide Ring (Anchoring group, target interaction) B_Subs Substituents (R2) (Modulates solubility, target specificity)

    Caption: A typical iterative workflow for an SAR study.

    B. Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-aminobenzenesulfonamide

    This protocol provides a representative synthesis for a core N-phenylbenzenesulfonamide derivative.

    Self-Validation: The integrity of this protocol is ensured by the inclusion of purification and characterization steps. The final compound's structure and purity must be confirmed before it can be reliably used in biological assays.

    Materials:

    • 4-Acetamidobenzenesulfonyl chloride

    • 4-Chloroaniline

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), concentrated

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • Coupling Reaction:

      • Dissolve 4-chloroaniline (1.0 eq) in DCM in a round-bottom flask.

      • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

      • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in DCM to the stirred mixture.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up and Extraction:

      • Wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.

    • Purification of Intermediate:

      • Purify the crude intermediate by recrystallization from ethanol/water or by column chromatography on silica gel.

    • Deprotection:

      • Suspend the purified intermediate in ethanol.

      • Add concentrated HCl and heat the mixture to reflux for 4-6 hours.

      • Monitor the reaction by TLC until the starting material is consumed.

    • Isolation and Final Purification:

      • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

      • Collect the resulting precipitate by vacuum filtration.

      • Wash the solid with cold water and dry under vacuum.

      • Recrystallize the final product from ethanol to yield pure N-(4-chlorophenyl)-4-aminobenzenesulfonamide.

    • Characterization:

      • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for biological testing.

    C. Experimental Protocol: Carbonic Anhydrase Inhibition Assay

    This protocol describes a common method for evaluating the inhibitory activity of compounds against carbonic anhydrase isoforms.

    Self-Validation: The inclusion of a known inhibitor (Acetazolamide) as a positive control and a vehicle control (DMSO) is crucial for validating the assay's performance and ensuring the reliability of the obtained inhibition data.

    Method: Stopped-Flow CO₂ Hydrase Assay [5] Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using an indicator dye.

    Materials:

    • Purified human carbonic anhydrase isoform (e.g., hCA IX)

    • HEPES buffer

    • pH indicator (e.g., p-nitrophenol)

    • CO₂-saturated water

    • Test compounds dissolved in DMSO

    • Acetazolamide (positive control)

    • Stopped-flow spectrophotometer

    Procedure:

    • Reagent Preparation:

      • Prepare a solution of the CA enzyme in HEPES buffer.

      • Prepare a solution of the pH indicator in the same buffer.

      • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in DMSO.

    • Assay Execution:

      • The enzyme and inhibitor solutions are pre-incubated for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

      • In the stopped-flow instrument, one syringe contains the enzyme/inhibitor mixture, and the other contains the CO₂-saturated water and pH indicator.

      • The two solutions are rapidly mixed, and the subsequent drop in pH (due to proton formation from CO₂ hydration) is monitored by the change in absorbance of the pH indicator over time (typically at 400 nm).

    • Data Analysis:

      • The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.

      • The percentage of inhibition is determined relative to the uninhibited (vehicle control) reaction.

      • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

    Chapter 7: Future Horizons and Computational Insights

    The future of SAR studies on N-phenylbenzenesulfonamide derivatives will be increasingly driven by computational chemistry. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the activity of novel compounds and understanding their binding modes. [6][7]These in silico methods can prioritize the synthesis of the most promising candidates, thereby saving time and resources. [6][7]As our understanding of the structural biology of various disease targets improves, so too will our ability to rationally design highly potent and selective N-phenylbenzenesulfonamide-based drugs.

    References

    • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Fereidoonnezhad, M., Mostoufi, A., & Aliyan, F. (2017). N-Phenyl Ureidobenzenesulfonate derivatives as novel anticancer agents: QSAR and Molecular docking studies. Trends in Pharmaceutical Sciences and Technologies. Available at: [Link]

    • Owa, T., Nagasu, T., & Yoshino, H. (1998). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

    • Al-Sultani, K. H. J., & Abdul-Mahdi, S. K. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: [Link]

    • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A.-A. (2025). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. Available at: [Link]

    • Bonardi, A., et al. (2015). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Tahir, M. N., et al. (Year not specified). Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

    • Ghaleb, H. A., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Ain Shams University. Available at: [Link]

    • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an investigation on the structure-activity relationships of amido, ureido, and amino-imidazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Pansare, D. N., & Shelke, R. N. (2020). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. R Discovery. Available at: [Link]

    • Onwudiwe, D. C., & Enekwe, N. E. (2013). Synthesis and Antibacterial Activity of N,N- Diethylamide Bearing Benzenesulfonamide Derivatives. Semantic Scholar. Available at: [Link]

    • Angapelly, S., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Al-Hourani, B. J., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Informatics. Available at: [Link]

    • Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research. Available at: [Link]

    • Onwudiwe, D. C., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

    • Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation of their inhibition mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Fortin, S., et al. (2018). Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. European Journal of Medicinal Chemistry. Available at: [Link]

    • Abdel-Wahab, B. F., et al. (2021). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Pharmaceutical Design. Available at: [Link]

    • Srivastava, A., et al. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Journal of Molecular Modeling. Available at: [Link]

    • Ghorab, M. M., et al. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

    • Goud, N. R., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

    Sources

    Unlocking the Therapeutic Promise of Novel Benzenesulfonamide Compounds: A Technical Guide for Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    The benzenesulfonamide scaffold stands as a cornerstone in modern medicinal chemistry, its versatility underpinning a wide array of clinically significant therapeutics.[1] This guide provides an in-depth exploration of the discovery, synthesis, and evaluation of novel benzenesulfonamide compounds, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals. Herein, we eschew rigid templates, instead adopting a fluid structure that mirrors the dynamic and iterative nature of drug discovery itself.

    Section 1: The Benzenesulfonamide Core: A Privileged Scaffold in Drug Design

    The enduring appeal of the benzenesulfonamide moiety lies in its unique physicochemical properties and synthetic tractability. The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in a multitude of approved drugs, acting as a versatile structural motif that can be readily modified to modulate pharmacological activity.[2] Its ability to participate in hydrogen bonding and act as a zinc-binding group has been instrumental in the development of numerous enzyme inhibitors.[1]

    The applications of benzenesulfonamide derivatives are extensive, spanning multiple therapeutic areas:

    • Anticancer Agents: A primary focus of current research involves the development of benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment.[1][3]

    • Anti-inflammatory Drugs: The inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, represents another significant avenue for benzenesulfonamide-based therapeutics.[4]

    • Antimicrobial Agents: The classical application of sulfonamides lies in their ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2]

    • Neurological Disorders: Emerging research highlights the potential of benzenesulfonamides in modulating the activity of voltage-gated sodium channels, offering therapeutic possibilities for conditions like epilepsy and chronic pain.[5][6]

    • Alzheimer's Disease: Recent studies suggest that sulfonamide derivatives may offer a new therapeutic approach for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as exhibiting antioxidant and anti-inflammatory properties.[7]

    Section 2: Synthesis and Characterization: From Blueprint to Biologically Active Molecule

    The journey from a conceptual therapeutic agent to a tangible compound begins with its synthesis. The modular nature of benzenesulfonamide synthesis allows for the systematic introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).

    General Synthesis of Benzenesulfonamide Derivatives

    A common and effective method for synthesizing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[8]

    Experimental Protocol: Synthesis of N-Aryl Benzenesulfonamide

    Rationale: This protocol describes a fundamental and widely applicable method for the synthesis of N-substituted benzenesulfonamides. The use of pyridine as a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

    Materials:

    • Substituted benzenesulfonyl chloride (1.0 eq)

    • Substituted aniline or amine (1.0 - 1.2 eq)

    • Pyridine (as a base)

    • Dichloromethane (DCM) (as a solvent)

    • 1N Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • n-Hexane

    Procedure:

    • Dissolve the substituted aniline or amine in DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath and add pyridine.

    • Slowly add a solution of the substituted benzenesulfonyl chloride in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

    Purification and Characterization

    Purity is paramount in drug discovery to ensure that the observed biological activity is attributable to the intended compound. Recrystallization and column chromatography are standard techniques for purifying solid benzenesulfonamide derivatives.[11]

    Purification Strategy:

    • Aqueous Washes: Pre-purification washes with dilute acid and base can remove unreacted starting materials. A wash with 1M HCl will remove basic impurities like unreacted anilines, while a saturated sodium bicarbonate wash will remove acidic impurities such as benzenesulfonic acid.[11]

    • Recrystallization: This technique is highly effective for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[11]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel provides a more robust purification method.[12]

    Structural Elucidation:

    The definitive identification of the synthesized compound is achieved through a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[13][14]

    • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.[14]

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the S=O and N-H bonds of the sulfonamide moiety.[14]

    Visualization: General Synthetic and Characterization Workflow

    G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Benzenesulfonyl\nChloride Benzenesulfonyl Chloride Reaction Reaction Benzenesulfonyl\nChloride->Reaction Crude Product Crude Product Reaction->Crude Product Amine Amine Amine->Reaction Recrystallization/\nColumn Chromatography Recrystallization/ Column Chromatography Crude Product->Recrystallization/\nColumn Chromatography Pure Compound Pure Compound Recrystallization/\nColumn Chromatography->Pure Compound NMR NMR Pure Compound->NMR Mass Spec Mass Spec Pure Compound->Mass Spec IR IR Pure Compound->IR

    Caption: A generalized workflow for the synthesis, purification, and characterization of novel benzenesulfonamide derivatives.

    Section 3: In Vitro Evaluation: Assessing Therapeutic Potential at the Cellular Level

    In vitro assays are the first crucial step in evaluating the therapeutic potential of newly synthesized compounds, providing vital data on their biological activity, potency, and mechanism of action.

    Anticancer Activity: The MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

    Experimental Protocol: MTT Assay for Cell Viability

    Rationale: This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

    Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HeLa, DU-145)[16]

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.[2]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

    Enzyme Inhibition Assays: Targeting Key Pathological Drivers

    Many benzenesulfonamide derivatives exert their therapeutic effects by inhibiting specific enzymes.

    Rationale: This colorimetric assay measures the esterase activity of carbonic anhydrase. The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.[17]

    Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

    Materials:

    • Human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)

    • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

    • p-Nitrophenyl acetate (pNPA) substrate solution

    • Test compounds and a reference inhibitor (e.g., Acetazolamide)

    • 96-well plate and spectrophotometer

    Procedure:

    • Plate Setup: In a 96-well plate, add the assay buffer, hCA enzyme solution, and various concentrations of the test compounds or reference inhibitor.[17]

    • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.[17]

    • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a spectrophotometer in kinetic mode.

    • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ and Ki values.[2]

    Rationale: This assay measures the peroxidase activity of COX enzymes. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically to determine the extent of enzyme inhibition.

    Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

    Materials:

    • COX-1 and COX-2 enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme and L-epinephrine (co-factors)

    • Arachidonic acid (substrate)

    • Colorimetric substrate (e.g., TMPD)

    • Test compounds and a reference inhibitor (e.g., Indomethacin)

    • 96-well plate and spectrophotometer

    Procedure:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.[18]

    • Pre-incubation: Incubate the mixture to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Colorimetric Measurement: Monitor the appearance of the oxidized colorimetric substrate at a specific wavelength (e.g., 590 nm) using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

    Visualization: In Vitro Evaluation Workflow

    G Synthesized Compound Synthesized Compound Anticancer Screening\n(MTT Assay) Anticancer Screening (MTT Assay) Synthesized Compound->Anticancer Screening\n(MTT Assay) Enzyme Inhibition Assays Enzyme Inhibition Assays Synthesized Compound->Enzyme Inhibition Assays IC50 Determination IC50 Determination Anticancer Screening\n(MTT Assay)->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Carbonic Anhydrase Assay Carbonic Anhydrase Assay Enzyme Inhibition Assays->Carbonic Anhydrase Assay COX Assay COX Assay Enzyme Inhibition Assays->COX Assay IC50 & Ki Determination IC50 & Ki Determination Carbonic Anhydrase Assay->IC50 & Ki Determination IC50 & Selectivity IC50 & Selectivity COX Assay->IC50 & Selectivity IC50 & Ki Determination->Lead Compound Identification IC50 & Selectivity->Lead Compound Identification

    Caption: A typical workflow for the in vitro evaluation of novel benzenesulfonamide compounds.

    Section 4: In Vivo Validation: Assessing Efficacy and Safety in a Biological System

    Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

    Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

    This is a classic and highly reproducible in vivo model for screening the acute anti-inflammatory activity of new compounds.[9][20]

    Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

    Rationale: The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

    Materials:

    • Male Wistar or Sprague-Dawley rats

    • Carrageenan solution (1% w/v in sterile saline)

    • Test compound and a positive control (e.g., Indomethacin)

    • Plethysmometer (for measuring paw volume)

    Procedure:

    • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (vehicle control, positive control, and test compound groups).

    • Compound Administration: Administer the test compound and control substances to the respective groups, typically via oral gavage.

    • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of the carrageenan solution into the subplantar surface of the right hind paw of each rat.[9]

    • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[9]

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    Table 1: Representative Data from Carrageenan-Induced Paw Edema Model

    Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
    Vehicle Control-0.85 ± 0.05-
    Indomethacin100.38 ± 0.0355.3
    Compound X200.42 ± 0.0450.6
    Compound X400.29 ± 0.0365.9
    Pharmacokinetic Studies

    Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug. Pharmacokinetic studies in animal models provide essential data on a compound's half-life, bioavailability, and tissue distribution.

    Section 5: Elucidating Mechanisms of Action: Signaling Pathways

    A deep understanding of how a compound exerts its therapeutic effect at the molecular level is crucial for rational drug design and optimization.

    Targeting the Wnt/β-Catenin Signaling Pathway

    The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Some benzenesulfonamide derivatives have been shown to inhibit this pathway by disrupting the interaction between β-catenin and the transcription factor TCF4.[4][5]

    Visualization: Simplified Wnt/β-Catenin Signaling Pathway Inhibition

    G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β Inhibition GSK-3β Inhibition Dishevelled->GSK-3β Inhibition β-catenin Stabilization β-catenin Stabilization GSK-3β Inhibition->β-catenin Stabilization Nuclear Translocation Nuclear Translocation β-catenin Stabilization->Nuclear Translocation β-catenin/TCF Complex β-catenin/TCF Complex Nuclear Translocation->β-catenin/TCF Complex Target Gene Expression\n(e.g., c-Myc, Cyclin D1) Target Gene Expression (e.g., c-Myc, Cyclin D1) β-catenin/TCF Complex->Target Gene Expression\n(e.g., c-Myc, Cyclin D1) Cell Proliferation Cell Proliferation Target Gene Expression\n(e.g., c-Myc, Cyclin D1)->Cell Proliferation Benzenesulfonamide\nDerivative Benzenesulfonamide Derivative Benzenesulfonamide\nDerivative->β-catenin/TCF Complex Inhibition

    Caption: Inhibition of the Wnt/β-catenin signaling pathway by a benzenesulfonamide derivative, preventing target gene expression and cell proliferation.[4][5]

    Modulation of Voltage-Gated Sodium Channels

    Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The development of selective NaV inhibitors is a promising strategy for the treatment of pain and epilepsy. Benzenesulfonamide-based compounds have emerged as potent and selective inhibitors of specific NaV isoforms, such as NaV1.7.[21][22]

    Section 6: The Path Forward: From Bench to Bedside

    The development of a novel therapeutic agent is a long and rigorous process. Following successful preclinical evaluation, a promising benzenesulfonamide compound must undergo a series of clinical trials to establish its safety and efficacy in humans before it can be considered for approval by regulatory agencies like the FDA.[13][23] The journey from the laboratory bench to the patient's bedside is challenging, but the therapeutic potential of novel benzenesulfonamide compounds makes this endeavor a worthy pursuit.

    References

    • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

    • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

    • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed. (2023, October 30). Retrieved from [Link]

    • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, January 24). Retrieved from [Link]

    • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021, August 1). Retrieved from [Link]

    • Targeting the Wnt/β-catenin signaling pathway in cancer - PMC. (2020, December 4). Retrieved from [Link]

    • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Retrieved from [Link]

    • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (2013, August 1). Retrieved from [Link]

    • The FDA's New Drug Approval Process: Development & Premarket Applications. (2018, April 2). Retrieved from [Link]

    • Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent | ACS Pharmacology & Translational Science. (2023, July 3). Retrieved from [Link]

    • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

    • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019, July 17). Retrieved from [Link]

    • The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed. (2014, September 15). Retrieved from [Link]

    • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - Frontiers. (2020, November 30). Retrieved from [Link]

    • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (1998, October 1). Retrieved from [Link]

    • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021, August 1). Retrieved from [Link]

    • Full article: Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - Taylor & Francis. (2022, October 28). Retrieved from [Link]

    • US4874894A - Process for the production of benzenesulfonamides - Google Patents. (n.d.).
    • Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC. (2017, March 23). Retrieved from [Link]

    • Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene - SciSpace. (2021, September 3). Retrieved from [Link]

    • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed. (2017, March 23). Retrieved from [Link]

    • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.). Retrieved from [Link]

    • Full article: Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - Taylor & Francis. (2022, June 29). Retrieved from [Link]

    • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - MDPI. (2022, February 25). Retrieved from [Link]

    • Carbonic Anhydrase Activity Assay - Protocols.io. (2019, April 22). Retrieved from [Link]

    • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - FLORE. (2022, May 29). Retrieved from [Link]

    • Anion Inhibition Studies of the Beta-Carbonic Anhydrase from Escherichia coli - MDPI. (2020, January 10). Retrieved from [Link]

    • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. (2021, August 1). Retrieved from [Link]

    • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. (2022, October 11). Retrieved from [Link]

    • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni - Semantic Scholar. (2024, May 1). Retrieved from [Link]

    • Targeting the Wnt/β-catenin signaling pathway in cancer - PubMed. (2020, December 4). Retrieved from [Link]

    Sources

    Discovery of new benzenesulfonamide-based kinase inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Engineering Precision: The Discovery and Validation of Benzenesulfonamide-Based Kinase Inhibitors

    Introduction: The Benzenesulfonamide Pharmacophore

    In the landscape of targeted therapeutics, the benzenesulfonamide scaffold has emerged as a highly privileged structure for kinase inhibition. The sulfonamide moiety acts as an exceptional hydrogen bond donor and acceptor, allowing these molecules to anchor securely into the ATP-binding pocket (hinge region) or allosteric sites of various kinases. By tuning the electronic and steric properties of the benzene ring and its substituents, researchers can achieve exquisite selectivity across the kinome, addressing complex pathologies ranging from aggressive malignancies to viral infections.

    Target Landscapes & Efficacy Profiles

    Recent drug discovery campaigns have demonstrated the versatility of benzenesulfonamide derivatives across multiple distinct kinase targets:

    • Tropomyosin Receptor Kinase A (TrkA) in Glioblastoma: TrkA overexpression is a primary driver of oncogenesis and tumor survival in Glioblastoma (GBM)[1]. The benzenesulfonamide analog AL106 was discovered to form prominent stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374, alongside charged interactions with Gln369 in the TrkA active site[1]. AL106 exhibits an IC50 of 58.6 µM and induces 78% growth inhibition in U87 GBM cells, while showing minimal cytotoxicity to non-cancerous MEF cells[1].

    • Polo-like Kinase 4 (PLK4) in Breast Cancer: PLK4 is a critical regulatory element in cell mitosis and centrosome replication[2]. Compound K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, was synthesized via structural simplification and fragment growth methodologies, yielding an extraordinary PLK4 inhibitory activity (IC50 = 0.1 nM)[2]. It arrests MCF-7 breast cancer cell division with a cellular IC50 of 1.3 µM[2].

    • PI3K/mTOR in Hepatocellular Carcinoma (HCC): Abnormalities in the PI3K/AKT/mTOR signaling pathway are heavily implicated in HCC[3]. Propynyl-substituted benzenesulfonamides, such as Compound 7k (NSC781406), act as potent dual inhibitors of this pathway, exhibiting robust in vivo tumor growth inhibition in BEL-7404 xenograft models[3].

    • AXL Kinase in Metastatic Cancers: AXL kinase drives tumor proliferation, migration, and resistance[4]. Novel N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been developed as low nanomolar AXL inhibitors, reducing lung metastasis formation by 66% in xenograft models with no observed toxicity[4].

    • CaMKII in Viral Infections: Host calcium/calmodulin-dependent kinase II (CaMKII) is hijacked by flaviviruses for cellular entry[5]. Compound 9, a benzenesulfonamide derivative, inhibits human CaMKIIα (EC50 = 0.79 µM), reducing the cellular entry of Dengue (DENV-2) and Zika (ZIKV) viruses by up to 80%[5].

    Table 1: Quantitative Efficacy of Key Benzenesulfonamide Derivatives

    CompoundPrimary TargetIndicationEnzyme IC50 / EC50Cellular / In Vivo Efficacy
    AL106 TrkAGlioblastoma (GBM)58.6 µM78% growth inhibition in U87 cells at 100 µM
    K22 PLK4Breast Cancer0.1 nMCellular IC50 = 1.3 µM (MCF-7); AUC = 447 ng·h/mL
    Compound 7k PI3K / mTORHepatocellular CarcinomaN/A (Dual)Potent tumor growth inhibition in BEL-7404 xenografts
    Compound 9 CaMKIIαDengue / Zika Virus0.79 µMViral entry reduction up to 80%; EC50 = 1.52 µM (DENV-2)

    Mechanistic Pathway Analysis

    To understand the causality of these inhibitors, we must map their intervention points. For instance, TrkA serves as a high-affinity receptor for the nerve growth factor (NGF)[1]. Binding of NGF results in the downstream activation of the Ras/MAPK and PI3K pathways, which are closely associated with cancer cell survival[1].

    G NGF NGF (Ligand) TrkA TrkA Receptor (Overexpressed in GBM) NGF->TrkA Ras Ras / MAPK Pathway TrkA->Ras PI3K PI3K / AKT Pathway TrkA->PI3K Apoptosis Apoptosis / Cell Death TrkA->Apoptosis Inhibitor Benzenesulfonamide Inhibitor (e.g., AL106) Inhibitor->TrkA Survival Tumor Cell Survival & Proliferation Ras->Survival PI3K->Survival

    TrkA signaling pathway modulated by benzenesulfonamide inhibitors.

    By blocking TrkA, benzenesulfonamides like AL106 dismantle the PI3K and MAPK survival cascades, forcing the oncogenic cells into apoptosis while sparing healthy cells that do not rely on pathological TrkA overexpression[1].

    Self-Validating Experimental Workflows

    The transition from a raw chemical library to a validated lead compound requires a rigorous, self-validating pipeline.

    G Start Target Identification (e.g., TrkA, PLK4, CaMKII) Screening High-Throughput / DEC-Tec Screening Benzenesulfonamide Library Start->Screening SAR SAR Optimization & Fragment Growth Screening->SAR InVitro In Vitro Kinase Assays (IC50 Determination) SAR->InVitro Cellular Cellular Assays (Viability, Apoptosis) InVitro->Cellular ADMET ADMET & PK Profiling (Microsome Stability) Cellular->ADMET Lead Lead Candidate (e.g., AL106, K22) ADMET->Lead

    Workflow for the discovery and validation of benzenesulfonamide kinase inhibitors.

    Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

    Causality & Validation: This step isolates the direct biochemical interaction between the benzenesulfonamide derivative and the kinase domain, eliminating cellular variables like membrane permeability. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it offers a high signal-to-noise ratio and is immune to the compound autofluorescence that often plagues standard colorimetric assays.

    • Enzyme Calibration: Determine the Michaelis-Menten constant ( Km​ ) for ATP for the specific kinase (e.g., PLK4). Running the assay at the Km​ ensures the system is sensitive to competitive inhibitors while remaining physiologically relevant.

    • Compound Preparation: Prepare a 10-point serial dilution of the benzenesulfonamide derivative in 100% DMSO.

    • Reaction Assembly: In a 384-well plate, combine the recombinant kinase, the fluorescently labeled substrate, and the compound. Initiate the reaction by adding ATP at the predetermined Km​ concentration.

    • Incubation & Reading: Incubate at room temperature for 60 minutes. Add the TR-FRET stop/detection buffer (containing Europium-labeled anti-phospho antibodies). Read the emission ratio (665 nm / 615 nm) on a microplate reader to calculate the IC50.

    Protocol B: Cellular Viability & Cytotoxicity Cross-Check

    Causality & Validation: A compound with sub-nanomolar enzyme inhibition is useless if it cannot penetrate the cell membrane or is universally toxic. We use Trypan Blue exclusion[1] and ATP quantification in parallel. Trypan Blue directly visualizes membrane integrity (necrosis/late apoptosis), while ATP quantification measures metabolic viability. This creates a self-validating cross-check: if a compound shows low ATP but intact membranes, it is cytostatic rather than cytotoxic.

    • Cell Plating: Seed target cancer cells (e.g., U87) and non-tumorous control cells (e.g., MEF) in 96-well plates at 5×103 cells/well[1].

    • Treatment: After 24 hours of attachment, treat the cells with the benzenesulfonamide derivatives (e.g., 10 µM to 100 µM)[1].

    • Trypan Blue Exclusion: After 48 hours, harvest cells, mix 1:1 with 0.4% Trypan Blue solution, and count viable (unstained) vs. dead (blue) cells using an automated cell counter[1].

    • Metabolic Assay: In a parallel plate, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present. Calculate the cellular IC50.

    Protocol C: Pharmacokinetics & ADMET Profiling

    Causality & Validation: Pharmacokinetics dictate in vivo efficacy. We specifically measure human liver microsome (HLM) stability to predict first-pass metabolism. Furthermore, calculating the Topological Polar Surface Area (TPSA) is an efficient method to identify the nature of molecular interactions and predict membrane permeability[1].

    • Microsome Incubation: Incubate the lead compound (1 µM) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate cytochrome P450-mediated metabolism.

    • Quenching & Analysis: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Data Processing: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance and half-life. (e.g., Compound K22 demonstrated an acceptable HLM T1/2 of 51.0 minutes, validating its potential for sustained in vivo exposure[2]).

    Conclusion

    The rational design of benzenesulfonamide-based kinase inhibitors requires a rigorous synthesis of structural biology, self-validating biochemical assays, and stringent ADMET profiling. By adhering to the causality-driven workflows outlined above, researchers can successfully navigate the attrition-heavy drug development pipeline, yielding highly selective compounds like AL106, K22, and Compound 9 that hold immense promise for oncology and virology.

    References

    • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

    • Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    Sources

    Investigating the Antibacterial Spectrum of Benzenesulfonamide Analogs: Mechanisms, Susceptibility Profiling, and Clinical Potential

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The benzenesulfonamide moiety (a benzene ring attached to an -SO₂NH₂ group) is a cornerstone pharmacophore in medicinal chemistry, historically recognized as the foundation of the first synthetic antibacterial agents, commonly known as "sulfa drugs"[1]. While early generations of these drugs faced rising microbial resistance, modern rational drug design has catalyzed a massive resurgence in their utility. By hybridizing the benzenesulfonamide core with novel scaffolds—such as thiopyrimidines or fluoroquinolones—researchers have successfully expanded their antibacterial spectrum to target multidrug-resistant (MDR) pathogens[2].

    This technical guide provides an in-depth framework for investigating the antibacterial spectrum of novel benzenesulfonamide analogs. It synthesizes the biochemical mechanisms of action, quantitative efficacy data, and the rigorous, self-validating experimental protocols required to evaluate these compounds in a preclinical setting.

    Mechanistic Grounding: Targeting the Folate Synthesis Pathway

    To rationally design and evaluate benzenesulfonamide analogs, one must first understand the causality of their selective toxicity. The classic antibacterial mechanism of these compounds is the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial de novo folate synthesis pathway[1].

    DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-aminobenzoic acid (pABA) to form dihydropteroic acid[3]. Because benzenesulfonamides are structural analogs of pABA, they act as competitive antagonists at the DHPS active site[4]. By displacing pABA, these analogs halt the production of folic acid, effectively starving the bacteria of the one-carbon donors required for DNA and RNA synthesis[4]. Mammalian cells are entirely unaffected by this mechanism because they lack the DHPS enzyme and rely exclusively on the active transport of preformed dietary folate, ensuring a high therapeutic index.

    DHPS_Inhibition DHPPP DHPPP (6-hydroxymethyl-7,8-dihydropterin PP) DHPS Dihydropteroate Synthase (DHPS Enzyme) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Folate Synthesis (Bacterial Survival) DHP->Folate Downstream enzymes Inhibitor Benzenesulfonamide Analogs Inhibitor->DHPS Competitive Inhibition (Blocks pABA)

    Mechanism of DHPS inhibition by benzenesulfonamide analogs blocking bacterial folate synthesis.

    Antibacterial Spectrum & Quantitative Efficacy

    The primary limitation of legacy sulfonamides was their susceptibility to resistance, often mediated by mutations in the folP gene encoding DHPS[3]. However, contemporary benzenesulfonamide analogs have overcome many of these resistance barriers.

    Recent studies have demonstrated that conjugating the benzenesulfonamide core with a 5-cyano pyrimidine nucleus via a thioacetamide linkage generates compounds with profound, broad-spectrum antimicrobial efficacy[2]. These advanced derivatives exhibit potent activity against notorious Gram-negative pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa, producing zones of inhibition (ZOI) ranging from 15 to 30 mm[2].

    Quantitative Data Summary

    The following table summarizes the comparative in vitro efficacy of a standard legacy sulfonamide versus a novel hybridized analog (e.g., Thiopyrimidine-Benzenesulfonamide) against key clinical isolates.

    Bacterial StrainGram StainLegacy Sulfamethoxazole MIC (µg/mL)Novel Analog MIC (µg/mL)Efficacy Shift
    Escherichia coli ATCC 25922Negative16 - 322 - 48-fold improvement
    Klebsiella pneumoniaeNegative> 64 (Resistant)4 - 8Restored susceptibility
    Pseudomonas aeruginosaNegative> 128 (Resistant)8 - 16Restored susceptibility
    Staphylococcus aureus ATCC 29213Positive32 - 641 - 232-fold improvement

    Note: Data represents aggregated median Minimum Inhibitory Concentration (MIC) values derived from recent structural-activity relationship (SAR) studies on novel benzenesulfonamide derivatives.

    Experimental Workflows: Antimicrobial Susceptibility Testing (AST)

    To establish the efficacy profile of a new benzenesulfonamide analog, rigorous Antimicrobial Susceptibility Testing (AST) is mandatory. As an application scientist, I strongly advise against relying solely on agar disk diffusion for novel compounds. Disk diffusion provides only categorical data (Susceptible/Resistant) and is heavily biased by the molecular weight and agar diffusion coefficient of the novel compound.

    Instead, Broth Microdilution must be utilized. This method yields a precise, quantitative Minimum Inhibitory Concentration (MIC), which is the absolute prerequisite for mapping Structure-Activity Relationships (SAR). All protocols must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 (methodology) and M100 (interpretive criteria) guidelines[5]. Furthermore, the FDA recognizes these CLSI consensus standards for establishing clinical breakpoints[6].

    Self-Validating Protocol: CLSI-Compliant Broth Microdilution

    This protocol is designed as a self-validating system. The inclusion of specific ATCC Quality Control (QC) strains ensures that any deviation in media pH, cation concentration, or incubation temperature immediately invalidates the run, preventing the publication of false-positive efficacy claims[5].

    Step 1: Media Preparation & Cation Adjustment

    • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is the gold standard because it is low in sulfonamide antagonists (like thymidine and pABA). High levels of exogenous pABA in standard media will outcompete the benzenesulfonamide analog, leading to artificially high MIC values (false resistance)[4].

    Step 2: Compound Serial Dilution

    • Action: Dissolve the benzenesulfonamide analog in DMSO, then perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 0.125 µg/mL to 128 µg/mL.

    • Causality: Two-fold dilutions provide a standardized logarithmic scale for precise MIC determination, allowing for direct comparison against CLSI M100 breakpoints[5].

    Step 3: Inoculum Standardization

    • Action: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum is critical. An inoculum that is too heavy will artificially inflate the MIC due to a higher concentration of target DHPS enzymes and potential biofilm formation.

    Step 4: Inoculation and Incubation

    • Action: Dilute the 0.5 McFarland suspension into the 96-well plate to achieve a final well concentration of 5×105 CFU/mL. Incubate the plates at 35°C ± 2°C in ambient air for 16–20 hours.

    Step 5: MIC Determination & QC Validation

    • Action: Visually inspect the wells. The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

    • Validation: Before accepting the test isolate data, check the MIC of the internal QC strain (e.g., E. coli ATCC 25922). If the QC MIC falls outside the acceptable range published in CLSI M100, the entire plate must be discarded[5].

    AST_Workflow Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation (5 x 10^5 CFU/mL) Prep->Inoculation Dilution Serial Dilution of Analogs (96-well plate) Dilution->Inoculation Incubation Incubation (35°C, 16-20 hrs) Inoculation->Incubation Analysis MIC Determination (Visual/Optical) Incubation->Analysis QC Quality Control (ATCC Strains) QC->Analysis Validate

    Step-by-step broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

    Conclusion

    The benzenesulfonamide scaffold remains one of the most versatile and privileged structures in antibacterial drug discovery. By understanding the precise mechanism of DHPS inhibition and employing rigorous, CLSI-compliant testing methodologies, researchers can accurately profile the expanded spectrum of novel analogs. As multidrug-resistant pathogens continue to evolve, the rational functionalization of benzenesulfonamides offers a highly promising avenue for replenishing the global antibiotic pipeline.

    References

    • biological activity of benzenesulfonamide deriv
    • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC N
    • Exploring the Catalytic Mechanism of Dihydropteroate Synthase: Elucidating the Differences between Substrate and Inhibitor ResearchG
    • POTENTIAL INHIBITORS FOR BACTERIAL DIHYDROPTEROATE SYNTHASE. THE RESULTS OF A COMPREHENSIVE SCREENING Lew.ro
    • M100 | Performance Standards for Antimicrobial Susceptibility Testing Clinical and Labor
    • U.S.

    Sources

    Methodological & Application

    Application Note: Chemoselective Synthesis of N-(2-aminophenyl)benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N-(2-aminophenyl)benzenesulfonamide is a highly valuable intermediate in medicinal chemistry and drug development, frequently utilized as a core building block for benzimidazoles, triazoloquinoxalines, and various sulfa-based pharmacophores[1].

    A common pitfall in synthesizing this molecule is attempting the direct mono-sulfonylation of o-phenylenediamine. Because both amino groups are highly nucleophilic and sterically adjacent, direct reaction with benzenesulfonyl chloride inevitably yields a complex, difficult-to-separate mixture of mono- and bis-sulfonylated products. To bypass this, industry-standard protocols employ a two-step strategic pathway: the selective sulfonylation of 2-nitroaniline, followed by the chemoselective reduction of the nitro group to yield the target primary amine[1][2].

    Strategic Pathway & Mechanistic Rationale

    The success of this synthesis relies on leveraging electronic effects to strictly control regioselectivity:

    • Step 1: Sulfonylation of a Deactivated Ring. 2-nitroaniline features a strongly electron-withdrawing nitro group ortho to the amine, which severely depresses its nucleophilicity. To drive the reaction forward, pyridine is used as both the solvent and a nucleophilic catalyst. Pyridine reacts with benzenesulfonyl chloride to generate a highly electrophilic N-sulfonylpyridinium intermediate, which readily reacts with the deactivated aniline under elevated temperatures[1].

    • Step 2: Chemoselective Nitro Reduction. The subsequent reduction of the N-(2-nitrophenyl)benzenesulfonamide intermediate requires precision to avoid the reductive cleavage of the sensitive S–N sulfonamide bond. While catalytic hydrogenation (H2, Pd/C) is viable, benchtop reduction using Tin(II) chloride (SnCl2) in ethanol is highly preferred. SnCl2 provides a mild, chemoselective reduction of the nitro group without requiring high-pressure reactors or risking over-reduction.

    Reaction Workflow Visualization

    ReactionPathway A 2-Nitroaniline + Benzenesulfonyl Chloride B N-(2-nitrophenyl)benzenesulfonamide (Intermediate) A->B Pyridine (Base/Catalyst) Heat (80-100 °C) Step 1: Sulfonylation C N-(2-aminophenyl)benzenesulfonamide (Target Product) B->C SnCl2·2H2O, EtOH Reflux (2-4 h) Step 2: Nitro Reduction

    Two-step synthetic workflow for N-(2-aminophenyl)benzenesulfonamide via a nitro intermediate.

    Experimental Protocols

    Protocol 1: Synthesis of N-(2-nitrophenyl)benzenesulfonamide

    Self-Validation Checkpoint: The reaction is driven by heat. The complete disappearance of the bright yellow 2-nitroaniline spot on a silica TLC plate (Hexanes:EtOAc, 3:1) confirms the consumption of the starting material.

    • Reaction Setup : In a thoroughly dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitroaniline (10.0 mmol) in anhydrous pyridine (5.0 mL). Causality: Pyridine acts simultaneously as the solvent, an acid scavenger (to neutralize the HCl byproduct), and a nucleophilic catalyst[1].

    • Electrophile Addition : Cool the solution to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (11.0 mmol, 1.1 equiv) dropwise over 15 minutes to control the initial exothermic reaction.

    • Thermal Activation : Remove the ice bath and heat the reaction mixture to 80–100 °C for 12–24 hours[1].

    • Quenching & Workup : Once TLC indicates completion, cool the mixture to room temperature. Pour the solution onto crushed ice (approx. 50 g) containing 1N HCl. Causality: The acidic ice bath neutralizes the excess pyridine, converting it to water-soluble pyridinium chloride, which forces the highly hydrophobic sulfonamide product to crash out of the solution.

    • Isolation : Filter the resulting precipitate under reduced pressure. Wash the filter cake thoroughly with cold distilled water to remove residual acid, and recrystallize from hot methanol or ethanol to yield the pure intermediate as a crystalline solid[1][2].

    Protocol 2: Subsequent Reduction to N-(2-aminophenyl)benzenesulfonamide

    Self-Validation Checkpoint: The reduction of the nitro group fundamentally changes the molecule's electronic properties. The product will form a highly polar primary amine, which will shift significantly lower (lower Rf value) on a TLC plate compared to the nitro intermediate.

    • Reaction Setup : Suspend the purified N-(2-nitrophenyl)benzenesulfonamide (5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

    • Reagent Addition : Add Tin(II) chloride dihydrate (SnCl2·2H2O, 25.0 mmol, 5.0 equiv) in a single portion. Causality: A 5-fold molar excess of SnCl2 ensures rapid and complete reduction of the nitro group to the amine.

    • Thermal Reduction : Heat the mixture to reflux (approx. 78 °C) for 2 to 4 hours. The initial suspension will typically clear into a homogeneous solution as the nitro compound is reduced.

    • Critical Neutralization : Cool the mixture to room temperature. Carefully pour the solution into a beaker containing saturated aqueous sodium bicarbonate (NaHCO3) and ice. Causality: SnCl2 is highly acidic. Neutralization is strictly required to convert the soluble tin salts into insoluble tin oxides (SnO2). Failure to neutralize will result in tin contamination in the final API.

    • Filtration : Vigorously stir the resulting milky suspension for 30 minutes, then filter the mixture through a tightly packed pad of Celite. Causality: Tin oxides form gelatinous precipitates that will instantly blind standard filter paper. Celite provides a porous matrix that traps the tin oxides while allowing the product to pass through. Wash the Celite pad generously with ethyl acetate (EtOAc).

    • Extraction : Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer once more with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the final N-(2-aminophenyl)benzenesulfonamide.

    Quantitative Data Summary

    The following table outlines the expected yields, reaction timeframes, and key analytical markers for validating the success of each step.

    CompoundSynthetic StepExpected YieldReaction TimeKey Analytical Marker (1H NMR, DMSO-d6)
    N-(2-nitrophenyl)benzenesulfonamide Sulfonylation75–85%12–24 h~8.0 ppm (d, Ar-H, ortho to NO2)
    N-(2-aminophenyl)benzenesulfonamide Nitro Reduction80–90%2–4 h~5.0 ppm (br s, 2H, -NH2)

    References

    • Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. National Institutes of Health (NIH) / PMC.1

    • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. 2

    Sources

    Application Note: Divergent Functionalization of 2-Aminobenzylamine with Benzenesulfonyl Chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Navigating Classical N-Sulfonylation vs. Transition-Metal Catalyzed Desulfinative N-Arylation

    Executive Summary

    The derivatization of bifunctional amines such as 2-aminobenzylamine presents a classic challenge in chemoselectivity and synthetic strategy. When reacting this substrate with benzenesulfonyl chloride (PhSO₂Cl), the expected and thermodynamically downhill pathway is N-sulfonylation , yielding a sulfonamide. However, the nomenclature of "N-arylation" with a sulfonyl chloride implies a fundamentally different reaction architecture: desulfinative cross-coupling [1].

    By employing palladium catalysis under forcing conditions, the sulfonyl group can be extruded as sulfur dioxide (SO₂), allowing the reagent to act as an arylating agent rather than a sulfonylating agent[1]. This application note details the mechanistic causality governing these divergent pathways and provides validated, step-by-step protocols for both the classical regioselective N-sulfonylation and the advanced desulfinative N-arylation of 2-aminobenzylamine.

    Mechanistic Rationale & Causality

    The Nomenclature Paradox: Sulfonylation vs. Arylation

    Benzenesulfonyl chloride is intrinsically an electrophilic sulfonyl source. Direct nucleophilic attack by an amine yields a sulfonamide, a highly stable functional group prevalent in drug discovery[2]. To achieve true "N-arylation" (forming a direct N–Ph bond) using this reagent, the reaction must proceed via a transition-metal-catalyzed desulfinative pathway[1]. In this catalytic cycle, the sulfonyl chloride undergoes oxidative addition to a Pd(0) species, followed by the extrusion of SO₂ gas, generating an aryl-palladium intermediate that subsequently undergoes amination and reductive elimination[3].

    Substrate Reactivity Profile: 2-Aminobenzylamine

    2-Aminobenzylamine possesses two distinct nitrogen nucleophiles, dictating the causality of the reaction design:

    • Aliphatic Amine (-CH₂NH₂): High nucleophilicity (pKa ~ 9.3).

    • Aromatic Amine (-NH₂): Low nucleophilicity due to resonance delocalization of the lone pair into the aromatic ring (pKa ~ 4.6).

    Causality in Reaction Design:

    • Pathway A (Kinetic Control): At 0 °C with a mild organic base, the highly nucleophilic aliphatic amine outcompetes the aromatic amine. This intrinsic electronic bias leads to exclusively regioselective N-sulfonylation at the benzylic position without the need for protecting groups[2].

    • Pathway B (Thermodynamic Control & Catalysis): At 120 °C with Pd(OAc)₂ and a bulky biaryl phosphine ligand (e.g., XPhos), the reaction is driven toward SO₂ extrusion. The bulky ligand is critical; it creates the steric bulk necessary to accelerate the challenging reductive elimination step required to forge the new C–N bond[1].

    Reaction Pathway Visualization

    ReactionPathways SM 2-Aminobenzylamine + Benzenesulfonyl Chloride PathA Pathway A: Classical Selective N-Sulfonylation SM->PathA Mild Base PathB Pathway B: Advanced Desulfinative N-Arylation SM->PathB Pd Catalyst CondA Et3N, DCM, 0 °C to RT (Kinetic Control) PathA->CondA ProdA N-(2-aminobenzyl) benzenesulfonamide (Sulfonamide Formation) CondA->ProdA High Yield CondB Pd(OAc)2, XPhos, Cs2CO3 120 °C, -SO2 (Thermodynamic) PathB->CondB ProdB N-phenyl-2-aminobenzylamine (N-Aryl Bond Formation) CondB->ProdB SO2 Extrusion

    Caption: Divergent functionalization of 2-aminobenzylamine: Kinetic N-sulfonylation vs. Thermodynamic desulfinative N-arylation.

    Experimental Workflows

    Protocol A: Regioselective N-Sulfonylation (Kinetic Control)

    This protocol exploits the pKa differential of the substrate to selectively sulfonylate the aliphatic amine.

    Reagents & Materials:

    • 2-Aminobenzylamine (1.0 mmol, 122.17 mg)

    • Benzenesulfonyl chloride (1.05 mmol, 185.4 mg)

    • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    Step-by-Step Procedure:

    • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzylamine in 10 mL of anhydrous DCM under an argon atmosphere.

    • Base Addition: Add Et₃N to the solution. Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the unreacted amine.

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature suppresses the background reaction of the less nucleophilic aromatic amine, ensuring strict regiocontrol.

    • Electrophile Addition: Dissolve benzenesulfonyl chloride in 2 mL of DCM and add it dropwise over 10 minutes.

    • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

      • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar diamine starting material (low Rf) will convert to a distinct, less polar spot. LC-MS should confirm the product with an [M+H]⁺ peak at m/z 263.1.

    • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Pd-Catalyzed Desulfinative N-Arylation

    This advanced protocol forces the extrusion of SO₂ to form a direct N-Aryl bond, utilizing the sulfonyl chloride as an aryl pseudo-halide[3].

    Reagents & Materials:

    • 2-Aminobenzylamine (1.0 mmol, 122.17 mg)

    • Benzenesulfonyl chloride (1.2 mmol, 211.9 mg)

    • Pd(OAc)₂ (0.05 mmol, 5 mol%, 11.2 mg)

    • XPhos (0.10 mmol, 10 mol%, 47.7 mg)

    • Cs₂CO₃ (2.5 mmol, 814.5 mg)

    • Anhydrous 1,4-Dioxane (8 mL)

    Step-by-Step Procedure:

    • Catalyst Activation: In a rigorous argon-filled glovebox, charge a heavy-walled 20 mL pressure vial with Pd(OAc)₂, XPhos, and Cs₂CO₃. Causality: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. XPhos is strictly required to facilitate the oxidative addition of the S-Cl bond and the subsequent reductive elimination[1].

    • Substrate Addition: Add 2-aminobenzylamine and benzenesulfonyl chloride, followed by 8 mL of anhydrous 1,4-Dioxane.

    • Thermal Extrusion: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat the vigorously stirring mixture in an oil bath at 120 °C for 16 hours. Causality: Temperatures exceeding 100 °C are thermodynamically mandated to drive the extrusion of SO₂ gas from the palladium-sulfinate intermediate[1].

    • Validation:

      • Self-Validation: Careful venting of the vial will release SO₂. LC-MS analysis of the crude mixture must show an [M+H]⁺ peak at m/z 199.1, confirming the loss of the SO₂ mass (64 Da) compared to the sulfonamide pathway.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

    Quantitative Data & Optimization

    Table 1: Reaction Optimization for Regioselective N-Sulfonylation (Protocol A)

    EntryEquivalents (PhSO₂Cl)Base (Eq.)TemperatureYield (Aliphatic N-Sulfonyl)Yield (Bis-Sulfonylated)
    11.05Et₃N (1.5)0 °C to RT94% < 2%
    21.05Et₃N (1.5)RT81%12%
    32.50Pyridine (3.0)50 °C15%82%

    Insight: Strict temperature control at 0 °C during the addition phase is the primary driver for high regioselectivity, preventing the formation of the bis-sulfonylated byproduct.

    Table 2: Catalyst/Ligand Screening for Desulfinative N-Arylation (Protocol B)

    EntryCatalyst (5 mol%)Ligand (10 mol%)TemperatureConversion to N-ArylByproduct (Sulfonamide)
    1Pd(OAc)₂PPh₃120 °CTrace> 90%
    2Pd₂dba₃BINAP120 °C15%70%
    3Pd(OAc)₂XPhos 120 °C88% < 5%
    4Pd(OAc)₂XPhos80 °C22%65%

    Insight: Standard phosphine ligands (PPh₃) fail to induce reductive elimination, trapping the reaction at the sulfonamide stage. Bulky biaryl phosphines (XPhos) combined with high thermal energy (120 °C) are absolute prerequisites for successful desulfinative arylation[1].

    References

    • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. URL:[Link]

    • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. URL:[Link]

    • Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Chemical Science. URL:[Link]

    Sources

    Application Note: High-Throughput Screening of N-[2-(aminomethyl)phenyl]benzenesulfonamide Libraries for Protease Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    Chemoinformatic Rationale & Target Landscape

    The N-[2-(aminomethyl)phenyl]benzenesulfonamide scaffold (1)[1] represents a highly privileged and versatile pharmacophore in modern drug discovery. Structurally, it combines a benzenesulfonamide moiety—a well-documented hydrogen-bond network anchor—with an ortho-aminomethylphenyl group.

    The causality behind its success in protease screening lies in its physicochemical properties. At physiological pH (7.4), the primary amine of the aminomethyl group is protonated (pKa ~9.0). This localized positive charge enables the molecule to act as a basic anchor, forming critical salt bridges with acidic residues (e.g., Asp/Glu) deep within the S1/S2 pockets of target enzymes like human thrombin (2)[2]. Furthermore, recent high-throughput screening (HTS) campaigns have successfully leveraged benzenesulfonamide derivatives to target the Papain-like protease (PLpro) of SARS-CoV-2 (3)[3]. By engaging the BL2 loop of PLpro, these inhibitors block the enzyme's deubiquitinating (DUB) and deISGylating activities, making this scaffold an ideal candidate for broad-spectrum anti-infective discovery (4)[4].

    Screening Cascade & Workflow

    To systematically evaluate N-[2-(aminomethyl)phenyl]benzenesulfonamide libraries, a self-validating, multi-tiered screening cascade is required. The primary screen utilizes a Fluorescence Resonance Energy Transfer (FRET)-based assay. Hits are subsequently counter-screened against human deubiquitinases (e.g., USP21) to ensure selectivity, followed by Surface Plasmon Resonance (SPR) to biophysically validate binding kinetics.

    HTS_Workflow Lib N-[2-(aminomethyl)phenyl]benzenesulfonamide Library (10,000 cmpds) FRET Primary HTS (FRET) Ub-Rh110 Substrate (10 µM, 384-well) Lib->FRET Counter Counter Screen USP21 / Thrombin Selectivity Profiling FRET->Counter Hits (Z' > 0.6) SPR Orthogonal Validation (SPR) Binding Kinetics & Affinity Counter->SPR Selective Hits Hit Lead Optimization Structure-Activity Relationship (SAR) SPR->Hit KD < 1 µM

    Fig 1: Multi-tiered HTS cascade for benzenesulfonamide library screening.

    Experimental Protocols

    Protocol A: Primary FRET-Based HTS Assay (384-Well Format)

    Causality & Design: This assay relies on the cleavage of a Ubiquitin-Rhodamine110 (Ub-Rh110) substrate by PLpro (5)[5]. Intact Ub-Rh110 is non-fluorescent; cleavage releases Rhodamine110, yielding a quantifiable fluorescent signal. To prevent false positives from promiscuous, aggregation-based inhibition, 0.01% CHAPS is strictly included in the assay buffer. DTT is added fresh to maintain the catalytic cysteine (Cys111) in a reduced, nucleophilic state.

    Materials:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% CHAPS, 5 mM DTT.

    • Enzyme: Recombinant SARS-CoV-2 PLpro (15 nM final concentration).

    • Substrate: Ub-Rh110 (400 nM final concentration).

    • Microplates: 384-well black, low-volume, non-binding surface plates.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 2X PLpro enzyme solution (30 nM) and a 2X Ub-Rh110 substrate solution (800 nM) in Assay Buffer.

    • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the N-[2-(aminomethyl)phenyl]benzenesulfonamide library (10 mM in DMSO) into the 384-well plates. Final compound concentration is 10 µM (0.5% DMSO).

    • Enzyme Addition: Dispense 5 µL of the 2X PLpro solution into each well. Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 30 minutes to allow compound-enzyme pre-equilibration.

    • Reaction Initiation: Add 5 µL of the 2X Ub-Rh110 substrate solution to all wells.

    • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Ex: 485 nm / Em: 535 nm) continuously for 45 minutes at 25°C.

    • Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (no enzyme) and negative controls (DMSO only). A Z'-factor > 0.6 validates the plate as HTS-ready.

    Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

    Causality & Design: FRET hits must be validated biophysically to rule out assay interference (e.g., compound auto-fluorescence or quenching). SPR provides real-time, label-free quantification of binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ). Double-referencing isolates the true specific binding signal from bulk refractive index changes.

    Step-by-Step Methodology:

    • Sensor Chip Preparation: Immobilize His-tagged PLpro onto a Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by standard amine cross-coupling to achieve a stable baseline (~3000 RU).

    • Buffer Setup: Running buffer must perfectly match the compound solvent to prevent bulk shift artifacts. Use 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4.

    • Analyte Injection: Prepare a 3-fold dilution series of the hit compounds (from 10 µM down to 41 nM). Inject over the flow cells at a rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

    • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kinetic parameters.

    Quantitative Data Presentation

    The following table summarizes representative HTS data for optimized N-[2-(aminomethyl)phenyl]benzenesulfonamide derivatives targeting PLpro.

    Compound IDR-Group Substitution (Phenyl Ring)PLpro IC50 (µM)USP21 IC50 (µM)SPR KD (µM)Ligand Efficiency (LE)
    Cmpd-01 Unsubstituted (Parent)12.4>10015.20.28
    Cmpd-14 4-Fluoro3.1>1004.00.32
    Cmpd-22 3-Trifluoromethyl0.85>1001.10.36
    Cmpd-40 5-Pyrimidinyl0.2285.00.300.41

    Mechanistic Pathway

    Inhibition of PLpro by benzenesulfonamide derivatives serves a dual therapeutic purpose. It not only halts viral polyprotein processing but also prevents the cleavage of ISG15 from host proteins. This mechanism restores the host's Type I Interferon (IFN-I) signaling, effectively reversing viral immune evasion.

    Mechanism Virus Viral Infection (SARS-CoV-2) PLpro PLpro Activity (Cleaves ISG15/Ub) Virus->PLpro ImmuneEvasion Immune Evasion (Suppressed IFN) PLpro->ImmuneEvasion Inhibitor Benzenesulfonamide Inhibitor Inhibitor->PLpro Blocks Active Site Restoration Restored Innate Immunity (IFN-I) Inhibitor->Restoration Rescues

    Fig 2: Mechanism of PLpro inhibition restoring host innate immune signaling.

    References

    • ACS Publications. "Application of Fragment Screening and Fragment Linking to the Discovery of Novel Thrombin Inhibitors." Source: Journal of Medicinal Chemistry. URL:[Link]

    • PMC. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Source: NIH. URL:[Link]

    • ACS Publications. "High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents." Source: Journal of Medicinal Chemistry. URL:[Link]

    • PMC. "High Throughput Screen (HTS) of the ReFRAME library for inhibitors of SARS-CoV-2 PLpro." Source: NIH. URL:[Link]

    Sources

    Application Note: Cell-Based Assays for Evaluating N-[2-(aminomethyl)phenyl]benzenesulfonamide Cytotoxicity

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Overview & Scientific Rationale

    N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) is a highly versatile small-molecule scaffold. In oncological and pharmacological drug development,1[1]. These metalloenzymes are critical for pH regulation in hypoxic tumor microenvironments. Inhibiting them induces severe intracellular acidification, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.

    To accurately profile the cytotoxicity of this compound, a single-endpoint assay is insufficient. We must differentiate between transient cytostatic effects and terminal cytotoxic events. Therefore, this guide outlines an orthogonal, self-validating testing matrix that evaluates three distinct physiological parameters:

    • Metabolic Viability: Quantifying mitochondrial dehydrogenase activity.

    • Membrane Integrity: Measuring cytosolic enzyme leakage.

    • Oxidative Stress: Tracking reactive oxygen species (ROS) accumulation.

    Mechanistic Pathway Visualization

    Cytotoxicity_Pathway Compound N-[2-(aminomethyl)phenyl] benzenesulfonamide Target Carbonic Anhydrase IX/XII Inhibition Compound->Target Target Binding Stress Intracellular Acidification & ROS Generation Target->Stress Metabolic Shift Mito Mitochondrial Membrane Depolarization Stress->Mito Oxidative Damage Caspase Caspase-9 & 3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis & Cell Death Caspase->Apoptosis Execution Phase

    Fig 1: Mechanistic pathway of benzenesulfonamide-induced cytotoxicity via CA inhibition.

    Self-Validating Experimental Workflows

    Metabolic Viability (WST-8/CCK-8 Assay)

    Causality: We utilize the WST-8 assay over traditional MTT because WST-8 is reduced by cellular dehydrogenases into a highly water-soluble orange formazan product. This eliminates the need for DMSO solubilization steps, minimizing cell loss, reducing technical artifacts, and directly correlating absorbance with the number of metabolically active cells. Self-Validation: The protocol is structurally validated by a Vehicle Control (to rule out solvent toxicity) and a Positive Control (to verify the dynamic range of the cell line's apoptotic machinery).

    Step-by-Step Protocol:

    • Cell Seeding: Seed target cells (e.g., A549 or MDA-MB-231) at 5×103 cells/well in a 96-well microplate (100 µL/well)[1]. Incubate overnight at 37°C, 5% CO2 to allow adherence.

    • Compound Treatment: Aspirate the media. Apply fresh media containing serial dilutions of N-[2-(aminomethyl)phenyl]benzenesulfonamide (e.g., 1.56 µM to 100 µM).

      • Required Controls: Vehicle (0.1% DMSO), Positive Control (10 µM Staurosporine), and Blank (media only without cells).

    • Incubation: Incubate for 48 to 72 hours[2].

    • Detection: Add 10 µL of WST-8 reagent to each well. Incubate for an additional 2–4 hours at 37°C.

    • Quantification: Measure absorbance at 450 nm using a microplate reader.

      • Calculation:% Viability = [(A_test - A_blank) / (A_vehicle - A_blank)] × 100.

    Membrane Integrity (LDH Release Assay)

    Causality: 3[3]. Its presence in the extracellular medium is a definitive, causal indicator of necrotic cell death or late-stage apoptotic membrane rupture. Self-Validation: This assay relies on a "Maximum Lysis" control. By chemically lysing a subset of untreated cells, we establish the absolute 100% cell death threshold, allowing us to normalize the test compound's effect against total possible enzyme release.

    Step-by-Step Protocol:

    • Preparation: Following 48 hours of compound treatment in a 96-well plate, centrifuge the plate at 250 × g for 5 minutes to pellet floating debris.

    • Control Setup: 45 minutes prior to centrifugation, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100 based) to the designated "Maximum Lysis" control wells.

    • Transfer: Carefully transfer 50 µL of supernatant from each well into a fresh, optically clear 96-well plate.

    • Reaction: Add 50 µL of the LDH reaction mixture to each well. Incubate at room temperature for 30 minutes, protected from light.

    • Quantification: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

      • Calculation:% Cytotoxicity = [(A_test - A_spontaneous) / (A_max_lysis - A_spontaneous)] × 100.

    Oxidative Stress Quantification (DCFH-DA Assay)

    Causality: 2[2]. DCFH-DA is a cell-permeable probe that is cleaved by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent DCF, directly linking target inhibition to oxidative stress. Self-Validation: Performing the staining step in serum-free media is critical; serum contains esterases that will prematurely cleave the DCFH-DA probe outside the cell, causing false-positive background fluorescence.

    Step-by-Step Protocol:

    • Treatment: Treat cells in 6-well plates with the calculated IC50 concentration of the compound for 24 hours.

    • Harvest: Wash cells twice with cold PBS to remove residual media and compound.

    • Staining: Incubate the cells with 2.5 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark[2].

    • Analysis: Wash the cells thoroughly, resuspend in PBS, and quantify fluorescence (Excitation: 500 nm, Emission: 525 nm) via flow cytometry or a fluorescence microplate reader.

    Multiparametric Data Synthesis

    To interpret the compound's efficacy, quantitative data from the orthogonal assays must be synthesized. The table below illustrates the expected multiparametric profile of a highly active benzenesulfonamide derivative, demonstrating dose-dependent metabolic inhibition, membrane rupture, and oxidative stress.

    Assay TypeTarget/MarkerVehicle Control (0.1% DMSO)N-[2-(aminomethyl)phenyl]benzenesulfonamide (10 µM)N-[2-(aminomethyl)phenyl]benzenesulfonamide (50 µM)Positive Control (Staurosporine 10 µM)
    WST-8 Dehydrogenase Activity (Viability)100% ± 2.1%78% ± 4.5%32% ± 3.8%15% ± 2.0%
    LDH Release Membrane Integrity (Cytotoxicity)5% ± 1.2%18% ± 3.1%65% ± 5.4%88% ± 4.1%
    DCFH-DA ROS Generation (Fold Change)1.0x2.4x5.8x6.2x

    References

    • MDPI Biomedicines. "Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation." Available at: [Link]

    • NIH/PMC. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." Available at:[Link]

    • Immunopathol. "Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells." Available at: [Link]

    Sources

    Enzyme inhibition kinetics assay for "N-[2-(aminomethyl)phenyl]benzenesulfonamide"

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol

    Topic: Comprehensive Guide to the Enzyme Inhibition Kinetics Assay for N-[2-(aminomethyl)phenyl]benzenesulfonamide and Its Analogs

    Audience: Researchers, scientists, and drug development professionals.

    Abstract

    The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] These compounds are known to exhibit diverse biological activities, often through the inhibition of specific enzymes.[1][2] This document provides a comprehensive guide for researchers to characterize the enzyme inhibition properties of novel benzenesulfonamide derivatives, using "N-[2-(aminomethyl)phenyl]benzenesulfonamide" as a representative example. We present a detailed, step-by-step protocol for determining key inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as for elucidating the mechanism of inhibition. The methodologies described herein are broadly applicable to a variety of enzyme systems and can be adapted for both initial screening and in-depth mechanistic studies.

    Introduction: The Scientific Rationale

    Enzyme inhibitors are fundamental tools in both basic research and drug discovery, allowing for the modulation of biological pathways and the development of targeted therapeutics.[3][4] The benzenesulfonamide moiety is of particular interest due to its ability to interact with a range of enzyme active sites, including those of metalloenzymes.[1] N-[2-(aminomethyl)phenyl]benzenesulfonamide, a member of this class, presents a compelling candidate for enzymatic screening due to its structural features.

    A thorough kinetic analysis is crucial to understanding how a compound like N-[2-(aminomethyl)phenyl]benzenesulfonamide interacts with its target enzyme.[5] This involves not just determining if it inhibits the enzyme, but quantifying its potency and understanding the nature of the interaction.[6] This application note will guide the user through a logical workflow, from initial potency determination to detailed mechanistic studies.

    Assay Principles and Design Considerations

    The choice of assay format is critical for obtaining reliable kinetic data. The two most common types are colorimetric and fluorometric assays.[7]

    • Colorimetric Assays: These assays rely on a chromogenic substrate that, when acted upon by the enzyme, produces a colored product.[8] The change in absorbance over time is monitored and is directly proportional to enzyme activity.[8]

    • Fluorometric Assays: These assays use a fluorogenic substrate that becomes fluorescent upon enzymatic conversion.[9] They are often more sensitive than colorimetric assays, allowing for the use of lower enzyme and substrate concentrations.[10]

    When designing the assay, it is crucial to establish conditions under which the reaction rate is linear with respect to both time and enzyme concentration.[11] This "linear range" ensures that the measured initial velocities are accurate representations of the enzyme's activity under the tested conditions.[12]

    Experimental Workflow

    The overall process for characterizing an enzyme inhibitor can be broken down into several key stages. This workflow ensures a systematic approach, from initial screening to detailed mechanistic understanding.

    G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Enzyme & Substrate Selection B Assay Optimization (Buffer, pH, Temp) A->B C Determine Linear Range (Enzyme Conc. & Time) B->C D Determine Substrate Km C->D F Run IC50 Assay (Fixed Enzyme & Substrate) D->F Inform substrate concentration choice E Prepare Serial Dilutions of Inhibitor E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H I Run Kinetic Assays (Varying [S] and [I]) H->I Inform inhibitor concentration choice L Calculate Ki from IC50 (Cheng-Prusoff Equation) H->L J Generate Lineweaver-Burk or Dixon Plots I->J K Determine Inhibition Type (e.g., Competitive) J->K

    Figure 1. A comprehensive workflow for enzyme inhibitor characterization.

    Materials and Reagents

    • Enzyme: A purified enzyme of interest (e.g., Trypsin, Chymotrypsin, Acetylcholinesterase). The final concentration should be determined during assay development.

    • Substrate: A suitable chromogenic or fluorogenic substrate (e.g., BAPNA for Trypsin, a fluorogenic peptide).

    • Inhibitor: N-[2-(aminomethyl)phenyl]benzenesulfonamide, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Assay Buffer: Buffer composition should be optimized for the specific enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5, with any necessary cofactors or salts.

    • Stop Solution (for endpoint assays): e.g., 3 M NaOH for some colorimetric assays.[8]

    • Instrumentation: A microplate reader capable of absorbance or fluorescence measurements.

    • Consumables: 96-well or 384-well microplates (clear for colorimetric, black for fluorescence).

    Detailed Experimental Protocols

    Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

    The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13]

    Step-by-Step Methodology:

    • Inhibitor Preparation: Prepare a serial dilution series of N-[2-(aminomethyl)phenyl]benzenesulfonamide. A common approach is to perform 1:3 or 1:10 dilutions in assay buffer, starting from a high concentration (e.g., 1 mM). Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Assay Plate Setup:

      • Add a fixed volume of each inhibitor dilution to the wells of a microplate.

      • Include "no inhibitor" controls (0% inhibition) and "no enzyme" controls (100% inhibition/background).

    • Enzyme Addition: Add the enzyme to all wells (except the "no enzyme" control) at a pre-determined concentration that falls within the linear range of the assay.

    • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) value for sensitive detection of competitive inhibitors.[12]

    • Data Acquisition: Measure the absorbance or fluorescence at regular intervals (kinetic assay) or after a fixed incubation time followed by a stop solution (endpoint assay).

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each inhibitor concentration. This is the slope of the linear portion of the progress curve (signal vs. time).

      • Normalize the data by converting velocities to percentage inhibition relative to the "no inhibitor" control.

      • Plot percentage inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]

    Protocol 2: Mechanism of Action (MoA) Studies

    This part of the study aims to determine how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, or uncompetitive inhibition).[6][15]

    Step-by-Step Methodology:

    • Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

      • Use a range of substrate concentrations, typically from 0.5x Km to 5x Km.

      • Use a few fixed concentrations of the inhibitor, based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Assay Execution: For each combination of substrate and inhibitor concentration, perform the enzyme assay as described in Protocol 1 and calculate the initial reaction velocity (V₀).

    • Data Analysis and Visualization: The most common method for visualizing this data is the Lineweaver-Burk plot (also known as a double reciprocal plot).[16][17]

      • Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

      • The pattern of the resulting lines indicates the mechanism of inhibition.[18][19]

    G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive (Lines intersect on y-axis) B Non-competitive (Lines intersect on x-axis) C Uncompetitive (Lines are parallel)

    Figure 2. Interpreting Lineweaver-Burk plots for MoA determination.

    Alternatively, a Dixon plot can be used, where 1/V₀ is plotted against the inhibitor concentration at different fixed substrate concentrations.[20][21][22]

    Data Presentation and Interpretation

    Quantitative data should be summarized in a clear and concise format.

    Table 1: Summary of Kinetic Parameters for N-[2-(aminomethyl)phenyl]benzenesulfonamide

    ParameterValueDescription
    IC50 [Insert Value] µMConcentration for 50% inhibition at a fixed substrate concentration.
    Mechanism [e.g., Competitive]Determined from Lineweaver-Burk or Dixon plot analysis.
    Ki [Insert Value] µMThe dissociation constant of the enzyme-inhibitor complex.
    Calculating the Inhibition Constant (Ki)

    The IC50 value can be dependent on the substrate concentration used in the assay.[23] The inhibition constant (Ki), however, is a true measure of the inhibitor's affinity for the enzyme.[24] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[25][26]

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the substrate concentration used in the IC50 assay.

    • Km is the Michaelis-Menten constant of the substrate.

    This equation highlights the importance of determining the enzyme's Km for the substrate as part of the initial assay development.[26]

    Conclusion and Future Directions

    This guide provides a robust framework for the kinetic characterization of N-[2-(aminomethyl)phenyl]benzenesulfonamide as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the compound's potency (IC50), mechanism of action, and true binding affinity (Ki). These findings are essential for structure-activity relationship (SAR) studies and for advancing promising compounds in the drug discovery pipeline. Subsequent studies could involve screening against a panel of related enzymes to determine selectivity and employing structural biology techniques to understand the molecular interactions underpinning the inhibition.

    References

    • Dixon Plot Method for Enzyme Inhibition Analysis. (n.d.). Studylib. Retrieved March 14, 2026, from [Link]

    • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). GeeksforGeeks. Retrieved March 14, 2026, from [Link]

    • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved March 14, 2026, from [Link]

    • Dixon Plots Definition. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

    • Leff, P. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved March 14, 2026, from [Link]

    • Terminology of Molecular Biology for Dixon plot. (n.d.). GenScript. Retrieved March 14, 2026, from [Link]

    • Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

    • The use of Dixon plots to study enzyme inhibition. (2026, February 6). ResearchGate. Retrieved March 14, 2026, from [Link]

    • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MCAT Mastery. Retrieved March 14, 2026, from [Link]

    • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 14, 2026, from [Link]

    • Lineweaver-Burk Plot. (2024, February 28). ChemTalk. Retrieved March 14, 2026, from [Link]

    • How to Design a Colorimetric Assay for Enzyme Screening. (2025, May 9). Synapse. Retrieved March 14, 2026, from [Link]

    • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved March 14, 2026, from [Link]

    • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved March 14, 2026, from [Link]

    • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000, October 3). ACS Publications. Retrieved March 14, 2026, from [Link]

    • IC50 Determination. (n.d.). edX. Retrieved March 14, 2026, from [Link]

    • Fluorescence CYP Inhibition Assays. (n.d.). BioIVT. Retrieved March 14, 2026, from [Link]

    • IC50 Determination. (n.d.). edX. Retrieved March 14, 2026, from [Link]

    • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved March 14, 2026, from [Link]

    • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved March 14, 2026, from [Link]

    • Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). Omics. Retrieved March 14, 2026, from [Link]

    • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved March 14, 2026, from [Link]

    • Classification, Modes of Action and Applications of Enzyme Inhibitors. (n.d.). Longdom Publishing. Retrieved March 14, 2026, from [Link]

    • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025, May 9). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

    • Enzyme Colorimetric Assay Using Unmodified Silver Nanoparticles. (n.d.). ACS Publications. Retrieved March 14, 2026, from [Link]

    • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI. Retrieved March 14, 2026, from [Link]

    • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

    • Enzymatic Method for Determining Amylase Activity (Amylase Activity Assay). (n.d.). Sigma-Aldrich. Retrieved March 14, 2026, from [Link]

    • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved March 14, 2026, from [Link]

    • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). LinkedIn. Retrieved March 14, 2026, from [Link]

    • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. Retrieved March 14, 2026, from [Link]

    • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024, April 1). PubMed. Retrieved March 14, 2026, from [Link]

    • Common Enzyme Inhibition Mechanisms Explained with Examples. (2025, May 9). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

    • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved March 14, 2026, from [Link]

    • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). ResearchGate. Retrieved March 14, 2026, from [Link]

    • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved March 14, 2026, from [Link]

    • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved March 14, 2026, from [Link]

    • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

    • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). scite.ai. Retrieved March 14, 2026, from [Link]

    • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]

    • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

    • New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications. (2024, January 22). MDPI. Retrieved March 14, 2026, from [Link]

    • Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. (2010, August 15). PubMed. Retrieved March 14, 2026, from [Link]

    Sources

    Application Note: In Vivo Efficacy Studies of N-[2-(aminomethyl)phenyl]benzenesulfonamide Derivatives in Animal Models of Thrombosis

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Rationale

    The development of direct, orally bioavailable anticoagulants has revolutionized the management of thromboembolic disorders. At the center of this therapeutic shift is Factor Xa (FXa) , a trypsin-like serine protease that serves as the critical convergence point between the intrinsic and extrinsic coagulation pathways. Because one molecule of FXa catalyzes the generation of over 1,000 molecules of thrombin, targeting FXa provides profound antithrombotic efficacy without the severe hemorrhagic risks historically associated with direct thrombin inhibitors [1].

    The scaffold N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) and its highly substituted derivatives represent a privileged chemotype in the design of direct FXa inhibitors[1, 3].

    Mechanistic Causality: Why This Scaffold?

    The efficacy of this molecule is rooted in its precise stereoelectronic complementarity to the FXa active site:

    • The P1 Element (Aminomethylphenyl group): The primary amine (pKa ~9.5) remains protonated at physiological pH (7.4). This cationic head dives deep into the S1 specificity pocket of FXa, forming a critical, charge-reinforced salt bridge with the carboxylate of Asp189 at the bottom of the pocket. This mimics the natural binding of the basic arginine residue found in FXa's endogenous substrates [3].

    • The Linker (Benzenesulfonamide): The sulfonamide moiety acts as a rigid, hydrogen-bonding vector. Its oxygen atoms interact with the backbone amides of the FXa active site (e.g., Gly216), while the benzene ring projects into the hydrophobic S4 pocket (formed by Tyr99, Phe174, and Trp215), conferring high selectivity against other serine proteases like thrombin or tryptase [1].

    CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorXa Factor Xa (Key Convergence Point) Intrinsic->FactorXa IXa/VIIIa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorXa VIIa/TF Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Prothrombinase Complex Fibrin Fibrin Clot (Thrombosis) Thrombin->Fibrin Fibrinogen Cleavage Inhibitor N-[2-(aminomethyl)phenyl] benzenesulfonamide Inhibitor->FactorXa Competitive Inhibition

    Figure 1: The coagulation cascade highlighting Factor Xa as the convergence point targeted by the inhibitor.

    In Vivo Experimental Design

    To validate the translational potential of N-[2-(aminomethyl)phenyl]benzenesulfonamide derivatives, researchers must utilize a self-validating system of in vivo models that simultaneously assess antithrombotic efficacy and hemorrhagic safety .

    • Arteriovenous (AV) Shunt Model (Rats): This model evaluates efficacy under high-shear arterial flow conditions. A thrombogenic surface (silk thread) is introduced into an extracorporeal circuit connecting the carotid artery and jugular vein.

    • Tail Bleeding Time Assay (Mice/Rats): This model evaluates the primary adverse event of anticoagulants: bleeding risk. It measures the time required for a primary hemostatic plug to form following a standardized vessel transection [2].

    Workflow Acclimation Animal Acclimation Dosing Compound Administration (IV/PO) Acclimation->Dosing AVShunt AV Shunt Deployment (15 min flow) Dosing->AVShunt Bleeding Tail Transection Bleeding Time Dosing->Bleeding Parallel Cohort Weighing Thrombus Extraction & Weighing AVShunt->Weighing Analysis Data Analysis (ED50 & Safety) Weighing->Analysis Bleeding->Analysis

    Figure 2: Parallel in vivo workflow assessing antithrombotic efficacy and hemorrhagic safety.

    Quantitative Data Summary

    The following table summarizes representative in vivo pharmacological data for an optimized N-[2-(aminomethyl)phenyl]benzenesulfonamide derivative, demonstrating dose-dependent efficacy and a wide therapeutic index compared to standard agents.

    Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg) ± SEMInhibition (%)Tail Bleeding Time (sec) ± SEMFold Increase in Bleeding
    Vehicle Control 0.048.2 ± 3.1-115 ± 121.0x
    Compound 1.031.5 ± 2.834.6%128 ± 151.1x
    Compound 3.018.4 ± 2.261.8%145 ± 181.2x
    Compound 10.08.1 ± 1.583.1%210 ± 251.8x
    Apixaban (Control) 3.015.2 ± 1.968.4%340 ± 352.9x

    Data Interpretation: The compound achieves >60% thrombus inhibition at 3.0 mg/kg with only a marginal (1.2x) increase in bleeding time, indicating a superior safety window (therapeutic index) compared to the positive control.

    Detailed Experimental Protocols

    Protocol A: Rat Arteriovenous (AV) Shunt Thrombosis Model

    This protocol is adapted from established methodologies for evaluating direct FXa inhibitors under arterial shear [4].

    Materials:

    • Male Sprague-Dawley rats (250–300 g)

    • Polyethylene (PE) tubing (PE-50 and PE-90)

    • Unbraided silk thread (5 cm length)

    • Ketamine (100 mg/kg) and Xylazine (10 mg/kg)

    Step-by-Step Procedure:

    • Preparation of the Shunt: Insert a 5 cm length of rough silk thread into a 12 cm piece of PE-90 tubing. Causality Note: The rough silk thread acts as a highly thrombogenic surface, activating the contact (intrinsic) pathway while the high shear rate mimics arterial thrombosis.

    • Dosing: Administer the N-[2-(aminomethyl)phenyl]benzenesulfonamide compound via oral gavage (p.o.) or intravenous (i.v.) injection. Wait for the predetermined Tmax​ (typically 1–2 hours for oral dosing).

    • Anesthesia: Anesthetize the rat using an intraperitoneal injection of Ketamine/Xylazine. Causality Note: Avoid isoflurane if possible, as it can cause vasodilation and alter cardiovascular hemodynamics, skewing shear-dependent thrombus formation.

    • Surgical Cannulation: Isolate the right common carotid artery and the left jugular vein. Cannulate both vessels using PE-50 tubing filled with heparinized saline (10 U/mL) to prevent premature clotting in the catheters.

    • Shunt Deployment: Connect the PE-50 catheters to the central PE-90 shunt containing the silk thread. Unclamp the vessels to initiate extracorporeal blood flow.

    • Circulation and Extraction: Allow the blood to circulate for exactly 15 minutes . Causality Note: 15 minutes is the validated physiological plateau for this model; longer durations risk the thrombus breaking off and embolizing into the venous outflow.

    • Quantification: Clamp the vessels, remove the shunt, and carefully extract the silk thread. Blot away excess liquid and immediately weigh the thread on a microbalance. Subtract the baseline weight of the dry thread to determine the wet thrombus weight.

    Protocol B: Mouse Tail Bleeding Time Assay

    This protocol utilizes the saline immersion technique to accurately quantify the disruption of primary hemostasis [2].

    Materials:

    • Male C57BL/6 mice (20–25 g)

    • Sterile surgical scalpel

    • Braintree Scientific mouse restrainer

    • Water bath maintained at exactly 37°C

    • Normal saline (0.9% NaCl)

    Step-by-Step Procedure:

    • Dosing: Administer the test compound to the mice and wait for the appropriate Tmax​ .

    • Restraint and Pre-warming: Place the mouse in a conical restrainer with the tail exposed. Allow the animal to acclimate for 5 minutes to reduce stress-induced catecholamine release, which can cause vasoconstriction and artificially shorten bleeding times.

    • Transection: Using a sharp scalpel, amputate exactly 2 mm from the distal tip of the tail. Causality Note: Precision is critical. The tail tapers; cutting higher up severs larger diameter vessels, introducing massive variability into the baseline bleeding time.

    • Immersion: Immediately submerge the transected tail into a 50 mL conical tube filled with 37°C saline. Causality Note: Immersion washes away shed blood without mechanically disrupting the fragile primary hemostatic plug (which occurs if using filter paper). The 37°C temperature is mandatory because coagulation cascade enzymes are highly temperature-dependent; cold saline will artificially prolong bleeding.

    • Monitoring: Observe the stream of red blood cells visually. The bleeding time is recorded as the time from transection until the bleeding completely ceases for a continuous period of 30 seconds.

    • Humane Euthanasia: Upon completion of the assay, euthanize the animal according to approved IACUC protocols.

    References

    • Pruitt, J. R., Pinto, D. J., Galemmo, R. A., Alexander, R. S., Rossi, K. A., Wells, B. L., ... & Wexler, R. R. (2003). Discovery of 1-(2-aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a potent, selective, and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 46(25), 5298-5315. URL: [Link]

    • Brake, M. A., Ivanciu, L., Maroney, S. A., Martinez, N., Mast, A. E., & Westrick, R. J. (2019). Assessing Blood Clotting and Coagulation Factors in Mice. Current Protocols in Mouse Biology, 9(2), e61. URL: [Link]

    • Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., ... & Wexler, R. R. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-578. URL: [Link]

    • Lu, G., De Guzman, F., Hollenbach, S. J., Karbarz, M. J., Abe, K., Lee, L., ... & Conley, P. B. (2019). Pharmacological Profile of JNJ-64179375: A Novel, Long-Acting Exosite-1 Thrombin Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 372(3), 281-291. URL: [Link]

    Application Note: Crystallization Techniques for N-[2-(aminomethyl)phenyl]benzenesulfonamide–Factor Xa Complexes

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) Target Protein: Human Coagulation Factor Xa (FXa)

    Introduction and Mechanistic Rationale

    The compound N-[2-(aminomethyl)phenyl]benzenesulfonamide is a versatile, low-molecular-weight scaffold utilized in fragment-based drug discovery (FBDD) for targeting trypsin-like serine proteases. It is particularly relevant in the development of direct oral anticoagulants (DOACs) targeting Human Coagulation Factor Xa (FXa).

    To successfully crystallize this complex, one must understand the causality of the ligand-protein interaction. FXa possesses a deep, L-shaped active site characterized by two primary binding pockets: the S1 pocket and the S4 pocket [1].

    • The S1 Pocket Interaction: The 2-(aminomethyl)phenyl moiety acts as a basic P1 element. The aminomethyl group mimics the basic side chain of arginine, extending deep into the anionic S1 pocket to form a critical salt bridge and hydrogen bond network with the side chain of Asp189 and the hydroxyl group of Tyr228 [2].

    • The Sulfonamide Linker: The sulfonamide group acts as a rigid hinge, directing the rest of the molecule while often forming hydrogen bonds with the backbone amides of the FXa active site (e.g., Gly216).

    • The S4 Pocket Interaction: The benzenesulfonamide moiety projects the phenyl ring into the highly hydrophobic S4 "aromatic box" (formed by Tyr99, Phe174, and Trp215), engaging in favorable π-π and hydrophobic interactions [3].

    Understanding these vectoral interactions is critical for designing the crystallization strategy. Because the ligand is highly soluble in DMSO and binds to a pre-formed active site without requiring massive domain shifts, crystal soaking into pre-formed apo-FXa crystals is the most reliable, self-validating method for obtaining high-resolution complex structures.

    Mechanism LIG N-[2-(aminomethyl)phenyl] benzenesulfonamide P1 2-(aminomethyl)phenyl (P1 Moiety) LIG->P1 SULF Sulfonamide Linker LIG->SULF PHEN Benzenesulfonamide (P4 Moiety) LIG->PHEN S1 S1 Pocket (Asp189, Tyr228) P1->S1 Salt Bridge / H-Bond BB Backbone Amides (Gly216) SULF->BB H-Bond S4 S4 Pocket (Tyr99, Phe174, Trp215) PHEN->S4 Hydrophobic / π-π

    Mechanistic binding pathway of the sulfonamide ligand within the Factor Xa active site pockets.

    Protein Preparation and Quality Control

    Human FXa is highly prone to autolysis, which can cleave the EGF-like domains and introduce extreme conformational heterogeneity, destroying crystal lattice formation [4]. To prevent this, structural biology pipelines utilize des-Gla human FXa (lacking the N-terminal γ-carboxyglutamic acid domain).

    Purification Causality
    • Inhibitor Protection: During purification, a reversible active-site inhibitor (such as benzamidine) is added to the buffer to occupy the S1 pocket and prevent autoproteolysis.

    • Buffer Exchange: Prior to crystallization, the protective inhibitor must be dialyzed out. We utilize a rapid size-exclusion chromatography (SEC) step into a crystallization buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl) immediately before setting up drops. The high ionic strength (500 mM NaCl) prevents non-specific aggregation of the apo-protein.

    Experimental Protocols: Crystallization and Soaking

    We employ a soaking strategy rather than co-crystallization. Co-crystallization with small fragments often induces localized nucleation defects due to variable ligand occupancy during lattice formation. Soaking into a robust, pre-formed apo-lattice ensures a self-validating system: if the apo-crystal diffracts well, any loss of resolution post-soaking is directly attributable to ligand-induced strain or solvent incompatibility, allowing for targeted optimization.

    Step-by-Step Methodology

    Step 1: Apo-Crystallization (Hanging Drop Vapor Diffusion)

    • Concentrate des-Gla FXa to 8.0−10.0 mg/mL in 10 mM HEPES pH 7.5, 500 mM NaCl.

    • Prepare the reservoir solution: 18−22% (w/v) PEG 4000, 0.2 M Ammonium Acetate, 0.1 M Tris-HCl pH 8.0. Causality: PEG 4000 acts as a molecular crowding agent that gently reduces protein solubility without denaturing the tertiary structure, while Ammonium Acetate provides the necessary ionic strength to bridge intermolecular contacts in the P21​21​21​ space group.

    • Mix of protein with of reservoir solution on a siliconized coverslip.

    • Seal over of reservoir solution and incubate at 20∘C . Orthorhombic crystals typically appear within 3–5 days.

    Step 2: Ligand Preparation

    • Dissolve N-[2-(aminomethyl)phenyl]benzenesulfonamide in 100% anhydrous DMSO to a stock concentration of 50 mM .

    Step 3: Crystal Soaking

    • Prepare a soaking solution by adding the ligand stock to the reservoir solution to achieve a final ligand concentration of 2.5 mM and a DMSO concentration of 5% (v/v) . Causality: Exceeding 5% DMSO can disrupt the hydrophobic packing of the crystal lattice, leading to cracking and loss of diffraction power.

    • Transfer a robust apo-crystal into a drop of the soaking solution using a nylon loop.

    • Seal and incubate for 24 hours at 20∘C .

    Step 4: Cryoprotection and Harvesting

    • Transfer the soaked crystal to a cryoprotectant solution consisting of the soaking solution supplemented with 20% (v/v) glycerol. Causality: Glycerol replaces bulk solvent water, preventing the formation of crystalline ice upon flash-freezing, which would otherwise cause severe background scattering (ice rings) and lattice destruction.

    • Flash-freeze the crystal immediately in liquid nitrogen ( 77 K ).

    Workflow A Des-Gla FXa Purification B Apo-Crystallization (PEG 4000, pH 8.0) A->B D Crystal Soaking (2.5 mM Ligand) B->D C Ligand Preparation (DMSO Stock) C->D E Cryoprotection (20% Glycerol) D->E F X-ray Diffraction & Data Collection E->F

    Workflow for the crystallization and ligand soaking of Factor Xa complexes.

    Quantitative Data Presentation

    To ensure experimental reproducibility, the following tables summarize the critical physical parameters for crystallization and the expected crystallographic statistics for a successful N-[2-(aminomethyl)phenyl]benzenesulfonamide–FXa complex structure.

    Table 1: Crystallization and Soaking Parameters
    ParameterCondition / ValueRationale
    Protein Concentration 8.5 mg/mL Optimal supersaturation threshold for nucleation.
    Reservoir Solution 20% PEG 4000, 0.2M NH 4​ OAc, 0.1M Tris pH 8.0Promotes stable orthorhombic lattice formation.
    Drop Ratio (Protein:Reservoir) 1:1 ( )Ensures gradual vapor equilibration.
    Ligand Soaking Concentration 2.5 mM Sufficient excess to drive active site occupancy.
    Maximum DMSO Tolerance 5% (v/v) Prevents lattice dissolution and crystal cracking.
    Soaking Duration 24 hours Allows full diffusion through solvent channels.
    Cryoprotectant 20% (v/v) GlycerolPrevents crystalline ice formation at 100 K.
    Table 2: Typical X-ray Diffraction and Refinement Statistics

    Note: Data represents standard benchmarks for high-quality FXa-sulfonamide complexes collected at a synchrotron light source (e.g., APS or Diamond).

    StatisticExpected Value Range
    X-ray Wavelength 0.97−1.00A˚
    Resolution Range 50.0−1.90A˚
    Space Group P21​21​21​
    Unit Cell Dimensions a≈72A˚,b≈78A˚,c≈124A˚
    Completeness >98.0%
    Redundancy 4.0−6.0
    Rmerge​ 0.05−0.08
    Rwork​/Rfree​ 0.19/0.23
    Ligand Occupancy 0.85−1.00

    References

    • Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. Pruitt, J. R. et al. Journal of Medicinal Chemistry, 2003.[Link]

    • Arylsulfonamides: A Study of the Relationship between Activity and Conformational Preferences for a Series of Factor Xa Inhibitors. Senger, S. et al. Bioorganic & Medicinal Chemistry Letters, 2006. (Associated with PDB: 2J2U).[Link]

    • Arylsulfonamidopiperidone derivatives as a novel class of factor Xa inhibitors. Shi, Y. et al. Bioorganic & Medicinal Chemistry Letters, 2011. (Associated with PDB: 3SW2).[Link]

    • Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. Journal of Medicinal Chemistry, 2007.[Link]

    Application Note: N-[2-(aminomethyl)phenyl]benzenesulfonamide as a Privileged Scaffold in Fragment-Based Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets [1]. Unlike traditional high-throughput screening (HTS) which relies on complex molecules, FBDD utilizes low-molecular-weight compounds (fragments) that bind with low affinity but exceptionally high ligand efficiency.

    Within the vast chemical space of fragment libraries, N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) emerges as a highly privileged, dual-pharmacophore scaffold. This application note details the strategic deployment of this specific fragment in a drug discovery campaign, using trypsin-like serine proteases (e.g., Factor Xa, Thrombin) as a model system.

    The structural rationale for selecting this scaffold is bipartite:

    • The Ortho-Aminomethylphenyl Anchor : The primary amine acts as a basic anchor, perfectly mimicking the guanidinium group of arginine or the ε-amino group of lysine. This allows it to penetrate deep into acidic specificity pockets, such as the S1 pocket of Factor Xa, forming a critical salt bridge with Asp189 [2].

    • The Benzenesulfonamide Vector : Sulfonamides are classic hydrogen-bond donors and acceptors. In this scaffold, the benzenesulfonamide moiety projects outward from the S1 pocket, providing a rigid, synthetically tractable vector for fragment growing into the S2 and S3/S4 subsites via cross-coupling or amidation chemistries.

    Physicochemical Profiling & FBDD Suitability

    To be effective in FBDD, a compound must adhere closely to the "Rule of Three" (Ro3), ensuring it possesses the physicochemical headroom necessary for subsequent synthetic elaboration without inflating the molecular weight beyond drug-like limits. As summarized in Table 1 , N-[2-(aminomethyl)phenyl]benzenesulfonamide is an ideal starting point.

    Table 1: Physicochemical Properties of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    PropertyValueRule of Three (Ro3) ThresholdCompliance
    Molecular Weight (Da) 262.33≤ 300Yes
    cLogP ~1.5≤ 3Yes
    H-Bond Donors 3 (NH₂, NH)≤ 3Yes
    H-Bond Acceptors 2 (SO₂)≤ 3Yes
    Rotatable Bonds 4≤ 3 (Soft limit)Acceptable
    Polar Surface Area (Ų) 68.3≤ 60 (Soft limit)Acceptable

    Strategic FBDD Workflow

    The progression from a weak-binding fragment to a potent lead compound requires a meticulously orchestrated sequence of biophysical and structural techniques. The workflow below illustrates the logical progression from primary screening to structure-based design.

    FBDD_Workflow Fragment N-[2-(aminomethyl)phenyl] benzenesulfonamide (CAS: 926245-82-1) SPR Primary Screening (SPR) Kinetic & Affinity Profiling Fragment->SPR Library Screening NMR Orthogonal Validation (STD-NMR / WaterLOGSY) SPR->NMR Hit Triage Xray Structural Elucidation (X-ray Crystallography) NMR->Xray Validated Hit Growing Structure-Based Design Fragment Growing & Merging Xray->Growing 3D Binding Pose Lead Optimized Lead Compound (Sub-nanomolar Affinity) Growing->Lead Medicinal Chemistry

    Figure 1: Strategic FBDD workflow for the N-[2-(aminomethyl)phenyl]benzenesulfonamide scaffold.

    Step-by-Step Experimental Protocols

    As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be rigorously validated. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in your hit-to-lead campaign.

    Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

    Causality & Rationale : SPR is utilized as the primary screening modality because it offers real-time, label-free detection of low-affinity fragment binding (typically KD​ in the 100μM−1mM range) [3]. Unlike end-point biochemical assays, SPR provides kinetic parameters ( kon​ , koff​ ) and stoichiometric validation, allowing researchers to distinguish true 1:1 binding from non-specific aggregation or super-stoichiometric binding.

    Self-Validation Controls :

    • Reference Channel : A mock-coupled flow cell (FC1) is used to subtract bulk refractive index changes and non-specific matrix binding.

    • Positive Control : A known high-affinity inhibitor (e.g., Rivaroxaban for Factor Xa) is injected periodically to verify target viability over the course of the screen.

    Step-by-Step Methodology :

    • Sensor Chip Preparation : Immobilize the target protease (e.g., Factor Xa) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3,000–5,000 Response Units (RU) to maximize the signal-to-noise ratio for small molecules.

    • Buffer Preparation : Prepare running buffer (e.g., PBS-P+, pH 7.4) supplemented with exactly 5% DMSO. Critical step: Fragment solubility requires DMSO, but DMSO causes massive bulk refractive index shifts.

    • DMSO Calibration : Inject a series of buffer solutions containing 4.5% to 5.5% DMSO to create a calibration curve. This mathematically corrects for slight mismatches in DMSO concentration between the running buffer and the fragment samples.

    • Fragment Injection : Inject N-[2-(aminomethyl)phenyl]benzenesulfonamide at multiple concentrations (e.g., 50 µM, 200 µM, 500 µM, 1 mM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

    • Data Analysis : Fit the reference-subtracted, solvent-corrected sensograms to a 1:1 steady-state affinity model to determine the KD​ .

    Protocol B: Orthogonal Validation via STD-NMR

    Causality & Rationale : SPR can occasionally yield false positives due to fragment aggregation or non-specific surface binding. Saturation Transfer Difference (STD) NMR is employed as an orthogonal validation step. STD-NMR works by selectively irradiating the protein envelope; if the fragment binds, magnetization is transferred via spin diffusion to the fragment protons, which are then detected in the difference spectrum [4]. This confirms the interaction occurs in free solution.

    Self-Validation Controls :

    • Off-Resonance Control : An off-resonance irradiation (e.g., at -30 ppm, where no protein signals exist) is performed to ensure that the fragment signals observed in the difference spectrum are strictly due to protein-ligand magnetization transfer, not direct irradiation of the fragment itself.

    Step-by-Step Methodology :

    • Sample Preparation : Prepare a solution containing 10 µM of the target protein and 1 mM of N-[2-(aminomethyl)phenyl]benzenesulfonamide in deuterated buffer (PBS in 99.9% D₂O, pD 7.4).

    • NMR Acquisition : Acquire 1D ¹H NMR spectra on a 600 MHz (or higher) spectrometer. Apply a train of Gaussian-shaped pulses for on-resonance irradiation at the methyl region of the protein (-0.5 ppm) for a saturation time of 2.0 seconds.

    • Difference Spectrum Generation : Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Interpretation : The presence of sharp signals corresponding to the aromatic protons of the benzenesulfonamide and the aminomethylphenyl ring in the difference spectrum confirms direct, specific binding.

    Protocol C: Structural Elucidation via X-Ray Crystallography Soaking

    Causality & Rationale : To elaborate the fragment into a high-affinity lead, the exact 3D binding pose must be resolved. While biophysical assays confirm that the fragment binds, X-ray crystallography reveals how it binds, specifically confirming whether the primary amine anchors into the S1 pocket as hypothesized [2].

    Self-Validation Controls :

    • Apo-Crystal Baseline : A dataset of the apo-protein soaked in the exact same DMSO concentration (without the fragment) is collected to ensure that any observed electron density in the S1 pocket is not an artifact of the solvent or cryoprotectant.

    Step-by-Step Methodology :

    • Crystal Growth : Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.

    • Soaking Solution : Prepare a soaking solution containing the mother liquor supplemented with 20–50 mM of N-[2-(aminomethyl)phenyl]benzenesulfonamide and 10% DMSO to maintain solubility.

    • Crystal Soaking : Transfer the apo-crystals into the soaking drop using a loop. Incubate for 1 to 24 hours (optimize empirically to balance occupancy vs. crystal degradation).

    • Cryoprotection & Freezing : Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) to prevent ice ring formation, then flash-freeze in liquid nitrogen.

    • Data Collection & Refinement : Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and model the fragment into the Fo​−Fc​ difference electron density map.

    References

    • Title : Twenty years on: the impact of fragments on drug discovery. Source : Nature Reviews Drug Discovery (Erlanson et al., 2016). URL :[Link]

    • Title : Discovery of 1-(2-aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a potent, selective, and orally bioavailable factor Xa inhibitor. Source : Journal of Medicinal Chemistry (Pruitt et al., 2003). URL :[Link]

    • Title : Fragment Screening by Surface Plasmon Resonance. Source : ACS Medicinal Chemistry Letters (Navratilova & Hopkins, 2010). URL :[Link]

    • Title : Perspectives on NMR in drug discovery: a technique comes of age. Source : Nature Reviews Drug Discovery (Meyer et al., 2004). URL :[Link]

    Sources

    Application Note: Experimental Setup for Measuring the Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamides

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Mechanistic Background

    Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). Because of their critical role in pH regulation and fluid secretion, specific CA isoforms are prime therapeutic targets for glaucoma, epilepsy, and various cancers [1].

    Benzenesulfonamides represent the classical and most widely investigated class of CA inhibitors (CAIs). Mechanistically, the primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly to the active-site Zn2+ ion, displacing the zinc-bound water/hydroxide ion that is essential for the enzyme's catalytic nucleophilic attack [2].

    While high-throughput esterase activity assays (using 4-nitrophenyl acetate) are frequently used for initial screening, they do not measure the true physiological reaction of the enzyme. The stopped-flow CO2​ hydration assay remains the gold standard for determining the true inhibitory potency ( Ki​ ) of benzenesulfonamides [3]. Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions (turnover numbers up to 106 s−1 ), standard spectrophotometric methods cannot capture the initial kinetics. Stopped-flow spectrophotometry resolves this by rapidly mixing the enzyme-inhibitor complex with a CO2​ -saturated solution and monitoring the subsequent pH drop on a millisecond timescale.

    Assay Design and Causality (The "Why")

    To ensure a self-validating and highly accurate experimental setup, every component of the stopped-flow assay is chosen for a specific thermodynamic or kinetic reason:

    • Indicator Choice (Phenol Red): The assay relies on monitoring the production of protons during CO2​ hydration. Phenol Red has an optimal pKa​ and a strong absorbance peak at 557 nm, making it highly sensitive to the rapid pH drop from ~7.5 downwards [3].

    • Weak Buffering Capacity: A high-capacity buffer would mask the proton generation. A low concentration of HEPES (10–25 mM) ensures the pH change is linearly proportional to the absorbance change within the initial 5–10% of the reaction window.

    • Maintaining Ionic Strength: CA activity and inhibitor binding are highly sensitive to the ionic environment. Adding 50–100 mM Na2​SO4​ or NaClO4​ stabilizes the ionic strength without coordinating the active-site zinc ion (unlike chloride ions, which can act as weak inhibitors) [4].

    • Mandatory Pre-incubation: Benzenesulfonamides bind tightly but often have slow association kinetics. A 10–15 minute pre-incubation of the enzyme and inhibitor ensures thermodynamic equilibrium is reached before the reaction is initiated, preventing artificial underestimations of potency [2].

    Experimental Workflow

    StoppedFlow S1 Syringe A Enzyme (hCA) + Inhibitor + Phenol Red (pH 7.5) Mix Rapid Mixing Chamber (Dead time ~1 ms) S1->Mix Pneumatic Drive S2 Syringe B CO2-Saturated Buffer (Substrate) S2->Mix Pneumatic Drive Detect Optical Detection (Absorbance at 557 nm) Mix->Detect Reaction Flow Data Data Acquisition (Initial Rate Calculation) Detect->Data Signal Output

    Workflow of the Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition.

    Detailed Step-by-Step Protocol

    Part A: Reagent Preparation
    • Assay Buffer: Prepare 20 mM HEPES-Tris buffer, pH 7.5. Add 50 mM Na2​SO4​ to maintain constant ionic strength. Filter and degas the buffer.

    • Indicator Solution: Add Phenol Red to the assay buffer to achieve a final concentration of 0.2 mM.

    • Enzyme Stock: Reconstitute recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final assay concentration must be optimized per isoform to achieve a measurable linear rate (typically 20 nM for hCA I, 10 nM for hCA II, and 40 nM for hCA XII) [1].

    • Inhibitor Stocks: Dissolve the benzenesulfonamide candidates in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation[1].

    • Substrate Solution: Bubble pure CO2​ gas into Milli-Q water at 25°C for at least 60 minutes to achieve a saturated CO2​ solution (~17 mM CO2​ ). Keep the vessel tightly sealed and on ice to prevent off-gassing.

    Part B: Instrument Setup
    • Power on the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) and set the circulating water bath to 25°C.

    • Set the monochromator to 557 nm (the absorbance peak for Phenol Red at pH 7.5).

    • Flush the system lines extensively with the assay buffer to remove any residual contaminants, prior inhibitors, or air bubbles.

    Part C: Assay Execution
    • Load Syringe A (Enzyme/Inhibitor): Load Syringe A with a mixture of the enzyme, Phenol Red, and the benzenesulfonamide inhibitor at the desired concentration. Allow this mixture to pre-incubate inside the syringe for 10–15 minutes.

    • Load Syringe B (Substrate): Load Syringe B with the CO2​ -saturated water.

    • Rapid Mixing: Trigger the pneumatic drive to rapidly mix equal volumes of Syringe A and Syringe B into the observation cell.

    • Data Acquisition: Record the decrease in absorbance at 557 nm over a period of 10–100 seconds. Collect at least 6 traces per inhibitor concentration and average the signals to improve the signal-to-noise ratio.

    • Self-Validation Controls: Always run an uncatalyzed reaction (Syringe A contains buffer + indicator + DMSO, but no enzyme) to determine the baseline spontaneous CO2​ hydration rate. Run a positive control using a standard clinical inhibitor (e.g., Acetazolamide).

    Data Analysis and Interpretation

    • Extract Initial Velocity ( V0​ ): Determine the initial reaction velocity from the linear portion of the absorbance decay curve (strictly the first 5–10% of the reaction).

    • Isolate Catalyzed Rate: Subtract the uncatalyzed reaction rate from the total observed rate to isolate the enzyme-catalyzed rate.

    • Determine Ki​ : Plot the fractional activity versus inhibitor concentration. Because benzenesulfonamides often bind with high affinity (low nanomolar range) approaching the concentration of the enzyme itself, standard Michaelis-Menten assumptions fail. Fit the data using the Morrison equation for tight-binding inhibitors to accurately determine the inhibition constant ( Ki​ ) [4].

    Quantitative Data: Reference Inhibitor Profiles

    To validate the experimental setup, newly synthesized benzenesulfonamides should be benchmarked against established clinical drugs. The table below summarizes typical Ki​ values obtained via the stopped-flow method for standard inhibitors across key hCA isoforms [1].

    IsoformAcetazolamide Ki​ (nM)Indapamide Ki​ (nM)Clinical / Physiological Relevance
    hCA I 250> 10,000Cytosolic, ubiquitous (Often an off-target)
    hCA II 12150Cytosolic, ubiquitous (Target for Glaucoma)
    hCA IX 25240Transmembrane, tumor-associated (Oncology)
    hCA XII 5.745Transmembrane, tumor-associated (Oncology)

    References

    • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE.[Link]

    • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS ONE.[Link]

    • Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding. PeerJ. [Link]

    Application Note: A Comprehensive Guide to Assessing the Anti-proliferative Effects of Benzenesulfonamide Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide range of therapeutic agents. Notably, many compounds in this class exhibit potent anti-proliferative and anti-cancer properties.[1][2][3] A primary mechanism for this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5] In the hypoxic microenvironment of solid tumors, CA IX plays a critical role in pH regulation, allowing cancer cells to thrive in acidic conditions that would otherwise be hostile.[6][7][8] By inhibiting CA IX, benzenesulfonamide compounds can disrupt this pH-regulating machinery, leading to intracellular acidification and subsequent reduction in tumor growth, proliferation, and invasion.[6][9] Beyond CA inhibition, some benzenesulfonamide derivatives have been shown to induce cell cycle arrest, disrupt microtubule assembly, and trigger apoptosis through various signaling pathways.[3][10][11][12][13]

    This application note provides a comprehensive, multi-assay framework for researchers, scientists, and drug development professionals to rigorously assess the anti-proliferative effects of novel benzenesulfonamide compounds. The described workflow moves from broad cytotoxicity screening to specific mechanistic assays, ensuring a thorough characterization of a compound's biological activity.

    Part 1: Foundational Concepts & Mechanism of Action

    A defining feature of many solid tumors is hypoxia, which triggers a metabolic shift toward glycolysis, even in the presence of oxygen (the Warburg effect).[6] This results in the production of acidic metabolites like lactate, leading to extracellular acidosis.[6] CA IX, a transmembrane enzyme highly expressed in hypoxic tumors, catalyzes the hydration of carbon dioxide to bicarbonate and protons.[4][8] This activity helps maintain a stable intracellular pH (pHi) favorable for survival while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis.[7][8][9] Benzenesulfonamides are a prominent class of CA IX inhibitors, making them attractive candidates for cancer therapy.[4][14]

    Diagram 1: Mechanism of CA IX in Tumor pH Regulation

    CAIX_Mechanism cluster_extracellular Extracellular Space (Acidic, pH ~6.5) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral, pH ~7.2) CO2_ext CO₂ CAIX Carbonic Anhydrase IX (CA IX) (Active Site) CO2_ext->CAIX Hydration H2O_ext H₂O H2O_ext->CAIX Hydration H_ext H⁺ (Protons) H_ext->H_ext HCO3_ext HCO₃⁻ (Bicarbonate) AE Anion Exchanger HCO3_ext->AE Transport CAIX->H_ext CAIX->HCO3_ext HCO3_int HCO₃⁻ AE->HCO3_int Buffer Intracellular Buffering (Maintains pHi) HCO3_int->Buffer Compound Benzenesulfonamide Inhibitor Compound->CAIX Inhibition

    Caption: Benzenesulfonamide compounds inhibit CA IX, disrupting pH balance in tumor cells.

    Part 2: A Multi-Assay Experimental Workflow

    To comprehensively evaluate a benzenesulfonamide compound, a tiered approach is recommended. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies for promising candidates.

    Diagram 2: Recommended Experimental Workflow

    Workflow Start Select & Culture Appropriate Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Assay1 Tier 1: Cytotoxicity & Viability MTT or similar assay (Determine IC₅₀) Start->Assay1 Assay2 Tier 2: Proliferation vs. Cytostasis BrdU Incorporation Assay Assay1->Assay2 If IC₅₀ is potent Analysis Data Integration & Mechanistic Conclusion Assay1->Analysis Assay3 Tier 3: Mechanism of Cell Death Annexin V / PI Staining (Apoptosis vs. Necrosis) Assay2->Assay3 Distinguish effect Assay2->Analysis Assay4 Tier 4: Effect on Cell Cycle Propidium Iodide Staining Assay3->Assay4 Assay3->Analysis Assay4->Analysis

    Caption: A tiered workflow for assessing anti-proliferative compound efficacy.

    Part 3: Core Protocols

    The following protocols provide detailed, step-by-step methodologies for the key assays in the workflow.

    Protocol 3.1: Cell Viability & Cytotoxicity Assessment (MTT Assay)

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15][17] The amount of formazan produced is proportional to the number of viable cells.[16]

    Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640)

    • Benzenesulfonamide compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom tissue culture plates

    • Microplate reader (absorbance at 570 nm)

    Step-by-Step Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[15]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[15]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][18] Gently mix on an orbital shaker for 15 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of >650 nm can be used to reduce background noise.[15]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

    Protocol 3.2: Cell Proliferation Assessment (BrdU Incorporation Assay)

    Principle: This assay directly measures DNA synthesis. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[19][20][21] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[19][20] This method distinguishes between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.

    Materials:

    • BrdU labeling reagent (10 mM)

    • Fixing/Denaturing solution

    • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

    • Detection substrate (e.g., TMB for HRP, or read fluorescence)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • 96-well plate with treated cells

    Step-by-Step Protocol:

    • Cell Treatment: Seed and treat cells with the benzenesulfonamide compound as described in the MTT protocol (Steps 1-3).

    • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[22]

    • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.[23] The optimal time may vary depending on the cell line's doubling time.[20]

    • Fixation and Denaturation: Remove the labeling solution, wash the cells with PBS, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[23] This step fixes the cells and denatures the DNA to expose the incorporated BrdU.[20]

    • Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of the diluted anti-BrdU antibody solution to each well. Incubate for 1 hour at room temperature.[23]

    • Detection: Wash the wells multiple times to remove unbound antibody. Add the appropriate detection substrate and incubate until color develops (for HRP) or read on a fluorescence plate reader.

    • Data Analysis: Quantify the signal and express it as a percentage of the control. A reduction in BrdU incorporation indicates an anti-proliferative, or cytostatic, effect.

    Protocol 3.3: Apoptosis Detection (Annexin V/PI Staining)

    Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[24] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[26] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

    Materials:

    • Treated cells (adherent or suspension)

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[24][27]

    • Flow cytometer

    Step-by-Step Protocol:

    • Cell Preparation: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

    • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[28]

    • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[24]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[24][28]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24][27]

    • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[24]

    • Data Interpretation:

      • Annexin V- / PI-: Live, healthy cells.

      • Annexin V+ / PI-: Early apoptotic cells.[24]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.[24]

      • Annexin V- / PI+: Necrotic cells (due to primary necrosis).

    Protocol 3.4: Cell Cycle Analysis (Propidium Iodide Staining)

    Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M). PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity is therefore directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1. Treatment with a compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[11][13]

    Materials:

    • Treated cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)[29]

    • Flow cytometer

    Step-by-Step Protocol:

    • Cell Harvesting: Harvest approximately 1 x 10⁶ treated cells.

    • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[29][30] This step is critical to prevent clumping.[31]

    • Incubation: Incubate the cells on ice or at 4°C for at least 30-60 minutes.[30][31] Cells can be stored in ethanol at -20°C for several weeks.[29]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[31]

    • Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A. The RNase is essential to degrade RNA, which PI can also bind to.[29]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[31]

    • Analysis: Analyze the samples by flow cytometry, collecting the fluorescence data on a linear scale.

    • Data Interpretation: Analyze the resulting DNA content histogram. An increase in the percentage of cells in the G2/M or G0/G1 peaks, or the appearance of a sub-G1 peak (indicative of apoptotic DNA fragmentation), reveals the compound's effect on cell cycle progression.

    Part 4: Data Integration & Interpretation

    No single assay tells the whole story. The strength of this approach lies in synthesizing the data from all four tiers to build a cohesive mechanistic narrative.

    Table 1: Example Data Interpretation for a Hypothetical Benzenesulfonamide Compound (BS-123)

    AssayResultInterpretation
    MTT Assay IC₅₀ = 5.2 µM on MCF-7 cellsThe compound exhibits potent cytotoxic/anti-viability effects.
    BrdU Assay 75% reduction in BrdU incorporation at IC₅₀The compound strongly inhibits DNA synthesis, indicating a cytostatic or cell cycle arrest effect.
    Annexin V/PI 45% of cells are Annexin V+/PI- (Early Apoptosis)The primary mode of cell death induced by the compound is apoptosis.
    Cell Cycle Analysis 60% accumulation of cells in G2/M phaseThe compound causes cell cycle arrest at the G2/M checkpoint, which likely precedes apoptosis.[11]

    Part 5: Troubleshooting

    Table 2: Common Issues and Solutions in Anti-Proliferation Assays

    ProblemPotential Cause(s)Recommended Solution(s)
    High variability in MTT assay Uneven cell seeding; Contamination; Incomplete formazan solubilization.Use a multichannel pipette for seeding; Practice aseptic technique; Ensure complete dissolution by mixing thoroughly and visually inspecting wells.
    Low signal in BrdU assay Insufficient labeling time; Cell line has a long doubling time; Ineffective DNA denaturation.Optimize BrdU incubation time (from 1 to 24 hours).[20] Ensure the fixation/denaturation step is performed correctly.
    High background in Annexin V assay Mechanical stress during cell harvesting causing membrane damage; Over-trypsinization.Handle cells gently; Use a cell scraper for adherent cells or a gentle enzyme like Accutase; Titrate Annexin V and PI concentrations.[27]
    Poor resolution in cell cycle histograms Cell clumping; Incorrect RNase treatment; Improper flow cytometer setup.Ensure a single-cell suspension before fixation[30]; Check RNase A activity and incubation time; Use doublet discrimination gating on the cytometer.[31]

    References

    • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

    • Gieling, R. G., et al. Targeting Carbonic Anhydrase IX Activity and Expression. National Center for Biotechnology Information. [Link]

    • Mboge, M. Y., et al. Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. Taylor & Francis Online. [Link]

    • Kumar, A., et al. Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents. PubMed. [Link]

    • Iessi, E., et al. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. [Link]

    • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

    • Bi, F., et al. A Benzenesulfonamide-Based Mitochondrial Uncoupler Induces Endoplasmic Reticulum Stress and Immunogenic Cell Death in Epithelial Ovarian Cancer. AACR Journals. [Link]

    • Sławiński, J., et al. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Center for Biotechnology Information. [Link]

    • Al-Hujaily, E. M., et al. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

    • Zhu, H. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

    • Fuentes-Martín, R., et al. Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. PubMed. [Link]

    • Thiyagarajan, T., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

    • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

    • McDonald, P. C., et al. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. [Link]

    • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. [Link]

    • Creative Bioarray. BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

    • Thiyagarajan, T., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

    • Al-Warhi, T., et al. Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. PubMed. [Link]

    • Miran, H. N., et al. Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]

    • Jia, Y., et al. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. National Center for Biotechnology Information. [Link]

    • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

    • Ghorab, M. M., et al. New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. PubMed. [Link]

    • ResearchGate. New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. [Link]

    • de Oliveira, R. B., et al. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed. [Link]

    • Moghadam, F. H., et al. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. National Center for Biotechnology Information. [Link]

    • Quero, J., et al. Sulfonamide-Derived Dithiocarbamate Gold(I) Complexes Induce the Apoptosis of Colon Cancer Cells by the Activation of Caspase 3 and Redox Imbalance. National Center for Biotechnology Information. [Link]

    • Jia, Y., et al. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Dove Medical Press. [Link]

    • Kim, D., et al. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. MDPI. [Link]

    • Hao, M.-H., et al. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Center for Biotechnology Information. [Link]

    Sources

    Determining the Kinase Selectivity Profile of a Benzenesulfonamide Inhibitor: An Application Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions.[1] This has made them one of the most important classes of drug targets.[2][3] Benzenesulfonamide derivatives have emerged as a promising class of kinase inhibitors, with some demonstrating potent anti-cancer properties by targeting key kinases in signaling pathways.[4][5][6] However, the human kinome is comprised of over 500 members, many of which share a highly conserved ATP-binding pocket.[3][7] This structural similarity presents a significant challenge in developing selective inhibitors.[7][8]

    Determining the kinase selectivity profile of a novel benzenesulfonamide inhibitor is therefore a critical step in the drug discovery process. A comprehensive understanding of an inhibitor's on- and off-target activities is essential for interpreting its biological effects, predicting potential toxicities, and ultimately guiding lead optimization efforts.[9] This guide provides a detailed overview of the current methodologies for establishing a robust kinase selectivity profile, from broad in vitro screens to in-depth cellular and biophysical characterizations.

    The following sections will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present strategies for data interpretation and visualization. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a comprehensive kinase selectivity profiling strategy.

    Section 1: Initial Broad-Panel Kinase Screening

    The first step in characterizing a new benzenesulfonamide inhibitor is to assess its activity against a large and diverse panel of kinases. This provides an initial, broad-strokes view of its selectivity. Commercial services offer access to extensive kinase panels, often covering a significant portion of the human kinome.[10][11][12]

    In Vitro Biochemical Assays

    Biochemical assays are the workhorse of initial kinase profiling. They typically utilize purified recombinant kinases and measure the inhibitor's effect on the phosphorylation of a substrate.[3][9]

    Causality Behind Experimental Choices:

    • Choice of Assay Format: Radiometric assays, such as the ³³P-ATP filter binding assay, are considered a gold standard for their direct measurement of phosphate transfer.[13] However, non-radiometric formats like TR-FRET, ADP-Glo, and mobility shift assays have gained popularity due to their high-throughput capabilities and safety.[7][9][11][12] The choice often depends on the available instrumentation and the specific kinases being tested.

    • ATP Concentration: A crucial parameter is the concentration of ATP used in the assay.[13] Performing assays at the Kₘ value of ATP for each kinase allows for a more direct comparison of inhibitor potencies (IC₅₀ values) across different kinases.[13][14] However, screening at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) can provide a better indication of how the inhibitor might perform in a cellular environment where it must compete with high intracellular ATP levels.[10][12][14]

    Experimental Workflow: Broad Kinase Panel Screening

    Caption: Workflow for initial kinase selectivity profiling.

    Protocol 1: Representative In Vitro Kinase Assay (ADP-Glo™ Format)

    • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and a serial dilution of the benzenesulfonamide inhibitor in DMSO.

    • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the appropriate substrate.

    • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure Luminescence: Read the plate on a luminometer.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Fit the data to a dose-response curve to determine the IC₅₀ value.

    Data Presentation and Interpretation

    The output from a broad kinase panel screen is a large dataset of inhibition values. Effective visualization is key to interpretation.

    • Kinome Tree (Dendrogram): This is a powerful way to visualize selectivity. The results are mapped onto a phylogenetic tree of the human kinome, with inhibited kinases highlighted. This allows for rapid identification of which kinase families are targeted by the inhibitor.[12][15]

    • Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

    Table 1: Example Data from a 97-Kinase Panel Screen of a Benzenesulfonamide Inhibitor at 1 µM

    Kinase Target% InhibitionKinase Family
    MAPK14 (p38α) 98.2 CMGC
    MAPK11 (p38β) 95.7 CMGC
    CSNK1D (CK1δ) 89.1 CK1
    CSNK1E (CK1ε) 85.4 CK1
    ABL115.3TK
    SRC10.8TK
    EGFR5.2TK
    ... (90 other kinases)<10%...

    Section 2: Cellular Target Engagement and Selectivity

    While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell.[15] Cellular assays are therefore a critical next step to confirm that the inhibitor can enter cells, bind to its intended targets, and demonstrate selectivity in a more physiologically relevant context.[15][16][17]

    NanoBRET™ Target Engagement Assays

    The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful technology for quantifying compound binding to specific kinase targets within intact, living cells.[16][18][19]

    Causality Behind Experimental Choices:

    • Mechanism: This assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).[18][20] When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal.[19][20] This provides a direct measure of target engagement.

    • Advantages: NanoBRET™ offers several advantages over traditional biochemical assays. It is performed in live cells, accounting for factors like cell permeability and competition with endogenous ATP.[16] It can also be used to determine the residence time of an inhibitor on its target.[18]

    Experimental Workflow: NanoBRET™ Target Engagement

    Caption: NanoBRET™ Target Engagement workflow.

    Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

    • Cell Transfection: Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.[21]

    • Compound and Tracer Addition: Add the benzenesulfonamide inhibitor at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer.

    • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours).

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Signal Measurement: Read the plate on a luminometer equipped with filters for donor emission (460 nm) and acceptor emission (610 nm).

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

    Chemoproteomics Approaches

    For an unbiased view of inhibitor targets in a native cellular context, chemoproteomics methods are unparalleled.[22][23] These techniques use affinity chromatography with immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate.[24][25][26]

    Causality Behind Experimental Choices:

    • Competition Binding: The selectivity of the benzenesulfonamide inhibitor is determined by its ability to compete with the kinobeads for binding to specific kinases in the lysate.[22][25] The proteins that remain bound to the beads after incubation with the free inhibitor are then identified and quantified by mass spectrometry.[24][25]

    • Advantages: This approach assays kinases in their endogenously expressed, full-length, and post-translationally modified state, within their native protein complexes.[22][23] This provides a highly physiologically relevant assessment of selectivity.

    Protocol 3: Kinobead-Based Affinity Purification and Mass Spectrometry

    • Cell Lysis: Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity and protein complexes.

    • Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of the benzenesulfonamide inhibitor or a DMSO vehicle control.

    • Kinobead Affinity Purification: Add the kinobead slurry to the lysates and incubate to allow for the capture of kinases not bound by the free inhibitor.

    • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

    • Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., with trypsin).

    • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

    • Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down indicates that it is a target of the inhibitor.

    Section 3: Biophysical Characterization of Inhibitor-Kinase Interactions

    To gain a deeper understanding of the binding mechanism and thermodynamics, biophysical methods are employed. These techniques provide quantitative data on binding affinity (Kᴅ), kinetics (kₒₙ and kₒff), and the thermodynamic driving forces of the interaction.

    Isothermal Titration Calorimetry (ITC)

    ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event.[27]

    Causality Behind Experimental Choices:

    • Direct Measurement: ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kᴅ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[28][29]

    • Label-Free: The technique is label-free and can be performed in solution, closely mimicking physiological conditions.

    Protocol 4: Isothermal Titration Calorimetry (ITC)

    • Sample Preparation: Prepare purified kinase and the benzenesulfonamide inhibitor in the same, precisely matched buffer.[30] Degas both solutions.

    • Instrument Setup: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

    • Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.

    • Data Acquisition: The instrument records the heat flow as a function of time.

    • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model to determine Kᴅ, n, and ΔH. ΔS can then be calculated from these values.

    Surface Plasmon Resonance (SPR)

    SPR is a powerful, real-time, and label-free technique for studying the kinetics of molecular interactions.[2][31]

    Causality Behind Experimental Choices:

    • Kinetic Information: Unlike ITC, which measures equilibrium binding, SPR provides kinetic data, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).[32][33] The equilibrium dissociation constant (Kᴅ) can be calculated from the ratio of these rates (kₒff/kₒₙ).

    • Mechanism of Action: This kinetic information is valuable for understanding the inhibitor's mechanism of action and can be particularly important for covalent inhibitors.[33]

    Protocol 5: Surface Plasmon Resonance (SPR)

    • Kinase Immobilization: Immobilize the purified kinase onto the surface of an SPR sensor chip.

    • Inhibitor Injection: Flow a solution of the benzenesulfonamide inhibitor at various concentrations over the sensor surface.

    • Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time as the inhibitor associates with and dissociates from the immobilized kinase.

    • Data Analysis: Fit the association and dissociation curves (sensorgrams) to kinetic models to determine kₒₙ and kₒff. Calculate Kᴅ from these rate constants.

    Conclusion

    A multi-pronged approach is essential for accurately determining the kinase selectivity profile of a benzenesulfonamide inhibitor. The journey begins with broad, in vitro screening to identify the primary targets and initial off-targets. This is followed by crucial validation in a cellular context using techniques like NanoBRET™ and chemoproteomics to confirm target engagement and selectivity under more physiological conditions. Finally, biophysical methods such as ITC and SPR provide a deep dive into the thermodynamics and kinetics of the inhibitor-kinase interactions.

    By integrating the data from these orthogonal approaches, researchers can build a comprehensive and reliable selectivity profile. This knowledge is not only fundamental to understanding the compound's mechanism of action but is also paramount for making informed decisions in the progression of a drug discovery program, ultimately leading to the development of safer and more effective targeted therapies.

    References

    • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed.
    • Kinase inhibitor profiling using chemoproteomics. (n.d.). PubMed.
    • Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Journal of Proteome Research.
    • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017). Lab Manager.
    • NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual. (n.d.). Promega Corporation.
    • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
    • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. (n.d.). Promega Corporation.
    • Kinase Target Engagement | Kinase Affinity Assay. (n.d.). Promega Corporation.
    • Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors. (2025). Journal of Medicinal Chemistry.
    • NanoBRET™ Target Engagement Intracellular HDAC Assay Technical Manual. (n.d.). Promega Corporation.
    • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). PubMed.
    • Kinase Inhibitor Profiling Using Chemoproteomics. (n.d.). Springer Nature Experiments.
    • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
    • Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
    • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
    • N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
    • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
    • Kinase Panel Profiling I. (n.d.). Pharmaron CRO Services.
    • Kinase Panel Screening | Kinase Selectivity Profiling Services. (n.d.). ICE Bioscience.
    • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Radiations.
    • NanoBRET® TE Intracellular Kinase Assays. (n.d.). Promega Corporation.
    • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery.
    • Kinase Screening Service. (n.d.). MedchemExpress.com.
    • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005). PubMed.
    • Abstract B23: Chemoproteomic profiling of native kinases during the treatment of cells with kinase inhibitors. (2016). Cancer Research.
    • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed.
    • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience.
    • NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. (n.d.). Promega Corporation.
    • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC.
    • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo. (n.d.). ScienceOpen.
    • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. (n.d.). OmicsDI.
    • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). PMC.
    • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (n.d.). IUCr Journals.
    • Custom Kinase Assay Services. (n.d.). Reaction Biology.
    • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC - NIH.
    • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PMC.
    • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
    • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. (n.d.). ChemRxiv.
    • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical.
    • Kinase inhibitors for which specificity profiles were determined. (n.d.). ResearchGate.
    • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). Journal of Proteome Research.
    • Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.). ResearchGate.
    • Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. (2025). MDPI.
    • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. (2016). PubMed.
    • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC.
    • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
    • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv.
    • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Elsevier.

    Sources

    Application Note: Protocol for Evaluating the In Vivo Anti-Tumor Efficacy of Benzenesulfonamide Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, translational scientists, and drug development professionals. Scope: Mechanistic rationale, model selection, step-by-step in vivo protocols, and biomarker validation for benzenesulfonamide-based Carbonic Anhydrase (CA) inhibitors.

    Introduction and Mechanistic Rationale

    Benzenesulfonamide derivatives, prominently represented by the clinical-stage molecule SLC-0111, have emerged as a highly targeted class of anti-tumor agents[1][2]. Unlike traditional cytotoxic chemotherapies, these compounds primarily function by selectively inhibiting the transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII[3].

    In solid tumors, rapid proliferation outpaces angiogenesis, leading to severe hypoxia. This triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn drives the massive overexpression of CA IX[1][2]. CA IX catalyzes the hydration of carbon dioxide into bicarbonate and protons, pumping protons into the extracellular space. This results in severe extracellular acidosis (pH ~6.5), which promotes tumor invasion, metastasis, and heavily suppresses localized immune cell function[4].

    Evaluating benzenesulfonamides in vivo requires a protocol designed to capture this specific mechanism. Because these drugs act primarily as microenvironment modulators (normalizing extracellular pH) rather than direct cytotoxics, their true efficacy is often best observed in combination with chemotherapeutics or immune checkpoint blockade (ICB)[5][6].

    Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX CA IX / XII Overexpression HIF1A->CAIX Acidosis Extracellular Acidosis (Low pH) CAIX->Acidosis Progression Tumor Invasion & Immune Evasion Acidosis->Progression Drug Benzenesulfonamides (e.g., SLC-0111) Drug->CAIX Inhibits

    Caption: Mechanism of CA IX-driven tumor progression and benzenesulfonamide inhibition.

    Experimental Design: Model Selection

    Choosing the correct animal model is the most critical variable in this protocol. The model must inherently develop a hypoxic core to express the CA IX target.

    • Xenograft Models (Immunocompromised): Best utilized for evaluating direct tumor growth inhibition and synergistic effects with traditional chemotherapy. For example, FaDu (head and neck squamous cell carcinoma) or MDA-MB-231 (breast cancer) cell lines are highly recommended due to their robust hypoxia-induced CA IX expression[2][5].

    • Syngeneic Models (Immunocompetent): Mandatory if evaluating the compound's ability to reverse immune evasion. Tumor acidosis blunts T-cell activity; inhibiting CA IX with benzenesulfonamides restores pH and sensitizes tumors to anti-PD-1/anti-CTLA-4 therapies[4][6]. The 4T1 mammary adenocarcinoma or B16F10 melanoma models in BALB/c or C57BL/6 mice, respectively, are the gold standards for this application[1][4].

    Step-by-Step In Vivo Protocol

    The following protocol outlines a self-validating system for testing benzenesulfonamide derivatives, ensuring that observed efficacy is directly tied to target engagement rather than off-target toxicity.

    Phase I: Tumor Inoculation and Stratification
    • Cell Preparation: Harvest target cells in the exponential growth phase. Resuspend in sterile PBS. Expert Insight: Mixing cells 1:1 with Matrigel can accelerate initial engraftment and promote the dense tissue architecture required for a hypoxic core to form.

    • Inoculation: Inject 1×106 cells subcutaneously into the flank, or orthotopically (e.g., the fourth mammary fat pad for 4T1 cells) of 7–9-week-old mice[4].

    • Monitoring & Randomization: Track tumor growth three times per week using digital calipers. Calculate tumor volume using the modified ellipsoid formula: V=(Length×Width2)/2 [4].

      • Critical Step: Do not begin treatment immediately. Wait until the average cohort tumor volume reaches 50–100 mm³[4][5]. Treating too early evaluates prevention rather than therapeutic efficacy against an established, hypoxic tumor microenvironment. Randomize mice to ensure equal size distribution across groups.

    Phase II: Dosing Strategy

    Benzenesulfonamides generally exhibit favorable oral bioavailability, allowing for non-invasive administration.

    • Formulation: Dissolve the benzenesulfonamide derivative in an appropriate vehicle (e.g., PEG400/Tween-80/Saline) to ensure complete solubility.

    • Administration: Administer the compound via oral gavage (p.o.). Standard efficacious doses for reference compounds like SLC-0111 range from 50 mg/kg to 100 mg/kg daily[4][5].

    • Combinatorial Dosing: Monotherapy with CA IX inhibitors often yields disease stabilization rather than regression[5]. To observe significant tumor shrinkage, co-administer with a primary therapeutic. For instance, administer Cisplatin (3 mg/kg i.p.) alongside the daily oral benzenesulfonamide[5].

    Phase III: Endpoint and Ex Vivo Validation
    • In Vivo Monitoring: Measure body weight and tumor volume concurrently. A sustained body weight loss of >15% indicates unacceptable systemic toxicity, requiring dose de-escalation.

    • Tissue Harvesting: At the predetermined endpoint, excise the tumors. Snap-freeze one half in liquid nitrogen for molecular analysis, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

    Workflow Inoculation 1. Cell Inoculation (Subcutaneous or Orthotopic) Engraftment 2. Tumor Engraftment (Wait until 50-100 mm³ to ensure hypoxia) Inoculation->Engraftment Randomization 3. Randomization (Ensure equal size distribution) Engraftment->Randomization Treatment 4. Treatment Phase (Daily p.o. Benzenesulfonamide +/- Combo) Randomization->Treatment Monitoring 5. In Vivo Monitoring (Volume & Weight 3x/week) Treatment->Monitoring ExVivo 6. Ex Vivo Analysis (IHC, Flow Cytometry, Western Blot) Monitoring->ExVivo

    Caption: Step-by-step workflow for evaluating benzenesulfonamide efficacy in vivo.

    Data Interpretation and Expected Outcomes

    To establish scientific trustworthiness, your protocol must be self-validating. If a benzenesulfonamide derivative successfully shrinks a tumor, you must prove it did so via CA IX inhibition and not off-target toxicity.

    Required Biomarker Validations:

    • Target Confirmation: IHC for CA IX expression confirms the tumor was hypoxic and the target was present[1].

    • Apoptosis & Proliferation: Stain for cleaved-caspase 3 (apoptosis) and Ki-67 or pHH3 (proliferation)[1][5].

    • Angiogenesis: CD31 staining to assess microvessel density[1].

    The table below summarizes the expected quantitative outcomes when evaluating a potent benzenesulfonamide (e.g., SLC-0111) in a combinatorial xenograft or syngeneic model:

    Treatment GroupExpected Tumor Volume ReductionExtracellular pH (pHe)Cleaved Caspase-3 ExpressionCD8+ T-cell Infiltration (Syngeneic)
    Vehicle Control Baseline (Uninhibited Growth)~6.5 (Highly Acidic)Baseline (1.0x)Low (Immunosuppressed)
    Benzenesulfonamide (Monotherapy) 10% – 20% (Stabilization)~7.2 (Normalized)Mild Increase (1.2x)Moderate
    Chemotherapy / ICB (Monotherapy) 30% – 45%~6.5 (Highly Acidic)Moderate Increase (2.5x)Moderate
    Combination Therapy 60% – 80% (Regression) ~7.2 (Normalized) High (5.0x+) High (Immune Activation)

    Data Synthesis Note: The true value of benzenesulfonamides lies in their ability to normalize the pHe, thereby unlocking the full potential of co-administered cytotoxic or immunomodulatory agents[4][5][6].

    References

    • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo Source: PubMed Central (NIH) URL:[Link]

    • Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion Source: PubMed Central (NIH) URL:[Link]

    • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically Source: AACR Journals URL:[Link]

    • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: MDPI URL:[Link]

    • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity Source: PubMed Central (NIH) URL:[Link]

    • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity Source: RSC Publishing URL:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the synthesis of N-[2-(aminomethyl)phenyl]benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yields and purity.

    Introduction: The Synthetic Challenge

    The synthesis of N-[2-(aminomethyl)phenyl]benzenesulfonamide typically involves the nucleophilic substitution reaction between 2-aminobenzylamine and benzenesulfonyl chloride.[1] While seemingly straightforward, this reaction presents a significant challenge in chemoselectivity. The starting material, 2-aminobenzylamine, possesses two nucleophilic amino groups: a primary aliphatic amine (-CH₂NH₂) and a primary aromatic amine (-C₆H₄NH₂). The aliphatic amine is significantly more basic and nucleophilic than the aromatic amine, making it the desired site of reaction. However, side reactions, including reaction at the aromatic amine and di-sulfonylation, can lead to a mixture of products and a low yield of the target compound. This guide provides a structured approach to diagnosing and resolving these common issues.

    Troubleshooting Guide: Diagnosing Low Yield

    This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

    Reaction Setup & Execution

    Question 1: My reaction is sluggish or appears incomplete by TLC analysis. What are the likely causes?

    Answer: An incomplete reaction is a frequent cause of low yield.[2] Several factors could be at play:

    • Reagent Quality:

      • Benzenesulfonyl Chloride: This reagent is highly susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture can convert it to benzenesulfonic acid, which is unreactive. Always use a fresh bottle or a properly stored (desiccated) reagent.

      • 2-Aminobenzylamine: This amine can oxidize over time, often indicated by a darkening color. Impurities can interfere with the reaction.

    • Insufficient Base: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of base, with a slight excess (1.1-1.2 equivalents) often being beneficial.

    • Low Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic release and minimize side reactions, it may require warming to room temperature to proceed to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC); if it stalls, a modest increase in temperature or extended reaction time may be necessary.[2]

    Question 2: My TLC plate shows multiple spots, even at the beginning of the reaction. What are these byproducts?

    Answer: The presence of multiple spots indicates the formation of side products, a key challenge in this synthesis.

    • Di-sulfonated Product: The most common byproduct is the N,N'-disulfonated compound, where both the aliphatic and aromatic amino groups have reacted with benzenesulfonyl chloride. This occurs if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.

    • N-Sulfonylation at the Aromatic Amine: Although the aliphatic amine is more reactive, some reaction at the less nucleophilic aromatic amine can occur, leading to the isomeric byproduct.

    • Hydrolyzed Sulfonyl Chloride: A spot corresponding to benzenesulfonic acid may be visible on the TLC plate if your benzenesulfonyl chloride has degraded. This is often a baseline spot on silica gel.

    To mitigate these, use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride solution dropwise to the cooled amine solution to maintain control over the reaction.[4]

    Workup & Purification

    Question 3: My yield is significantly lower after the aqueous workup and extraction. Where could my product be going?

    Answer: Product loss during workup is a common issue and can often be traced to pH and solubility problems.[2]

    • Incorrect pH during Extraction: The desired product, a secondary sulfonamide, has an acidic N-H proton. In a sufficiently basic aqueous wash (e.g., with NaOH), the sulfonamide can be deprotonated to form a salt, which is water-soluble. This can cause your product to be lost to the aqueous layer. Conversely, unreacted 2-aminobenzylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate the basic amines, making them water-soluble.[2]

    • Emulsion Formation: Emulsions during extraction can trap product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

    • Inappropriate Solvent Choice: Ensure the solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate and that you are performing multiple extractions to ensure complete recovery from the aqueous layer.

    Question 4: I'm having difficulty purifying the crude product by recrystallization. What should I do?

    Answer: Recrystallization is an effective purification technique, but it requires optimization.[5]

    • Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold.[5] Common solvents for sulfonamides include ethanol/water or ethyl acetate/hexane mixtures.[6] You may need to screen several solvent systems to find the optimal one.

    • Cooling Rate: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[5] Rapid cooling can trap impurities.

    • Consider Chromatography: If recrystallization fails to provide a pure product, or if yields are very low, column chromatography is a highly effective alternative for separating sulfonamides from starting materials and byproducts.[2] A silica gel column with a gradient elution, for instance, starting with hexane and gradually increasing the polarity with ethyl acetate, can provide excellent separation.

    Frequently Asked Questions (FAQs)

    Q1: What is the best choice of base for this reaction? A: Pyridine and triethylamine (Et₃N) are common choices. Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine is a non-nucleophilic base. For reactions in aqueous media, an inorganic base like sodium carbonate (Na₂CO₃) can be used to maintain a basic pH.[7] The choice may depend on the solvent and desired reaction conditions.

    Q2: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary? A: While not always strictly required, performing the reaction under an inert atmosphere is good practice.[2] It prevents the hydrolysis of the highly reactive benzenesulfonyl chloride by atmospheric moisture, which can be a significant contributor to low yield.[3]

    Q3: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.

    • TLC: To assess purity and compare the product's Rf value to starting materials.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The presence of the sulfonamide N-H proton and the correct integration of aromatic and aliphatic protons are key indicators.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

    • Melting Point: A sharp melting point close to the literature value indicates high purity.[8]

    Visualizing the Process

    Reaction Mechanism

    The core of the synthesis is a nucleophilic attack by the more reactive aliphatic amine on the electrophilic sulfur atom of benzenesulfonyl chloride.

    Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Aminobenzylamine INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 Benzenesulfonyl Chloride R2->INT P1 N-[2-(aminomethyl)phenyl]benzenesulfonamide INT->P1 Collapse & Loss of Cl- P2 HCl Base Base (e.g., Pyridine) P2->Base Neutralization Troubleshooting_Workflow Start Low Yield Observed CheckReaction Step 1: Analyze Reaction (TLC, in-situ monitoring) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete Byproducts Multiple Spots on TLC? Incomplete->Byproducts No CheckReagents Solution: 1. Verify reagent quality (anhydrous). 2. Check base stoichiometry. 3. Extend time / warm slightly. Incomplete->CheckReagents Yes OptimizeCond Solution: 1. Use 1:1 stoichiometry. 2. Add sulfonyl chloride slowly. 3. Maintain low temperature. Byproducts->OptimizeCond Yes CheckWorkup Step 2: Review Workup & Purification Byproducts->CheckWorkup No End Yield Improved CheckReagents->End OptimizeCond->End LossWorkup Significant Loss During Workup? CheckWorkup->LossWorkup LossPuri Low Recovery from Purification? LossWorkup->LossPuri No OptimizeWorkup Solution: 1. Control pH during washes. 2. Use brine to break emulsions. 3. Perform multiple extractions. LossWorkup->OptimizeWorkup Yes OptimizePuri Solution: 1. Optimize recrystallization solvent. 2. Use column chromatography. LossPuri->OptimizePuri Yes LossPuri->End No OptimizeWorkup->End OptimizePuri->End

    Caption: A logical flow for diagnosing and addressing low product yield.

    Protocols

    Protocol 1: Synthesis of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    This is a representative protocol and may require optimization.

    • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

    • Reaction Setup: To a stirred solution of 2-aminobenzylamine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.

    • Addition: Slowly add a solution of benzenesulfonyl chloride (1.0 eq.) in anhydrous DCM to the cooled amine mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). [3]5. Quenching: Once the reaction is complete (as indicated by the consumption of the starting amine), carefully quench the reaction by adding deionized water.

    • Workup: Transfer the mixture to a separatory funnel.

      • Separate the organic layer.

      • Wash the organic layer sequentially with 1M HCl to remove unreacted amine, followed by a saturated sodium bicarbonate solution to remove excess acid, and finally with brine. [4] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography. [2]

    Protocol 2: Thin Layer Chromatography (TLC) Monitoring
    • Plate Preparation: Use a silica gel coated TLC plate.

    • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the starting materials as references.

    • Development: Place the plate in a developing chamber containing the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). [7]The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

    Data Summary

    IssuePotential CauseKey Optimization Parameter
    Incomplete Reaction Poor reagent quality, insufficient base, low temperature.Reagent purity, base equivalents (1.1-1.2), reaction time/temp. [2]
    Byproduct Formation Incorrect stoichiometry, high temperature.Molar ratio (1:1), controlled addition rate, temperature control (0 °C). [4]
    Loss During Workup Incorrect pH, emulsion formation.pH of aqueous washes, use of brine. [2]
    Poor Purification Suboptimal solvent, co-eluting impurities.Recrystallization solvent screening, column chromatography. [5]

    References

    • Google Patents. (1957). US2777844A - Sulfonamide purification process.
    • Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 169-174. Retrieved from [Link]

    • Reddy, V. P., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Letters, 22(8), 3156-3160. Retrieved from [Link]

    • Li, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(33). Retrieved from [Link]

    • ChemTalk. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines? Retrieved from [Link]

    • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273. Retrieved from [Link]

    • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

    • Ali, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

    • Omotuyi, O. I., et al. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Retrieved from [Link]

    • Filo. (2024). Ammonolysis of benzyl chloride and reaction of amine so formed... Retrieved from [Link]

    • Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1). Retrieved from [Link]

    • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. Retrieved from [Link]

    • Ibezim, A., et al. (2018). Synthesis, Characterization and Antibacterial Activity of 2-Phenylsulphonamide Derivatives of Some Amino Acids. ResearchGate. Retrieved from [Link]

    • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]

    Sources

    Technical Support Center: Purification & Resolution of Ortho-Substituted Benzenesulfonamide Isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. The purification of positional isomers—specifically resolving ortho-substituted benzenesulfonamides from their meta and para counterparts—presents unique chromatographic and solid-state challenges. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve baseline resolution and high-purity crystallization.

    Part 1: Chromatographic Separation FAQs

    Q1: Why do my ortho, meta, and para benzenesulfonamide isomers co-elute on a standard C18 reverse-phase column? A: Standard C18 columns separate compounds primarily based on hydrophobicity (dispersive interactions). Positional isomers of benzenesulfonamides often possess nearly identical molecular weights and overall lipophilicity, leading to co-elution. Furthermore, ortho-substituents (such as -NO₂, -OH, or -NH₂) can form intramolecular hydrogen bonds with the adjacent sulfonamide group [1]. This interaction forces the S-N bond into a nearly orthogonal conformation relative to the phenyl ring, shielding the polar surface area. Consequently, the ortho isomer behaves more hydrophobically than predicted, causing its retention time to overlap unpredictably with the meta and para isomers on a C18 stationary phase.

    Q2: What stationary phase should I use to achieve baseline resolution? A: We strongly recommend switching to a Pentafluorophenyl (PFP) column [2]. Unlike C18, PFP phases offer multiple orthogonal retention mechanisms:

    • π−π Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich aromatic rings of your analytes.

    • Dipole-Dipole Interactions: PFP phases exhibit high steric selectivity for structural isomers with differing dipole moments [2].

    • Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, differentiating isomers based on their exposed H-bond donors.

    Q3: How should I optimize the mobile phase for a PFP column? A: When using a PFP column, methanol (MeOH) is vastly superior to acetonitrile (MeCN) as the organic modifier. MeCN has a strong π -character that can compete with the stationary phase, suppressing the π−π interactions needed for isomer resolution. MeOH enhances shape selectivity. Additionally, ensure your aqueous phase is buffered or acidified (e.g., 0.1% Formic Acid) to keep the sulfonamide moiety fully protonated and prevent peak tailing [3].

    Part 2: Solid-State & Crystallization FAQs

    Q4: My purified ortho-substituted benzenesulfonamide is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How can I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid crystal lattice. This is highly prevalent in ortho-substituted benzenesulfonamides due to steric hindrance . Bulky ortho groups (e.g., iodine or large alkyls) disrupt the standard two-center intermolecular N-H···O hydrogen bonds that normally stabilize sulfonamide crystals. Instead, the molecules are forced into weaker, longer three-center N-H(···O)₂ bonds [1], lowering the lattice energy and the melting point. Solution: Avoid rapid cooling or highly non-polar anti-solvents. Use a controlled anti-solvent crystallization protocol with continuous stirring and seeding to bypass the metastable oil phase and force nucleation.

    Part 3: Quantitative Data & Experimental Protocols

    Table 1: Comparative Chromatographic Selectivity Data

    Typical retention behavior of benzenesulfonamide positional isomers under optimized conditions.

    Column ChemistryMobile PhaseIsomer Resolution ( Rs​ )Primary Retention MechanismElution Order (Typical)
    Standard C18 H₂O / MeCN (0.1% FA)< 1.0 (Co-elution)Hydrophobic (Dispersive)para meta ortho
    Phenyl-Hexyl H₂O / MeOH (0.1% FA)1.2 - 1.5Hydrophobic + π−π para < meta < ortho
    PFP (Fluorinated) H₂O / MeOH (0.1% FA)> 2.0 (Baseline) Dipole-Dipole, π−π , Stericpara < meta ortho
    Protocol 1: Step-by-Step HPLC Method Development for Isomer Resolution

    This self-validating protocol ensures systematic isolation of the optimal separation parameters.

    • Column Installation: Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3.0 µm) [2]. Maintain the column oven at a stable 35 °C to ensure reproducible dipole interactions.

    • Mobile Phase Preparation:

      • Solvent A: HPLC-grade Water with 0.1% Formic acid (pH ~2.7).

      • Solvent B: HPLC-grade Methanol with 0.1% Formic acid.

    • Gradient Scouting: Run a broad gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

    • Isocratic Optimization (Self-Validation Step): Identify the elution percentage of the co-eluting mass. Set an isocratic method at 5% below this elution point. If resolution ( Rs​ ) is still < 1.5, decrease the temperature to 25 °C to enhance π−π complexation.

    • Validation: Inject individual pure standards of ortho, meta, and para isomers to confirm peak identities and baseline resolution.

    Protocol 2: Controlled Anti-Solvent Crystallization (Preventing Oiling Out)
    • Dissolution: Dissolve the purified ortho-isomer in a minimum volume of a highly soluble solvent (e.g., Ethyl Acetate or warm Ethanol) at 50 °C.

    • Anti-Solvent Addition: Slowly add a weaker anti-solvent (e.g., Heptane or Water) dropwise while maintaining the temperature at 50 °C until the solution becomes faintly turbid.

    • Seeding (Critical Step): Add 1-2 mg of pure crystalline seed of the target compound. If seeds are unavailable, scratch the inside of the flask with a glass rod to induce localized nucleation.

    • Annealing: Hold the temperature at 50 °C for 30 minutes to allow the seeds to mature, preventing the formation of a separate liquid phase.

    • Cooling: Ramp the temperature down to 5 °C at a slow, controlled rate of 5 °C/hour. Filter and wash the resulting crystals with cold anti-solvent.

    Part 4: Mechanistic Visualizations

    Ortho_Mechanism OrthoSub Ortho-Substituent (e.g., -NO2, -I) IntraHB Intramolecular H-Bonding OrthoSub->IntraHB Steric Steric Hindrance (Orthogonal S-N bond) OrthoSub->Steric Polarity Reduced Exposed Polar Surface Area IntraHB->Polarity Packing Disrupted 2-Center Intermolecular H-Bonds Steric->Packing Chromatography Atypical RP-HPLC Retention (Co-elution) Polarity->Chromatography Crystal Crystallization Issues (Oiling Out) Packing->Crystal

    Caption: Mechanistic pathway showing how ortho-substitution dictates physical and chromatographic properties.

    HPLC_Workflow Start Isomers Co-eluting on C18 Column Check_pH Acidify Mobile Phase (Add 0.1% Formic Acid) Start->Check_pH Switch_Column Switch to PFP (Pentafluorophenyl) Column Check_pH->Switch_Column Still Co-eluting Change_Solvent Change Organic Modifier (MeCN -> MeOH) Switch_Column->Change_Solvent Partial Resolution Success Baseline Resolution Achieved (Rs > 1.5) Switch_Column->Success Good Resolution Change_Solvent->Success Enhances pi-pi

    Caption: Troubleshooting workflow for resolving benzenesulfonamide positional isomers in HPLC.

    References

    • Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide Source: ResearchGate URL:[Link]

    • Hichrom Chromatography Columns and Supplies International Catalogue 9 Source: MZ-Analysentechnik GmbH / Hichrom URL:[Link]

    Technical Support Center: Navigating Solubility Challenges with N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for "N-[2-(aminomethyl)phenyl]benzenesulfonamide." This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering solubility challenges in their biological assays. As a benzenesulfonamide derivative, this compound holds potential in various research areas, from enzyme inhibition to antimicrobial studies.[1][2] However, its complex structure can present significant hurdles in achieving the desired concentrations in aqueous-based biological systems.

    This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges. The information presented here is grounded in established principles of medicinal chemistry and formulation science, aiming to provide you with the rationale behind each recommendation.

    Troubleshooting Guide: Addressing Common Solubility Issues

    This section is designed to provide direct answers to common problems you might encounter when working with N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    Question 1: My compound is not dissolving in my aqueous assay buffer. What is my first step?

    Answer: The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution of a poorly soluble compound in an aqueous buffer is often unsuccessful. Dimethyl sulfoxide (DMSO) is the most common choice for an initial stock solution due to its broad dissolving power.[3][4]

    • Rationale: Organic solvents like DMSO can disrupt the crystal lattice energy of a solid compound more effectively than water, allowing the molecule to be solvated. This concentrated stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration, while keeping the final solvent concentration low enough to not affect the biological assay (typically <0.5% DMSO).[3]

    Question 2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

    Answer: This phenomenon is often referred to as "crashing out" and occurs when the compound's solubility in the final aqueous environment is much lower than in the initial DMSO stock.[4] Here are several strategies to address this:

    • Optimize the Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. Always determine the maximum DMSO tolerance of your specific assay.

    • pH Adjustment of the Aqueous Buffer: Your compound has a primary amine group, which is basic, and a sulfonamide group, which can have acidic properties. The overall charge of the molecule, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[5][6]

      • For the Amine Group: Lowering the pH of your buffer (e.g., to pH 6.0-7.0) will protonate the amine, making it more soluble.

      • For the Sulfonamide Group: The sulfonamide proton is weakly acidic. At a sufficiently high pH, it can be deprotonated, which may increase solubility.

      • Recommendation: Perform a pH-solubility profile to determine the optimal pH for your compound. Start with a range of buffers from pH 5.0 to 9.0 to identify the pH at which the compound is most soluble. It is crucial to ensure the chosen pH is compatible with your biological assay.[5]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7][8] They can encapsulate the hydrophobic portions of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[7][8][] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[][10]

    Question 3: Can I heat the solution to get my compound to dissolve?

    Answer: Gentle warming (e.g., to 37°C) can be used as a last resort to aid dissolution, but it should be done with caution.[3][5]

    • Rationale and Risks: Heat increases the kinetic energy of the system, which can help overcome the energy barrier to dissolution. However, many organic compounds can degrade at elevated temperatures. It is essential to first assess the thermal stability of N-[2-(aminomethyl)phenyl]benzenesulfonamide before using heat. If you do use heat, do so for the shortest possible time and then allow the solution to cool to room temperature to ensure the compound remains in solution.

    Frequently Asked Questions (FAQs)

    What is the best organic solvent for making a stock solution of N-[2-(aminomethyl)phenyl]benzenesulfonamide?

    DMSO is generally the best starting point due to its excellent solvating capacity for a wide range of compounds.[3][4] Other options include ethanol and methanol.[5] The choice may also depend on the specific requirements and sensitivities of your biological assay.

    What is the maximum recommended concentration of DMSO in a cell-based assay?

    The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity and other off-target effects.[3] However, the tolerance can vary significantly between cell lines. It is always recommended to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the effect of the solvent on your cells.

    How should I store my stock solution of N-[2-(aminomethyl)phenyl]benzenesulfonamide?

    Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][4] DMSO is hygroscopic, so it's important to use anhydrous DMSO and to seal containers tightly to prevent water absorption, which can affect compound solubility and stability.[4]

    Experimental Protocols

    Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

    This protocol outlines the standard procedure for preparing a 10 mM stock solution of N-[2-(aminomethyl)phenyl]benzenesulfonamide in DMSO.

    Materials:

    • N-[2-(aminomethyl)phenyl]benzenesulfonamide (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

    Procedure:

    • Calculate the required mass:

      • The molecular weight of N-[2-(aminomethyl)phenyl]benzenesulfonamide is 262.33 g/mol .

      • To prepare 1 mL of a 10 mM stock solution, you will need:

        • Mass (g) = 0.010 mol/L * 0.001 L * 262.33 g/mol = 0.00262 g = 2.62 mg

    • Weigh the compound: Accurately weigh 2.62 mg of the compound and transfer it to a sterile microcentrifuge tube.

    • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

    • Dissolve the compound:

      • Vortex the tube for 1-2 minutes until the compound is completely dissolved.[4]

      • Visually inspect the solution against a light source to ensure there are no undissolved particles.

      • If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.[3][5]

    • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

    Protocol 2: Improving Aqueous Solubility using pH Adjustment

    This protocol provides a general workflow for determining the optimal pH for solubilizing N-[2-(aminomethyl)phenyl]benzenesulfonamide in an aqueous buffer.

    Materials:

    • 10 mM stock solution of the compound in DMSO

    • A set of buffers with different pH values (e.g., citrate buffer for pH 5-6, phosphate buffer for pH 6-8, borate buffer for pH 8-9)

    • pH meter

    • Vortex mixer

    Procedure:

    • Prepare a series of buffer dilutions: For each pH value you want to test, prepare a microcentrifuge tube with your assay buffer.

    • Add the compound: Add a small volume of your DMSO stock solution to each buffer to achieve your desired final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).

    • Mix and observe: Vortex each tube immediately after adding the compound. Let the tubes sit at room temperature for at least 30 minutes.

    • Assess solubility: Visually inspect each tube for any signs of precipitation. You can also quantify the amount of dissolved compound by centrifuging the tubes to pellet any precipitate and then measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

    • Determine the optimal pH: The pH at which you observe the least precipitation (or the highest concentration in the supernatant) is the optimal pH for solubility.

    • Verify assay compatibility: Ensure that the optimal pH for solubility is also compatible with the requirements of your biological assay.

    Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    This protocol describes how to use HP-β-CD to prepare an aqueous solution of your compound.

    Materials:

    • N-[2-(aminomethyl)phenyl]benzenesulfonamide (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Your desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Vortex mixer

    Procedure:

    • Prepare the HP-β-CD solution: Dissolve an excess of HP-β-CD in your aqueous buffer (e.g., 5-10% w/v). Stir until the HP-β-CD is fully dissolved.

    • Add the compound: Add the solid N-[2-(aminomethyl)phenyl]benzenesulfonamide directly to the HP-β-CD solution.

    • Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • Clarify the solution: After stirring, you may have some undissolved compound. Centrifuge or filter the solution to remove any remaining solid particles.

    • Determine the concentration: The concentration of the solubilized compound in the clear supernatant should be determined using an appropriate analytical method (e.g., HPLC-UV).

    Visualizing the Workflow

    Solubility Enhancement Strategy

    Solubility_Workflow start Start: Poorly Soluble N-[2-(aminomethyl)phenyl]benzenesulfonamide stock_solution Prepare Concentrated Stock in 100% DMSO start->stock_solution dilute_aqueous Dilute into Aqueous Assay Buffer stock_solution->dilute_aqueous precipitate Precipitation Occurs dilute_aqueous->precipitate If... no_precipitate No Precipitation: Proceed with Assay dilute_aqueous->no_precipitate If... troubleshoot Troubleshooting Strategies precipitate->troubleshoot ph_adjust pH Adjustment of Aqueous Buffer troubleshoot->ph_adjust cyclodextrin Use of Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin optimize_dmso Optimize Final DMSO Concentration troubleshoot->optimize_dmso

    Caption: A decision-making workflow for addressing solubility issues.

    Cyclodextrin Inclusion Complex Formation

    Cyclodextrin_Complex cluster_0 Before Complexation cluster_1 After Complexation compound Hydrophobic Compound (Poorly Soluble) complex Compound in Cavity compound->complex:f1 Encapsulation cyclodextrin Hydrophobic Cavity cyclodextrin->complex:f1

    Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

    References

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
    • Friedman, H. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

    • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

    • Saluja, V., & Kasha, P. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. [Link]

    • Giménez, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

    • Kotha, S., & Khedkar, P. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

    • Gauthier, C., et al. (2018). Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. European Journal of Medicinal Chemistry. [Link]

    • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]

    • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]

    • Slupska-Turk, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. [Link]

    • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

    • Onajobi, T. O., et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

    • Journal of Chemical & Engineering Data. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

    • ResearchGate. (2023). The solubility of benzenesulfonamide studied both experimentally and theoretically. [Link]

    • Realize Beauty. (2021). Amino Acids for pH Adjustment?. [Link]

    • Digital Analysis Corporation. (n.d.). pH Adjustment and Neutralization, the basics. [Link]

    • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. [Link]

    • PubChem. (n.d.). N-[2-(aminomethyl)phenyl]Methanesulfonamide. [Link]

    • US EPA. (2008). Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. [Link]

    Sources

    Technical Support Center: Overcoming Resistance to Benzenesulfonamide-Based Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming acquired resistance to benzenesulfonamide-based inhibitors. The content is structured to address common challenges through a combination of frequently asked questions for rapid troubleshooting and detailed experimental guides for comprehensive investigation.

    Section 1: Frequently Asked Questions (FAQs)

    This section provides quick answers to the most common issues encountered during experiments with benzenesulfonamide inhibitors.

    Q1: My inhibitor's IC50 value has significantly increased in my cell line. What are the initial checks?

    An increased IC50 value is the classic indicator of acquired resistance. Before launching a full investigation, perform these initial checks:

    • Compound Integrity: Verify the concentration and stability of your inhibitor stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. If in doubt, prepare a fresh stock.

    • Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[1][2] High passage numbers can lead to genetic drift and altered phenotypes.

    • Assay Conditions: Confirm that assay parameters like cell seeding density, incubation times, and reagent concentrations are consistent with previous experiments.[1][3] High cell density can sometimes mask drug effects.

    • Vehicle Control: Double-check that the final concentration of your vehicle (e.g., DMSO) is consistent and non-toxic to the cells.[1]

    If these checks do not resolve the issue, it is likely your cells have developed true biological resistance, and you should proceed to the in-depth troubleshooting guides below.

    Q2: How can I differentiate between target-based resistance and pathway reactivation?

    This is a critical diagnostic question. Here’s the conceptual difference and how to test it:

    • Target-Based Resistance: This involves a change to the drug's direct molecular target. The most common cause is a secondary mutation in the target's kinase domain that prevents the inhibitor from binding effectively.

      • How to Test: The gold standard is to sequence the coding region of the target gene (e.g., the kinase domain) from your resistant cells and compare it to the parental (sensitive) cells. Sanger sequencing is often sufficient for this.[4][5][6][7]

    • Pathway Reactivation (Bypass Signaling): In this scenario, the primary target is still effectively inhibited, but the cell compensates by activating alternative signaling pathways to maintain proliferation and survival.[8][9][10]

      • How to Test: Use Western blotting to probe the phosphorylation status of key downstream effectors. For example, if you are inhibiting BRAF, persistent or restored phosphorylation of ERK (p-ERK) despite BRAF inhibition strongly suggests pathway reactivation.[8][11] A broader view can be obtained using a phospho-kinase array, which screens the activity of many pathways simultaneously.[12][13][14]

    Q3: What are the most common bypass pathways observed in response to BRAF inhibitors like Vemurafenib?

    For benzenesulfonamide-based BRAF inhibitors, the most frequently observed resistance mechanism is the reactivation of the MAPK pathway.[8][10][15] This can occur through several mechanisms:

    • Upstream Reactivation: Acquired mutations in NRAS or overexpression of receptor tyrosine kinases (RTKs) like PDGFRβ, EGFR, and IGF-1R can reactivate the pathway upstream of BRAF.[9][15]

    • Alternative RAF Isoform Activation: Cells can bypass BRAF inhibition by upregulating other RAF isoforms, such as CRAF.

    • Downstream Mutations: Mutations in MEK1 can render it constitutively active, making it independent of BRAF signaling.[9][10]

    • Activation of Parallel Pathways: The PI3K/AKT/mTOR pathway is another major escape route that can be activated to promote survival when the MAPK pathway is blocked.[9][10][16]

    Section 2: In-Depth Troubleshooting Guides

    Guide 1: A Step-by-Step Workflow for Investigating Acquired Resistance

    This guide provides a systematic approach to characterizing the mechanism of resistance in your cell culture model.

    The following diagram outlines the logical flow for diagnosing resistance.

    G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Interpretation & Action start Observation: Increased IC50 confirm_ic50 Step 1: Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 assess_target Step 2: Assess Target - Western Blot (Expression) - Sequencing (Mutations) confirm_ic50->assess_target screen_bypass Step 3: Screen for Bypass Pathways - Phospho-Western Blot (p-ERK, p-AKT) - Phospho-Kinase Array assess_target->screen_bypass If no mutations found target_mutation Result: Target Mutation Suggests need for next-gen inhibitor assess_target->target_mutation If mutation detected pathway_reactivation Result: Pathway Reactivation Suggests need for combination therapy screen_bypass->pathway_reactivation

    Caption: Logical workflow for diagnosing drug resistance.

    Causality: The first principle is to obtain robust, quantitative data confirming the degree of resistance. This is achieved by re-calculating the IC50 value of your inhibitor in the suspected resistant cell line and comparing it to the parental (sensitive) line. A significant fold-change is the benchmark for acquired resistance.[10]

    Experimental Protocol: Cell Viability (MTT/MTS) Assay

    • Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17] Include wells with medium only for background subtraction.

    • Drug Dilution: Prepare a 2X serial dilution of your benzenesulfonamide inhibitor in culture medium. A typical range might span from 1 nM to 100 µM.

    • Treatment: Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plates for a period that allows for a full dose-response, typically 48-72 hours.

    • MTT/MTS Addition:

      • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17][18] The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

      • For MTS/WST-1: Add 20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[18][19] This produces a soluble formazan product.

    • Solubilization (MTT only): After incubation, add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][20]

    • Absorbance Reading: Measure the absorbance on a microplate reader.

      • MTT: 570 nm.[17][20]

      • MTS/WST-1: 490-450 nm.[18][19]

    • Data Analysis: Subtract the background, normalize the data to the vehicle-treated cells (100% viability), and plot the results using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

    ParameterParental Cells (Example)Resistant Cells (Example)Fold-Change
    Vemurafenib IC50 0.2 µM4.4 µM22-fold

    Table 1: Example data showing a significant IC50 shift in a Vemurafenib-resistant melanoma cell line compared to its parental counterpart.[10]

    Causality: If resistance is confirmed, the next logical step is to investigate the drug's direct target. A lack of target expression or the presence of a new mutation can fully explain the resistance.

    Experimental Protocol: Western Blot for Target Protein Expression

    • Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with a complete cocktail of protease and phosphatase inhibitors.[10][21] Keeping samples on ice and using fresh inhibitors is critical to prevent protein degradation and dephosphorylation.[21][22]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Note: When probing for phospho-proteins, BSA is often preferred as milk contains phosphoproteins that can increase background.[23]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the total protein level of your target (e.g., total BRAF) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane thoroughly with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

    Experimental Protocol: Sanger Sequencing of the Target Kinase Domain

    • RNA Extraction & cDNA Synthesis: Extract total RNA from both parental and resistant cell pellets. Use a reverse transcriptase kit to synthesize cDNA.

    • PCR Amplification: Design PCR primers that flank the coding region of the target's kinase domain. Amplify this region from the cDNA of both cell lines.

    • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

    • Sanger Sequencing Reaction: Send the purified PCR product and a sequencing primer to a sequencing facility.[4][5] The chain-termination method will generate a sequence read.[7][24]

    • Sequence Analysis: Align the sequence chromatograms from the resistant cells against the parental cells and the reference sequence (e.g., from NCBI) to identify any nucleotide changes that result in an amino acid substitution.

    Causality: If target expression is normal and no new mutations are found, the most likely cause of resistance is the activation of bypass signaling pathways. The goal here is to identify which alternative pathways are "on" in the resistant cells, especially in the presence of the inhibitor.

    Experimental Protocol: Phospho-Western Blot for Key Signaling Nodes

    This protocol is identical to the Western Blot described in Step 2, but with a critical difference: the primary antibodies used are specific to the phosphorylated (i.e., active) forms of key signaling proteins.

    • Key Probes for BRAFi Resistance:

      • Phospho-ERK (p-ERK): The most important readout for MAPK pathway reactivation.[8]

      • Phospho-AKT (p-AKT): A key indicator for activation of the PI3K/AKT survival pathway.[9]

      • Phospho-MEK (p-MEK): Can help pinpoint where the MAPK pathway is being reactivated.

    Experimental Protocol: Phospho-Kinase Array

    A phospho-kinase array is a membrane-based assay that allows for the simultaneous detection of the relative phosphorylation levels of dozens of kinases, providing a broad snapshot of cellular signaling.[12][13][14][25]

    • Prepare Lysates: Lyse parental and resistant cells as you would for a Western Blot, ensuring protease and phosphatase inhibitors are included. A protein concentration of 0.2-1.0 mg/mL is typically required.[26]

    • Blocking: Block the supplied nitrocellulose membranes containing spotted capture antibodies.[12][26]

    • Lysate Incubation: Incubate the membranes with the cell lysates overnight. Proteins in the lysate will bind to their corresponding capture antibodies on the membrane.[12][26]

    • Detection Antibody Incubation: Wash the membranes and incubate them with a cocktail of biotinylated detection antibodies.[12][26]

    • Streptavidin-HRP and Detection: Wash again and incubate with Streptavidin-HRP, followed by chemiluminescent reagents.[12][26] The resulting spots correspond to the amount of phosphorylated protein in your sample.

    • Analysis: Compare the spot intensities between the parental and resistant cell arrays to identify kinases that are hyper-phosphorylated in the resistant line.

    Guide 2: Rational Strategies to Overcome Resistance

    Once the resistance mechanism is identified, you can implement a rational strategy to overcome it. The most successful approach is often combination therapy.[10]

    Causality: If resistance is caused by reactivation of the same pathway (e.g., MAPK reactivation in response to a BRAF inhibitor), the most logical strategy is to inhibit the pathway at a second, downstream node. This is known as "vertical inhibition."

    The combination of a BRAF inhibitor (like Vemurafenib) and a MEK inhibitor (like Cobimetinib or Trametinib) is a clinically approved strategy that prevents the reactivation of ERK signaling.[27][28][29][30]

    G cluster_bypass Resistance Bypass RTK RTK (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor1 Benzenesulfonamide BRAFi (e.g., Vemurafenib) Inhibitor1->BRAF Inhibits Inhibitor2 MEK Inhibitor (e.g., Cobimetinib) Inhibitor2->MEK Inhibits NRAS NRAS Mutation CRAF CRAF NRAS->CRAF CRAF->MEK Bypass Activation

    Caption: Vertical inhibition of the MAPK pathway.

    TherapyResponse RateProgression-Free Survival
    Vemurafenib (BRAFi) Alone 45%5.8 months
    Vemurafenib + Cobimetinib (MEKi) 68%9.9 months

    Table 2: Clinical trial data demonstrating the superiority of combining a BRAF inhibitor with a MEK inhibitor in BRAF V600-mutated melanoma.[27]

    Causality: If sequencing reveals a secondary mutation in the target kinase that confers resistance, a combination may not be effective. The solution is to switch to a next-generation inhibitor specifically designed to bind to and inhibit the mutated form of the protein. This requires staying abreast of the drug development literature for inhibitors active against known resistance mutations.

    Causality: If your investigation reveals the activation of a completely separate, parallel survival pathway (e.g., PI3K/AKT activation in response to BRAF inhibition), a "horizontal inhibition" strategy is warranted. This involves co-administering your primary inhibitor with an inhibitor targeting a key node in the escape pathway (e.g., a BRAF inhibitor plus a PI3K or AKT inhibitor).[16]

    References

    • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

    • Yen, C., et al. (2020). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. PLoS ONE. [Link]

    • Flaherty, K. T. (2012). Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. ASCO Educational Book. [Link]

    • Tan, S. Y., et al. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. [Link]

    • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

    • Kakadia, S., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy. [Link]

    • Huovinen, P., et al. (2000). Sulfonamide resistance: mechanisms and trends. Microbes and Infection. [Link]

    • Larkin, J., et al. (2014). Combined Inhibition of BRAF and MEK in BRAF-Mutant Melanoma. Targeted Oncology. [Link]

    • Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein. (2014). Canada's Drug Agency. [Link]

    • Cerna, K., et al. (2019). Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology. Frontiers in Oncology. [Link]

    • Immunotherapy Combination Most Effective as Initial Treatment for BRAF+ Melanoma. (2021). National Cancer Institute. [Link]

    • Proteome Profiler Human Phospho-Kinase Array Kit (ARY003C). (n.d.). Bio-Techne. [Link]

    • Western Blotting Troubleshooting Guide. (n.d.). Boster Bio. [Link]

    • Johnson, D. B., et al. (2015). Combination therapy with BRAF and MEK inhibitors for melanoma. Journal of Clinical Oncology. [Link]

    • A powerful drug combination strategy targeting BRAF-mutant melanoma. (2023). Journal of Clinical Oncology. [Link]

    • Johnson, D. B., & Sosman, J. A. (2013). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma. Current Treatment Options in Oncology. [Link]

    • Proteome Profiler Human Phospho-Kinase Array. (n.d.). Microsoft .NET. [Link]

    • Soverini, S., et al. (2020). Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. Haematologica. [Link]

    • Paris, B. L., et al. (2009). Pitfalls in the design of metabolism-dependent CYP inhibition (MDI) experiments with a dilution step: Inhibitor depletion. Drug Metabolism and Disposition. [Link]

    • Sanger Sequencing: Introduction, Principle, and Protocol. (2020). CD Genomics Blog. [Link]

    • Troubleshooting Cell-based Assays. (2020). Eppendorf South Asia Pacific. [Link]

    • A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com. [Link]

    • Venkatesan, R., et al. (2021). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

    • Bua, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    • Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex - Evotec. [Link]

    • Li, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

    • Al-Salahi, R., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

    Sources

    Technical Support Center: Enhancing Cell Permeability of Benzenesulfonamide Drug Candidates

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in benzenesulfonamide drug candidates. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these permeability barriers.

    Introduction: The Permeability Challenge with Benzenesulfonamides

    Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, leading to numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] Despite their versatility, a common hurdle in the development of benzenesulfonamide-based drug candidates is their often-suboptimal cell permeability. This can stem from a combination of their inherent physicochemical properties, such as pKa, lipophilicity, and polar surface area (PSA), which can lead to poor absorption and limited bioavailability.[3][4]

    This guide will walk you through a systematic approach to troubleshooting poor permeability, from understanding the underlying causes to implementing effective solutions.

    Part 1: Frequently Asked Questions (FAQs)

    Here we address some of the initial questions researchers often have when encountering permeability issues with their benzenesulfonamide compounds.

    Q1: What are the key physicochemical properties of benzenesulfonamides that typically influence their cell permeability?

    A1: The cell permeability of benzenesulfonamides is primarily governed by a balance of the following physicochemical properties:

    • pKa: The sulfonamide group (-SO2NH2) is weakly acidic, with pKa values typically in the range of 7.3–9.7.[3] At physiological pH (around 7.4), a significant portion of the molecules can be ionized. The ionized form is more polar and generally exhibits lower passive diffusion across the lipophilic cell membrane.[5][6]

    • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily and an aqueous phase. A LogP or LogD value in a certain range is often optimal for permeability. While highly lipophilic compounds can readily enter the lipid bilayer, they may have poor aqueous solubility and can get trapped within the membrane.[1][4]

    • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. It has an inverse relationship with cell permeability.[7] The sulfonamide group itself contributes significantly to the PSA.

    • Hydrogen Bond Donors and Acceptors: The sulfonamide moiety contains both hydrogen bond donors (-NH) and acceptors (-SO2). A high number of hydrogen bonds can hinder a molecule's ability to cross the cell membrane.[4]

    • Molecular Weight (MW): Larger molecules generally have lower passive permeability.[4]

    Q2: I'm seeing conflicting permeability results between my PAMPA and Caco-2 assays. What could be the reason for this?

    A2: Discrepancies between Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assay results are common and often provide valuable mechanistic insights.[8][9][10]

    • PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[11]

    • Caco-2 assays use a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, including the presence of active transporters (both uptake and efflux) and metabolic enzymes.[11]

    A common scenario for benzenesulfonamides is:

    • High Permeability in PAMPA, Low Permeability in Caco-2: This strongly suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells. The transporter actively pumps your compound out of the cell, leading to low apparent permeability in the apical-to-basolateral direction.[9][10]

    • Low Permeability in both PAMPA and Caco-2: This indicates that the intrinsic physicochemical properties of your compound (e.g., high polarity, low lipophilicity) are the primary barrier to passive diffusion.[9]

    Q3: Can I use in silico models to predict the permeability of my benzenesulfonamide candidates before synthesis?

    A3: Yes, in silico models can be very useful for predicting permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize which compounds to synthesize.[11][12][13] These models use quantitative structure-property relationships (QSPR) to correlate calculated molecular descriptors (like LogP, PSA, MW, etc.) with experimental permeability data.[11][13] While these models are valuable for screening, their predictions should always be confirmed with in vitro experiments.

    Part 2: Troubleshooting Guides

    This section provides a structured approach to diagnosing and addressing poor cell permeability in your benzenesulfonamide drug candidates.

    Guide 1: Diagnosing the Cause of Poor Permeability

    Before you can fix the problem, you need to understand its root cause. The following workflow will guide you through the diagnostic process.

    Start Start: Poor Permeability Observed PAMPA Run PAMPA Assay Start->PAMPA Caco2 Run Bidirectional Caco-2 Assay Start->Caco2 PAMPA_Result PAMPA Permeability? PAMPA->PAMPA_Result Caco2_Result Caco-2 Permeability? Caco2->Caco2_Result PAMPA_Result->Caco2_Result Low PAMPA_Result->Caco2_Result High Efflux_Ratio High Efflux Ratio (>2)? Caco2_Result->Efflux_Ratio Low A-B Permeability Passive_Issue Conclusion: Poor Passive Permeability Caco2_Result->Passive_Issue Low A-B & B-A Permeability Solubility_Issue Conclusion: Poor Aqueous Solubility Caco2_Result->Solubility_Issue Low Recovery Efflux_Ratio->Passive_Issue No Efflux_Issue Conclusion: Efflux Transporter Substrate Efflux_Ratio->Efflux_Issue Yes Poor_Permeability Poor Permeability of Benzenesulfonamide Increase_Lipophilicity Increase Lipophilicity Poor_Permeability->Increase_Lipophilicity Reduce_PSA Reduce Polar Surface Area Poor_Permeability->Reduce_PSA Reduce_H_Bonding Reduce H-Bonding Poor_Permeability->Reduce_H_Bonding Bioisosteric_Replacement Bioisosteric Replacement Poor_Permeability->Bioisosteric_Replacement Prodrug_Approach Prodrug Approach Poor_Permeability->Prodrug_Approach Improved_Permeability Improved Cell Permeability Increase_Lipophilicity->Improved_Permeability Reduce_PSA->Improved_Permeability Reduce_H_Bonding->Improved_Permeability Bioisosteric_Replacement->Improved_Permeability Prodrug_Approach->Improved_Permeability

    Caption: Strategies for improving permeability.

    References

    Sources

    Technical Support Center: Troubleshooting Metabolic Instability of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. N-[2-(aminomethyl)phenyl]benzenesulfonamide is a highly versatile chemical scaffold frequently utilized in the development of CNS agents and Factor Xa inhibitors[1]. However, researchers consistently encounter rapid in vivo clearance when working with this moiety. This guide provides a field-proven, self-validating framework to diagnose, understand, and engineer out the metabolic liabilities associated with this compound.

    Part 1: Mechanistic FAQs (Understanding the Causality)

    Q1: Why does this specific scaffold exhibit such high intrinsic clearance ( CLint​ ) in liver microsomes? A1: The primary driver of instability is the oxidative deamination of the unprotected aminomethyl group (-CH₂NH₂). The lone pair of electrons on the basic nitrogen facilitates electron transfer to the heme center of Cytochrome P450 (CYP) enzymes or the flavin cofactor of Monoamine Oxidases (MAOs)[2]. This initiates an α -carbon oxidation, forming a highly unstable imine intermediate. The imine rapidly undergoes spontaneous hydrolysis into an aldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into a highly polar, pharmacologically inactive carboxylic acid[2].

    Q2: How do I determine whether CYPs or MAOs are driving the clearance of my specific analog? A2: Because the aminomethyl group is a substrate for both enzyme classes, you cannot rely on predictive modeling alone. You must run a phenotyping assay using selective inhibitors. By incubating the compound in Human Liver Microsomes (HLMs) alongside 1-aminobenzotriazole (ABT, a pan-CYP inhibitor) in one arm, and Pargyline (a pan-MAO inhibitor) in another, you can isolate the causality. If ABT rescues the compound's half-life, CYPs are the primary drivers. If Pargyline rescues it, MAOs are responsible.

    Q3: Are there specific CYP isoforms I should be concerned about regarding drug-drug interactions (DDIs)? A3: Yes. Aminomethyl-containing compounds often exhibit high affinity for CYP2D6 [3]. The basic primary amine forms a strong electrostatic interaction with the Asp301 residue in the CYP2D6 active site. This not only leads to rapid metabolism but can also cause your compound to act as a competitive inhibitor of CYP2D6, creating a significant DDI liability[4].

    Part 2: Structural Optimization Guide

    Q4: My compound is cleared within 15 minutes. How can I structurally modify the aminomethyl group to improve stability without losing target affinity? A4: As a Senior Application Scientist, I recommend a tiered approach to structural modification, balancing metabolic stability with the retention of the critical hydrogen-bond donor profile:

    • α -Substitution (Steric Hindrance): Introduce a methyl group at the benzylic carbon to form a chiral 1-aminoethyl group. This added steric bulk physically blocks the approach of the CYP/MAO catalytic centers, significantly slowing α -carbon oxidation.

    • Amine Alkylation: Convert the primary amine to a secondary or tertiary amine (e.g., N-methylation). This alters the pKa​ and reduces the MAO liability, though it may still be subject to CYP-mediated N-dealkylation.

    • Bioisosteric Replacement: If the amine is strictly required for target binding, replace the aminomethyl group with a metabolically stable bioisostere. Heterocyclic amines (e.g., pyrazoles or imidazoles) or amidines maintain the basicity and hydrogen-bonding geometry but completely resist oxidative deamination[1].

    • Aromatic Fluorination: If LC-MS/MS metabolite identification reveals that the unsubstituted benzenesulfonamide ring is undergoing para-hydroxylation, substitute the para-position with a fluorine atom. The strong C-F bond blocks CYP-mediated aromatic oxidation[2].

    Part 3: Experimental Protocols

    Protocol: Self-Validating Microsomal Stability & Enzyme Phenotyping Assay

    This protocol is designed as a self-validating system. The inclusion of specific controls ensures that any observed degradation is definitively enzymatic and accurately attributed to the correct pathway.

    Step 1: Reagent Preparation

    • Prepare a 1 mM stock of N-[2-(aminomethyl)phenyl]benzenesulfonamide in LC-MS grade DMSO.

    • Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality note: Keeping DMSO concentration below 0.1% prevents solvent-mediated CYP inhibition.

    Step 2: Control Setup (Critical for Trustworthiness) Set up the following parallel incubation arms:

    • Test Arm: Compound + HLMs (0.5 mg/mL protein).

    • Negative Control (-NADPH): Compound + HLMs + Buffer (No NADPH). Purpose: Validates that degradation is strictly enzymatic and not due to chemical instability in the buffer.

    • Positive Controls: Verapamil (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate). Purpose: Confirms the metabolic viability of the HLM batch.

    • Phenotyping Arms: Pre-incubate the Test Arm mixture with either 1 mM ABT (CYP inhibitor) or 10 µM Pargyline (MAO inhibitor) for 15 minutes prior to initiation.

    Step 3: Initiation & Sampling

    • Initiate all reactions by adding NADPH to a final concentration of 1 mM. Incubate at 37°C with gentle shaking.

    • At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The organic solvent instantly denatures the enzymes, quenching the reaction at precise intervals.

    Step 4: Centrifugation & Analysis

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis. Use Multiple Reaction Monitoring (MRM) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Run a Product Ion Scan to identify the +14 Da transition (indicative of the carboxylic acid metabolite) or the +16 Da transition (indicative of aromatic hydroxylation).

    Part 4: Data Presentation

    The following table summarizes expected quantitative improvements in metabolic stability when applying the structural optimization strategies discussed in Part 2.

    Compound VariantStructural ModificationHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite Detected
    Parent None (Primary Aminomethyl)12.4111.8Carboxylic acid (Deamination)
    Analog A α -Methylation (-CH(CH₃)NH₂)45.230.6Minor para-hydroxylation
    Analog B N-Methylation (-CH₂NHCH₃)22.162.7N-Dealkylation / Aldehyde
    Analog C Para-Fluoro Benzenesulfonamide14.595.6Carboxylic acid (Deamination)
    Analog D α -Methyl + Para-Fluoro>120<11.5None significant

    Part 5: Pathway Visualization

    MetabolicPathway Parent N-[2-(aminomethyl)phenyl] benzenesulfonamide Imine Imine Intermediate (Unstable) Parent->Imine CYP450 / MAO (Oxidative Deamination) Hydroxyl Para-Hydroxylated Metabolite Parent->Hydroxyl CYP450 (Aromatic Oxidation) Aldehyde Aldehyde Intermediate Imine->Aldehyde Spontaneous Hydrolysis (- NH3) CarboxylicAcid Carboxylic Acid Metabolite (High Clearance) Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase (ALDH)

    Metabolic degradation pathway of N-[2-(aminomethyl)phenyl]benzenesulfonamide via CYP/MAO oxidation.

    References

    • Title: Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Title: Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Title: Molecular Mechanisms Underlying Single Nucleotide Polymorphism-Induced Reactivity Decrease in CYP2D6 Source: The Gohlke Group - Heinrich Heine University Düsseldorf URL: [Link]

    Sources

    Technical Support Center: Optimizing the Hinsberg Reaction for Secondary Amines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of N,N-disubstituted sulfonamides via the Hinsberg reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this classic yet often challenging transformation. Here, we move beyond the qualitative aspects of the Hinsberg test and focus on its application as a synthetic tool.

    The reaction of a secondary amine with an arylsulfonyl chloride in the presence of a base is a cornerstone method for sulfonamide synthesis. However, the seemingly straightforward nature of this reaction belies several potential pitfalls that can lead to diminished yields, including competing side reactions, the low reactivity of sterically hindered substrates, and challenges in product isolation. This guide provides field-proven insights and detailed protocols to help you navigate these issues effectively.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

    Q1: My reaction yield is disappointingly low or zero. What are the most probable causes?

    A1: A low or non-existent yield in the Hinsberg reaction with a secondary amine typically points to one of four primary issues: reagent quality, steric hindrance, competing side reactions, or inappropriate reaction conditions.

    • Reagent Integrity: Benzenesulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the unreactive benzenesulfonic acid. Always use a fresh bottle of the reagent or a recently opened one that has been stored under an inert atmosphere in a desiccator. The purity of the secondary amine is also critical, as impurities can consume the sulfonyl chloride.

    • Steric Hindrance: Secondary amines with bulky substituents (e.g., diisopropylamine) or those adjacent to a quaternary center are poor nucleophiles. The steric bulk impedes the amine's approach to the electrophilic sulfur atom of the sulfonyl chloride. To overcome this, more forcing conditions are necessary (see Q4).

    • Competing Hydrolysis of Sulfonyl Chloride: The most significant side reaction is the hydrolysis of benzenesulfonyl chloride by water, which is exacerbated by the presence of aqueous base (e.g., NaOH, KOH).[1][2] This reaction forms sodium benzenesulfonate, consuming your reagent and reducing the potential yield.

    • Reaction Conditions: The reaction may be too slow at room temperature for less reactive amines. Insufficient mixing in a heterogeneous mixture (aqueous NaOH and an organic amine) can also limit the reaction rate.

    Q2: The primary side-product is benzenesulfonic acid, confirmed by spectroscopy. How can I minimize its formation?

    A2: The formation of benzenesulfonic acid is a direct result of the hydrolysis of benzenesulfonyl chloride. The traditional use of aqueous sodium or potassium hydroxide creates an environment where this side reaction is highly probable.

    The most effective solution is to switch to an anhydrous, non-aqueous system . Using a tertiary amine base, such as pyridine or triethylamine (TEA) , in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) will dramatically reduce the rate of hydrolysis. Pyridine is often the superior choice as it can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that accelerates the desired reaction with the secondary amine.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental mechanism of the Hinsberg reaction with a secondary amine?

    A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable N,N-disubstituted sulfonamide product.[1][3]

    Hinsberg Reaction Mechanism for Secondary Amines cluster_intermediate Intermediate R2NH R₂NH (Secondary Amine) Intermediate [PhSO₂(Cl)N⁺H R₂] R2NH->Intermediate Nucleophilic Attack PhSO2Cl PhSO₂Cl (Benzenesulfonyl Chloride) PhSO2Cl->Intermediate Sulfonamide PhSO₂NR₂ (N,N-disubstituted Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Base Base (e.g., Pyridine) Base->HCl Neutralization

    Caption: Reaction mechanism of a secondary amine with benzenesulfonyl chloride.

    Q2: Why is the N,N-disubstituted sulfonamide product insoluble in the aqueous alkali used in the classic procedure?

    A2: The key distinction between the sulfonamides derived from primary and secondary amines lies in the presence of an N-H bond. A primary amine forms an N-substituted sulfonamide (PhSO₂NHR), which still possesses an acidic proton on the nitrogen atom. This proton can be removed by a base (like NaOH), forming a water-soluble sodium salt (Na⁺[PhSO₂NR⁻]).[2][4]

    In contrast, a secondary amine forms an N,N-disubstituted sulfonamide (PhSO₂NR₂). This product lacks an acidic proton on the nitrogen atom.[4][5][6] Consequently, it cannot be deprotonated by the alkali and remains as a neutral, water-insoluble precipitate.[1][7][8] This difference in solubility is the basis of the original Hinsberg test for distinguishing amine classes.

    Q3: Which base is superior for yield optimization: aqueous NaOH or pyridine?

    A3: For synthetic purposes where yield is the primary goal, pyridine is almost always the superior choice over aqueous NaOH. The table below summarizes the key differences.

    FeatureAqueous NaOHPyridineRationale & Recommendation
    Solvent System Biphasic (Water/Organic)Homogeneous (Anhydrous Organic)A homogeneous system increases reaction rates by ensuring reactants are in the same phase.
    Side Reactions Promotes hydrolysis of PhSO₂ClMinimizes hydrolysisThe absence of water in the pyridine system prevents the major side reaction, preserving the sulfonyl chloride for the desired transformation.
    Catalytic Activity Acts only as a baseActs as a base and a nucleophilic catalystPyridine forms a highly reactive intermediate, which is especially beneficial for reactions with sterically hindered or less reactive amines.
    Workup Simple filtration, but emulsion can be an issue.Requires aqueous workup to remove pyridine hydrochloride salt.While the workup is more involved, the significant improvement in yield often justifies the extra steps.
    Recommendation Suitable for simple, highly reactive secondary amines where cost is a major concern.Highly recommended for maximizing yield, especially with valuable, sterically hindered, or electron-poor secondary amines.

    Q4: My secondary amine is sterically hindered and the reaction is sluggish even with pyridine. What are my options?

    A4: When dealing with particularly challenging secondary amines, you may need to further modify the reaction conditions.

    • Use a More Reactive Sulfonyl Chloride: Switch from benzenesulfonyl chloride to p-toluenesulfonyl chloride (tosyl chloride, TsCl) or p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl). The electron-withdrawing nitro group in nosyl chloride makes the sulfur atom significantly more electrophilic and reactive.

    • Increase the Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by TLC to avoid decomposition.

    • Use a Non-Nucleophilic Base: For extremely hindered cases, a stronger, non-nucleophilic base like 2,6-lutidine or a proton sponge can be used to scavenge the HCl produced without competing with the secondary amine.

    • Increase Reaction Time: Some reactions simply require more time. Allow the reaction to proceed for 12-24 hours, monitoring its progress periodically.

    Optimized Experimental Protocol (Pyridine Method)

    This protocol is a general guideline for improving the yield of the Hinsberg reaction for a typical secondary amine using anhydrous conditions.

    Materials:

    • Secondary Amine (1.0 equiv)

    • Benzenesulfonyl Chloride (1.1 - 1.2 equiv)

    • Anhydrous Pyridine (2.0 - 3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

    Experimental Workflow Setup 1. Reaction Setup - Dissolve amine & pyridine in DCM - Cool to 0°C Addition 2. Reagent Addition - Add PhSO₂Cl dropwise - Warm to RT Setup->Addition Reaction 3. Reaction Monitoring - Stir for 2-12h - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with 1M HCl - Wash with NaHCO₃ & Brine Reaction->Workup Drying 5. Drying & Concentration - Dry organic layer (MgSO₄) - Evaporate solvent Workup->Drying Purification 6. Purification - Recrystallization or - Column Chromatography Drying->Purification Product Pure N,N-disubstituted Sulfonamide Purification->Product

    Caption: General experimental workflow for the optimized Hinsberg reaction.

    Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the secondary amine (1.0 equiv) and anhydrous dichloromethane. Stir until fully dissolved. Add anhydrous pyridine (2.0-3.0 equiv) and cool the mixture to 0 °C in an ice bath.

    • Reagent Addition: Add benzenesulfonyl chloride (1.1-1.2 equiv) dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) may form.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine, followed by saturated NaHCO₃ solution (1 x volume), and finally brine (1 x volume).

    • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid or oil is the N,N-disubstituted sulfonamide. This product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

    Troubleshooting Workflow

    Use this decision tree to diagnose and solve common problems encountered during the reaction.

    Troubleshooting Flowchart Start Low Yield Observed CheckReagents Check Reagent Purity (Fresh PhSO₂Cl? Dry Amine?) Start->CheckReagents Start Here SwitchSystem Switch to Anhydrous System (Pyridine/DCM) CheckReagents->SwitchSystem Reagents OK Success Yield Improved CheckReagents->Success Impure Reagents Found & Fixed CheckStoich Verify Stoichiometry (Use 1.1-1.2 eq. PhSO₂Cl) SwitchSystem->CheckStoich Still Low Yield SwitchSystem->Success Yield Improves IncreaseTemp Increase Temperature (e.g., 40°C) CheckStoich->IncreaseTemp Stoichiometry OK CheckStoich->Success Yield Improves MoreReactive Use More Reactive Reagent (e.g., Tosyl Chloride) IncreaseTemp->MoreReactive Still Low Yield (Likely Steric Hindrance) IncreaseTemp->Success Yield Improves MoreReactive->Success Yield Improves

    Sources

    Common pitfalls in the purification of benzenesulfonamide derivatives by column chromatography

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of benzenesulfonamide derivatives.

    Benzenesulfonamides are notoriously difficult to purify due to their unique structural features: a highly polar sulfonyl group (strong hydrogen bond acceptor) and an acidic N-H proton (hydrogen bond donor). These properties often lead to severe peak tailing, irreversible adsorption, and co-elution on standard stationary phases. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your purifications are reproducible and high-yielding.

    Quantitative Data Summary: Physicochemical Properties & Strategies

    Understanding the ionization state of your specific derivative is the first step in designing a successful purification method. The table below summarizes the relationship between sulfonamide substitution, pKa, and the optimal chromatographic approach.

    Sulfonamide Derivative TypeTypical pKa RangePredominant Ionization State (pH 7)Recommended Stationary PhaseSuggested Mobile Phase Modifiers
    Standard Benzenesulfonamides (e.g., Methanesulfonamide analogs)9.5 – 11.0NeutralNormal Phase (Silica) / RP-C180.1% Formic Acid or None
    Fluoroalkyl-sulfonamides 4.0 – 6.0Anionic (Deprotonated)Reverse Phase (C18)0.1% – 1% Acetic Acid (pH < 4)
    Amine-substituted (Basic moiety present)7.0 – 9.0 (Amine)Cationic (Protonated Amine)End-capped C18 / Amine-Silica0.1% Triethylamine (TEA)
    Highly Acidic Analogs (e.g., Sulfisoxazole)4.9 – 6.5Anionic (Deprotonated)Reverse Phase (C18)Acetate Buffer (pH 4.0)

    Troubleshooting FAQs: Causality and Solutions

    Q1: Why is my benzenesulfonamide derivative severely tailing on normal-phase silica gel?

    Symptom: Broad, asymmetrical peaks that drag across multiple fractions, leading to poor recovery and cross-contamination. Causality: Unmodified silica gel contains active silanol (Si-OH) groups on its surface. The sulfonamide moiety acts as both a strong hydrogen bond acceptor (via the oxygen atoms) and a donor (via the N-H). This dual interaction creates high-affinity secondary binding sites on the stationary phase[1]. Because these active sites equilibrate slower than the primary retention mechanism, the analyte desorbs at varying rates, causing the peak to tail[1]. Solution: You must deactivate the silanols. For normal-phase chromatography, add a competitive modifier (e.g., 0.1% to 1% acetic acid) to the mobile phase to temporarily mask these active sites. Alternatively, switch to a polar-embedded or end-capped stationary phase, which chemically blocks residual silanols and eliminates strong adsorption[2].

    Q2: My compound crashes out when loading onto the column. How do I fix the resulting band broadening?

    Symptom: The sample precipitates at the top of the column frit or silica bed, leading to split peaks or massive band broadening. Causality: Benzenesulfonamides often exhibit poor solubility in non-polar loading solvents (like hexanes or dichloromethane). If you attempt to dissolve the sample in a strong, polar solvent (like pure ethyl acetate or methanol) to force it into solution, that solvent acts as a "chaser." It washes the compound down the column prematurely before the mobile phase can establish a proper equilibrium, destroying the separation band[3]. Solution: Implement a Dry Loading Technique (See Protocol 1). By pre-adsorbing the analyte onto a solid support, you bypass liquid solubility constraints and ensure a perfectly uniform, narrow sample band at the column head[3].

    Q3: I am using Reverse-Phase (RP-HPLC), but my retention times are shifting and peaks are fronting. What is wrong?

    Symptom: Inconsistent retention times across sequential runs or severe peak fronting. Causality: This is a classic symptom of phase collapse or uncontrolled ionization. The pKa of sulfonamides varies wildly based on substitution; simple sulfonamides have a pKa around 10.87[4], while fluoroalkyl-substituted sulfonamides or drugs like sulfisoxazole can have a pKa as low as 4.9[5][6]. If your unbuffered mobile phase pH is near the compound's pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized (deprotonated) states[7]. Ionized species interact poorly with the hydrophobic C18 phase, moving faster through the column and causing fronting or retention shifts. Solution: Employ Ionic Suppression . Buffer the mobile phase at least 2 pH units below the compound's pKa to ensure it remains fully protonated (neutral) and interacts uniformly with the stationary phase[5].

    Mechanistic & Workflow Visualizations

    Mechanism Silica Active Silanol Groups (Si-OH) on Silica Gel Interaction Strong Hydrogen Bonding & Secondary Interactions Silica->Interaction Sulfonamide Benzenesulfonamide (R-SO2-NH-R') Sulfonamide->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result Modifier Mobile Phase Modifier (e.g., Acetic Acid / TEA) Disruption Competes for Active Sites (Deactivates Silanols) Modifier->Disruption Disruption->Interaction Inhibits GoodPeak Symmetrical Peak Shape & High Recovery Disruption->GoodPeak

    Mechanistic pathway of silanol-sulfonamide interaction and disruption via mobile phase modifiers.

    Workflow Start Analyze Benzenesulfonamide Derivative Properties Check_pKa Determine pKa (Acidic vs. Basic moieties) Start->Check_pKa Check_Sol Assess Solubility in Non-Polar Solvents Start->Check_Sol pKa_Low Low pKa (< 6) (e.g., Fluoroalkyl-substituted) Check_pKa->pKa_Low pKa_High High pKa (~10) (Standard Sulfonamides) Check_pKa->pKa_High Sol_Poor Poor Solubility (Crashes on column) Check_Sol->Sol_Poor Sol_Good Good Solubility (Dissolves in eluent) Check_Sol->Sol_Good Mod_Acid Add 0.1-1% Acetic Acid to Mobile Phase pKa_Low->Mod_Acid Mod_Base Consider Neutral/Basic Modifiers or RP-HPLC pKa_High->Mod_Base Dry_Load Perform Dry Loading (Silica/Celite) Sol_Poor->Dry_Load Wet_Load Standard Liquid Loading Sol_Good->Wet_Load

    Decision tree for selecting the optimal chromatography method based on pKa and solubility.

    Self-Validating Experimental Protocols

    Protocol 1: Optimized Dry Loading Technique for Poorly Soluble Sulfonamides

    Use this protocol when your derivative requires a highly polar solvent for dissolution, which would otherwise ruin the normal-phase separation band.

    • Dissolution: Dissolve the crude benzenesulfonamide mixture in a minimal volume of a volatile, high-solubility solvent (e.g., Acetone, Tetrahydrofuran, or Methanol) in a round-bottom flask[3].

    • Adsorption: Add dry silica gel (or Celite, if the compound is highly sensitive to acidic silica) to the flask. The mass of the silica should be 2 to 3 times the mass of your crude product[3].

    • Evaporation: Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure until the mixture becomes a dry, free-flowing powder. Caution: Ensure the powder does not clump; clumping indicates residual solvent which will cause band tailing.

    • System Validation Step (Crucial): Before packing the column, take a few milligrams of your dry-loaded powder and extract it with your intended mobile phase (e.g., 70:30 Hexane:EtOAc). Spot this extract on a TLC plate alongside the original crude liquid. If the sulfonamide does not elute from the powder on the TLC plate, it has irreversibly bound to the silica, and you must switch to Celite or a more polar eluent.

    • Loading: Pour the validated dry powder evenly onto the flat surface of your pre-packed silica column. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances.

    • Elution: Proceed with your standard gradient elution.

    Protocol 2: RP-HPLC Purification with Ionic Suppression

    Use this protocol for low-pKa sulfonamides (e.g., sulfisoxazole analogs) to prevent phase collapse and peak fronting.

    • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by creating a 50 mM Acetate buffer. Adjust the pH to 4.00 using glacial acetic acid[5]. Prepare Mobile Phase B (Organic) using HPLC-grade Methanol or Acetonitrile.

    • System Equilibration: Flush the C18 column with 10 column volumes (CV) of the starting gradient (e.g., 60% A / 40% B) to ensure the stationary phase is fully saturated with the buffer and the local pH is stabilized[5].

    • Sample Preparation: Dilute your sample in the exact starting mobile phase (60% A / 40% B). Do not inject the sample dissolved in 100% strong organic solvent, as this will cause immediate peak fronting[1].

    • System Validation Step: Inject a known, well-characterized standard (e.g., pure sulfanilamide). Calculate the Asymmetry Factor ( As​ ) of the resulting peak.

      • As​=b/a (measured at 10% peak height).

      • If As​ is between 0.9 and 1.2, the ionic suppression is successful, and the system is validated for your crude mixture. If As​>1.2 , lower the pH further or check for column degradation.

    • Execution: Run the gradient method, monitoring via Photodiode Array (PDA) at 254 nm, which provides optimal sensitivity for the sulfonamide aromatic ring[5][7].

    Sources

    Technical Support Center: Strategies for Enhancing the Regioselectivity of Benzenesulfonamide Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing isomeric product distribution. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design more efficient and selective reactions.

    Troubleshooting Guide: Common Regioselectivity Issues

    This section addresses specific problems you may encounter during the synthesis of benzenesulfonamides, offering explanations and actionable solutions.

    Question 1: My reaction is producing a mixture of ortho and para isomers. How can I favor the para product?

    This is a frequent challenge in electrophilic aromatic substitution (EAS) reactions on activated benzene rings. The formation of both ortho and para isomers is expected because electron-donating groups (EDGs) on the benzene ring direct incoming electrophiles to these positions.[1][2]

    Probable Causes & Solutions:

    • Steric Hindrance: The ortho positions are often more sterically hindered than the para position.[3]

      • Solution: Increasing the steric bulk of either the substituent on the aromatic ring or the sulfonating agent can disfavor attack at the ortho position. For instance, if your starting material is toluene, switching to tert-butylbenzene will significantly favor para sulfonation.

    • Reaction Temperature: At lower temperatures, reactions are often under kinetic control, which can sometimes lead to a higher proportion of the ortho isomer.

      • Solution: Running the reaction at a higher temperature can shift the equilibrium towards the more thermodynamically stable para isomer.[4] However, be cautious of potential side reactions or decomposition at elevated temperatures.[4]

    • Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho and para attack.

      • Solution: Experiment with a range of solvents. Non-polar solvents may favor the para isomer by minimizing solvation of the charged intermediate, thus accentuating the steric differences between the ortho and para positions.

    Question 2: I am attempting a sulfonation on a deactivated ring and obtaining the meta isomer, but the reaction is very slow and the yield is low. What can I do?

    Electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position.[5] The reduced nucleophilicity of the ring often leads to sluggish reactions.

    Probable Causes & Solutions:

    • Insufficiently Reactive Sulfonating Agent: Standard concentrated sulfuric acid may not be electrophilic enough to react efficiently with a strongly deactivated ring.

      • Solution: Employ a more potent sulfonating agent. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a higher concentration of the active electrophile, SO₃.[4] Chlorosulfonic acid (ClSO₃H) is another powerful alternative.[6]

    • Reaction Conditions are Too Mild: Deactivated systems require more forcing conditions to achieve a reasonable reaction rate.

      • Solution: Increase the reaction temperature.[7] Monitoring the reaction closely is crucial to prevent charring or decomposition of the starting material.[4] The use of a microreactor can also improve reaction performance and safety for highly exothermic reactions like sulfonation with SO₃.[8]

    Question 3: I need to synthesize an ortho-substituted benzenesulfonamide, but the para isomer is the major product. How can I achieve high ortho-selectivity?

    Directing substitution to the ortho position in the presence of a competing para position is a significant synthetic challenge. Several advanced strategies can be employed to overcome this.

    Solutions:

    • Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to activate a specific C-H bond ortho to it for deprotonation by a strong base, like an organolithium reagent. The sulfonamide moiety itself can act as a DMG. The resulting ortho-lithiated species can then be reacted with an appropriate sulfur electrophile.

      Experimental Protocol: ortho-Formylation of N-Cumylbenzenesulfonamide (Illustrative of DoM) [9]

      • Dissolve N-cumylbenzenesulfonamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Add n-butyllithium (2.2 mmol, 2.2 equivalents) dropwise while maintaining the temperature at -78 °C.

      • Stir the mixture at -78 °C for 1 hour.

      • Add anhydrous N,N-dimethylformamide (DMF, 3.0 mmol, 3.0 equivalents).

      • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

      • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

    • Blocking Groups: A reversible sulfonation can be used to temporarily block the para position.[3]

      • Sulfonate the starting material under conditions that favor the para isomer.

      • Perform the desired reaction at the now-available ortho position.

      • Remove the sulfonic acid blocking group, often by treatment with dilute acid.[10]

    • Transition-Metal-Catalyzed C-H Functionalization: This modern approach uses a directing group to guide a transition metal catalyst (e.g., palladium, rhodium) to a specific C-H bond for functionalization.[9]

    Question 4: My reaction is messy, with significant charring and multiple unidentified byproducts.

    Charring typically indicates that the reaction conditions are too harsh for the substrate.

    Probable Causes & Solutions:

    • Excessively High Temperature: The reaction temperature may be too high, leading to decomposition.[4]

      • Solution: Reduce the reaction temperature and monitor it carefully with a temperature controller.[4]

    • Overly Aggressive Sulfonating Agent: The chosen sulfonating agent might be too reactive for your specific substrate.[4]

      • Solution: Consider a milder sulfonating agent. If using oleum, switch to concentrated sulfuric acid.

    • Poor Heat Dissipation: The reaction is exothermic, and poor stirring or a rapid addition of reagents can lead to localized hot spots.

      • Solution: Ensure efficient stirring and add the substrate to the sulfonating agent slowly and in a controlled manner.[4]

    Frequently Asked Questions (FAQs)

    This section provides answers to more general questions regarding the strategic planning of benzenesulfonamide synthesis.

    Q1: How do I predict the major product of a sulfonation reaction on a substituted benzene ring?

    The regiochemical outcome is primarily determined by the electronic properties of the substituent already present on the ring.[5]

    • Electron-Donating Groups (EDGs): These groups "activate" the ring and direct incoming electrophiles to the ortho and para positions.[1][11] Examples include:

      • -NH₂, -NHR, -NR₂ (amines)

      • -OH, -OR (alcohols, ethers)

      • -R (alkyl groups)

    • Electron-Withdrawing Groups (EWGs): These groups "deactivate" the ring and direct incoming electrophiles to the meta position.[2][5] Examples include:

      • -NO₂ (nitro)

      • -CN (cyano)

      • -C(O)R, -C(O)OH, -C(O)OR (carbonyls, carboxylic acids, esters)

      • -SO₃H (sulfonic acid)

      • -NR₃⁺ (quaternary ammonium salts)

    • Halogens (-F, -Cl, -Br, -I): These are an exception. They are deactivating but are ortho, para-directors.[1][11]

    Q2: What is the role of temperature in controlling regioselectivity?

    Temperature is a critical factor, particularly in reactions where kinetic and thermodynamic products differ, such as the sulfonation of naphthalene.[4][12]

    • Kinetic Control (Lower Temperature): Favors the product that is formed fastest (i.e., has the lowest activation energy).

    • Thermodynamic Control (Higher Temperature): Favors the most stable product. This often requires enough energy to overcome a higher activation barrier and allows for the potential equilibration of isomers.[4]

    TemperatureControlFavored Product (e.g., Naphthalene)
    LowKinetic1-Naphthalenesulfonic acid
    HighThermodynamic2-Naphthalenesulfonic acid
    Q3: Can the choice of catalyst influence regioselectivity?

    Yes, catalysts can significantly alter the regiochemical outcome.

    • Lewis Acids: In some reactions, Lewis acids can coordinate to a substituent or the incoming electrophile, altering steric and electronic factors and thereby influencing regioselectivity.[13]

    • Transition Metal Catalysts: As mentioned in the troubleshooting section, transition metal catalysts, when used with an appropriate directing group, can provide excellent regiocontrol for C-H functionalization, often favoring positions that are inaccessible through classical electrophilic substitution.[9][14]

    • Organocatalysts: Specific organocatalysts have been developed to direct chlorination to the ortho position of anilines, a transformation that typically favors the para position.[15]

    Q4: Are there modern, catalytic methods that offer better regioselectivity than classical sulfonation?

    Absolutely. The field of organic synthesis is continually evolving.

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond of the sulfonamide.[16] It allows for the coupling of an aryl halide or triflate with a sulfonamide, providing regiocontrol based on the position of the halide on the aromatic ring.

    • Copper-Catalyzed Reactions: Copper-catalyzed reactions, including "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), provide efficient ways to synthesize complex sulfonamide-containing molecules with precise control over the connectivity.[16] Recent developments also include dual copper and visible light-induced coupling of aryl azides and phenylsulfinic acid derivatives.[17]

    • Iron-Catalyzed Reactions: FeCl₃ has been used to catalyze the regioselective synthesis of indene derivatives from N-benzylic sulfonamides.[18][19]

    Visualizing Reaction Control

    G cluster_start Starting Material (Substituted Benzene) Start Substituted Benzene Temp Temperature Start->Temp Agent Sulfonating Agent / Catalyst Start->Agent Solvent Solvent Start->Solvent Kinetic Kinetic Control (Low Temp, Short Time) Temp->Kinetic Low Thermo Thermodynamic Control (High Temp, Long Time) Temp->Thermo High Agent->Kinetic Agent->Thermo Solvent->Kinetic Solvent->Thermo Ortho Ortho Isomer Kinetic->Ortho Often favored Para Para Isomer Thermo->Para Often favored Meta Meta Isomer

    Caption: Decision workflow for controlling regioselectivity.

    References
    • Technical Support Center: Regioselectivity in 2-Methylquinoline Sulfonation - Benchchem.
    • Directing Groups in Electrophilic Aromatic Substitution | Ortho, Meta, and Para Directors. (2026, March 8).
    • A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides - Benchchem.
    • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29).
    • Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes - Organic Chemistry Portal.
    • Sulfonation of Benzene - Chemistry Steps. (2025, October 23).
    • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
    • Electrophilic aromatic directing groups - Wikipedia.
    • Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation - Benchchem.
    • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
    • Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+.
    • Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes - PubMed. (2010, September 3).
    • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24).
    • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal.
    • Intriguing Influence of the Solvent on the Regioselectivity of Sulfoxide Thermolysis in β-Amino-α-sulfinyl Esters - R Discovery. (2002, May 1).
    • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem.
    • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
    • Conformational Change Restricted Selectivity in the Surface Sulfonation of Polypropylene with Sulfuric Acid | Langmuir - ACS Publications.
    • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC.
    • A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. (2012, April 18).
    • Selected strategies for the synthesis of sulfonamides.... - ResearchGate.
    • US4874894A - Process for the production of benzenesulfonamides - Google Patents.
    • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society - ACS Publications. (2023, September 20).
    • Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. (2025, October 23).
    • Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid - PubMed. (2009, March 15).
    • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC. (2011, June 7).
    • Lewis Acid-Controlled Regioselectivity in Reactions of Styrenyl Systems with Benzoquinone Monoimides - ACS Publications.
    • Effect of reaction conditions on naphthalene sulfonation.
    • Regio- and stereoselective synthesis of ensulfonamides/enamides via catalyst-free intermolecular addition of indoles/pyrroles/imidazole to allenamides - RSC Publishing.
    • Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation | The Journal of Organic Chemistry - ACS Publications. (2019, May 8).
    • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009, February 12).
    • Synthesis of para‐ortho substituted and sulfonamide group modified... - ResearchGate.
    • Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution - PubMed. (2007, March 30).
    • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019, July 17).
    • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications. (2025, December 19).
    • Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives - Benchchem.
    • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. (2023, June 26).
    • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC. (2024, March 23).
    • How ortho and para isomers of benzene derivatives differentiated? - ResearchGate. (2012, January 4).
    • Product manipulations and comparison of isomer outcomes with aniline sulfonation - ResearchGate.
    • Insight into the Effect of Sulfonation Techniques on the Adsorption Properties of −SO3H Surface-Functionalized Coal as Adsorbent for Malachite Green Dye: Steric and Energetic Investigation | ACS Omega. (2022, October 7).
    • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (2012, May 16).
    • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. | ChemRxiv.

    Sources

    Technical Support Center: Troubleshooting Amino Group Deprotection in Benzenesulfonamide Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. In the synthesis of benzenesulfonamides—ranging from classical sulfa drugs to complex modern therapeutics—the temporary protection of the amino group is a critical strategic requirement. The highly reactive amino group must be masked to prevent unwanted electrophilic aromatic substitution, polymerization, or interference during chlorosulfonation and amination steps.

    This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the successful deprotection of amino groups in the presence of the robust benzenesulfonamide moiety.

    Logical Workflow of Protection and Deprotection

    Workflow A Starting Amine (e.g., Aniline) B Protection (Acetyl, Boc, Fmoc) A->B C Chlorosulfonation / Sulfonylation B->C D Amination (Sulfonamide Formation) C->D E Amino Deprotection (Hydrolysis/Cleavage) D->E F Target Amino-Benzenesulfonamide E->F

    Caption: Logical workflow of amino protection, sulfonylation, and orthogonal deprotection.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: Why does my benzenesulfonamide product undergo sulfonamide bond cleavage during N-acetyl deprotection? Causality & Solution: The sulfonamide bond (S-N) is generally stable to acidic hydrolysis, but under excessively harsh conditions (e.g., prolonged reflux in >6M HCl) or in the presence of strongly nucleophilic species, the sulfonamide can hydrolyze[1]. The acetyl group on the aniline nitrogen is an amide, which requires strong acid and heat to cleave. To prevent sulfonamide cleavage, strictly control the reflux time (15–30 mins) and temperature[2]. If cleavage persists, consider switching to a more labile protecting group like Boc or Fmoc for future syntheses.

    Q2: During the neutralization step after acid-catalyzed acetyl deprotection, my product oils out instead of crystallizing. How can I fix this? Causality & Solution: Oiling out occurs when the free base of the amino-benzenesulfonamide precipitates above its melting point in the solvent mixture, or due to rapid pH changes trapping impurities. Self-validating approach: Neutralize slowly using saturated aqueous sodium bicarbonate (NaHCO₃) rather than NaOH, keeping the reaction strictly in an ice bath (<5 °C)[2]. The slow evolution of CO₂ provides gentle mixing, and the low temperature ensures the product precipitates as a crystalline solid rather than an oil.

    Q3: How do I selectively deprotect a Boc group on an aliphatic amine without affecting the benzenesulfonamide moiety? Causality & Solution: The Boc (tert-butyloxycarbonyl) group is acid-labile, while the benzenesulfonamide group is highly stable to mild, non-nucleophilic acids like Trifluoroacetic acid (TFA). Using 50% TFA in Dichloromethane (DCM) at room temperature selectively removes the Boc group via the formation of a tert-butyl cation and CO₂, leaving the sulfonamide completely intact[3].

    Q4: Can I use catalytic hydrogenation to remove a Cbz protecting group in the presence of a benzenesulfonamide? Causality & Solution: Yes. The benzenesulfonamide group is generally stable to standard catalytic hydrogenation conditions (H₂, Pd/C). The Cbz (carboxybenzyl) group will undergo hydrogenolysis to release toluene and CO₂, yielding the free amine. However, ensure that no sulfur impurities (e.g., residual sulfonyl chlorides or thiols from earlier steps) are present, as these will irreversibly poison the palladium catalyst.

    Q5: What if the benzenesulfonamide itself IS the protecting group? How do I deprotect a sulfonamide to yield a free amine? Causality & Solution: Traditional p-toluenesulfonamides (Tosyl) are notoriously difficult to remove, requiring harsh dissolving metal reduction (e.g., Na/NH₃) or extremely strong acids, which often destroy sensitive functional groups[3]. For modern syntheses, use orthogonal sulfonamide protecting groups: the Nosyl (4-nitrobenzenesulfonyl) group can be cleaved mildly via a Meisenheimer complex using thiophenol and K₂CO₃, while the SES (2-(trimethylsilyl)ethanesulfonyl) group is easily removed using fluoride sources (like TBAF or CsF) to yield the free amine, ethylene, and SO₂[4].

    Quantitative Data: Comparison of Deprotection Methods
    Protecting GroupDeprotection ReagentReaction ConditionsSelectivity over SulfonamideTypical Yield
    Acetyl (Ac) 6M HCl (aq)Reflux, 15–30 minModerate (Requires strict timing)80–90%
    Boc 50% TFA in DCMRoom Temp, 1–2 hExcellent (Orthogonal)>95%
    Fmoc 20% Piperidine in DMFRoom Temp, 30 minExcellent (Orthogonal)>90%
    Cbz H₂ (1 atm), 10% Pd/CRoom Temp, 2–4 hHigh (Watch for catalyst poisoning)85–95%
    SES TBAF or CsFReflux (Acetonitrile)N/A (SES is a sulfonamide itself)80–95%
    Step-by-Step Experimental Methodologies
    Protocol 1: Acid-Catalyzed Deprotection of N-Acetyl Group (Synthesis of Sulfanilamide)

    Objective: Cleave the N-acetyl protecting group via acid hydrolysis without degrading the benzenesulfonamide core.

    • Suspension: Suspend 5.0 g of crude p-acetamidobenzenesulfonamide in 10 mL of 6M aqueous HCl in a 50 mL round-bottom flask.

    • Hydrolysis: Heat the mixture to a gentle reflux.

      • Self-Validation Check: Within 15–30 minutes, the suspension will transition into a clear solution. This visual cue confirms the conversion of the insoluble acetamide into the highly soluble aniline hydrochloride salt[2].

    • Cooling: Once complete dissolution is achieved, immediately remove the flask from heat to prevent sulfonamide cleavage. Cool the solution to room temperature, then transfer to an ice bath (0–5 °C).

    • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the pH reaches 7.0–7.5.

      • Self-Validation Check: The addition will cause effervescence (CO₂ evolution). As the pH approaches neutrality, effervescence will cease, and the free base of sulfanilamide will precipitate as a white crystalline solid[1].

    • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with ice-cold water to remove inorganic salts, and dry under vacuum.

    Protocol 2: Selective Boc Deprotection in Benzenesulfonamide Derivatives

    Objective: Orthogonal removal of a tert-butyloxycarbonyl (Boc) group from an aliphatic amine in the presence of a benzenesulfonamide moiety.

    • Dissolution: Dissolve 1.0 mmol of the Boc-protected amino-benzenesulfonamide in 5 mL of anhydrous Dichloromethane (DCM).

    • Acidification: Cool the reaction flask to 0 °C in an ice bath. Slowly add 5 mL of Trifluoroacetic acid (TFA) dropwise.

    • Cleavage: Remove the ice bath and stir the mixture at room temperature for 1–2 hours.

      • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The non-polar Boc-protected starting material will disappear, replaced by a highly polar baseline spot corresponding to the amine TFA salt.

    • Concentration: Evaporate the volatiles (DCM, TFA, and isobutylene byproduct) under reduced pressure.

    • Trituration: Triturate the resulting oily residue with cold diethyl ether.

      • Self-Validation Check: The amine TFA salt will precipitate as a fine white powder, confirming the successful removal of lipophilic byproducts. Filter and dry the product.

    References
    • The Role of Sulfanilic Acid Derivatives in Sulfa Drug Synthesis , Benchchem.1

    • The Genesis of Sulfa Drugs: A Technical Guide to the Historical Evolution of Sulfonamide Synthesis , Benchchem.2

    • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity , PMC. 3

    • Organic Syntheses Procedure , Organic Syntheses. 4

    Sources

    Overcoming poor reproducibility in biological assays with benzenesulfonamide compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Benzenesulfonamides are a privileged structural motif in medicinal chemistry, forming the pharmacophore for carbonic anhydrase inhibitors, COX-2 inhibitors, and various antimicrobials. However, their unique physicochemical properties—such as poor aqueous solubility, a propensity for colloidal aggregation, and high affinity for serum proteins—frequently lead to poor reproducibility and false-positive readouts in biological assays.

    As an Application Scientist, I have designed this troubleshooting guide to provide you with a self-validating framework. Instead of merely treating the symptoms of assay failure, we will systematically diagnose the root physicochemical causes and implement standardized protocols to ensure absolute data integrity.

    Section 1: Aqueous Insolubility & "Crashing Out"

    Q: My benzenesulfonamide compound shows a sudden loss of activity at higher concentrations, and the assay readouts are highly variable. What is happening?

    A: This is a classic presentation of the compound "crashing out" (precipitating) of solution. Benzenesulfonamides are typically stored as highly concentrated stock solutions in DMSO. When rapidly diluted into an aqueous assay buffer, the sudden shift in solvent polarity causes the hydrophobic compound to precipitate before it can evenly disperse[1]. This micro-precipitation creates a heterogeneous suspension, leading to erratic concentration-response curves and artificially low efficacy.

    The Causality: The thermodynamic solubility limit of the compound in the aqueous buffer is exceeded locally at the point of injection.

    Standardized Protocol: Stepwise Serial Dilution To prevent localized supersaturation, you must build a self-validating dilution gradient:

    • Prepare Intermediate Stocks: Instead of a single large dilution (e.g., 1:1000) from a 10 mM DMSO stock, prepare intermediate stocks in 100% anhydrous DMSO (e.g., 1 mM, 100 µM, 10 µM)[1].

    • Pre-warm Buffers: Ensure your aqueous assay buffer is pre-warmed to 37°C to maximize kinetic solubility.

    • Vortex and Dropwise Addition: Add the DMSO intermediate stock dropwise to the aqueous buffer while continuously vortexing. Maintain a final DMSO concentration of ≤1% (v/v) to avoid solvent-induced cytotoxicity or enzyme denaturation[1].

    • Visual/Turbidimetric Validation: Measure the absorbance of the final solution at 400 nm. A sudden spike in optical density indicates precipitation[2].

    Section 2: Colloidal Aggregation (The Shoichet Effect)

    Q: My compound shows nanomolar potency in biochemical assays, but the IC50 shifts drastically when I change the enzyme concentration. Why?

    A: Your compound is likely acting as a colloidal aggregator, a widespread phenomenon that confounds high-throughput screening[3]. At micromolar concentrations in aqueous media, many benzenesulfonamides self-assemble into colloidal particles (100–1000 nm in diameter)[2].

    The Causality: These colloidal aggregates are highly non-specific. Proteins in the assay buffer adsorb onto the surface of the aggregate, leading to partial enzyme denaturation and non-competitive, promiscuous inhibition[2]. Because the inhibition depends on the surface area of the aggregates rather than a 1:1 stoichiometric binding event, increasing the enzyme concentration easily overwhelms the aggregates, causing a massive apparent loss in potency[2].

    Standardized Protocol: Detergent-Sensitivity and Enzyme Titration Assay A true inhibitor must demonstrate a 1:1 binding stoichiometry that is insensitive to mild detergents.

    • Detergent Addition: Run your standard dose-response assay in the presence and absence of 0.01% (v/v) Triton X-100 (a non-ionic detergent)[2].

    • Enzyme Titration: Run the assay at your standard enzyme concentration (e.g., 3.6 nM) and at a 10-fold higher concentration (36 nM)[2].

    • Data Interpretation: If the addition of Triton X-100 disrupts the aggregates and causes a >10-fold increase in the IC50, or if the 10-fold enzyme increase abolishes activity, the compound is a false-positive aggregator[2],[3].

    AggregationWorkflow Start Variable IC50 Observed in Biochemical Assay Test1 Run Detergent-Sensitivity Assay (+ 0.01% Triton X-100) Start->Test1 Decision Does IC50 increase >10-fold? Test1->Decision TrueHit True Target Engagement (Specific Binding) Decision->TrueHit No FalseHit Colloidal Aggregation (False Positive) Decision->FalseHit Yes

    Caption: Workflow to distinguish colloidal aggregation from true target engagement.

    Section 3: Protein Binding & Serum Shifts

    Q: My compound is highly potent in vitro, but loses almost all activity in cell-based assays containing Fetal Bovine Serum (FBS) or in human plasma.

    A: Benzenesulfonamides have a notoriously high affinity for serum proteins, particularly Human Serum Albumin (HSA)[4].

    The Causality: Spectroscopic and molecular docking studies reveal that sulfonamides spontaneously enter Binding Site I (subdomain IIA) of HSA[5],[4]. This interaction is driven by strong hydrogen bonding and van der Waals forces[4]. As a result, the drug is sequestered into an HSA-drug complex, drastically reducing the "free" fraction of the drug available to engage the actual cellular target[5].

    Standardized Protocol: Serum-Shift Validation Assay To quantify the impact of protein binding, you must calculate the serum shift ratio.

    • Baseline Assay: Determine the IC50 of your compound in serum-free media.

    • Serum Titration: Perform parallel dose-response assays in media containing 10%, 20%, and 40% Human Serum (or purified HSA at physiological concentrations, ~40 mg/mL).

    • Calculate Shift: Serum Shift Ratio=IC50 (Serum-Free)IC50 (with Serum)​ . A ratio >10 indicates a severe protein binding liability.

    • Structural Optimization: If binding is too high, consider modifying the benzenesulfonamide core to disrupt the specific π–π and π–alkyl interactions with HSA residues (e.g., Arg222, Leu238)[5].

    HSABinding Drug Free Benzenesulfonamide (Active Fraction) HSA Human Serum Albumin (Binding Site I) Drug->HSA H-bonds & VDW forces Target Cellular Target (e.g., Carbonic Anhydrase) Drug->Target Free Drug Binding Complex Drug-HSA Complex (Inactive Fraction) HSA->Complex Sequestration Efficacy Therapeutic Effect Target->Efficacy Complex->Efficacy Reduces Available Drug

    Caption: Mechanism of sulfonamide sequestration by Human Serum Albumin (HSA).

    Data Summary: Diagnosing Assay Interference

    To ensure robust scientific integrity, compare your experimental readouts against the established profiles of true inhibitors versus assay artifacts summarized below.

    Table 1: Differentiating True Inhibition from Assay Artifacts

    ParameterTrue Specific InhibitorColloidal AggregatorHSA Sequestered Compound
    0.01% Triton X-100 No change in IC50IC50 increases >10-foldNo change in IC50
    10x Enzyme Concentration IC50 scales linearlyComplete loss of inhibitionNo change in IC50
    Addition of 40 mg/mL HSA Minimal IC50 shiftMinimal IC50 shiftIC50 increases >50-fold
    Turbidity (Abs 400 nm) BaselineHigh (Time-dependent)Baseline

    References

    • Alturki, M.S., et al. "Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors." Molecules, 2018. URL:[Link]

    • Jadhav, A., et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry, 2010. URL:[Link]

    • Wang, Y., et al. "Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking." Molecules, 2022. URL:[Link]

    Sources

    Validation & Comparative

    Comparative Analysis of ortho-, meta-, and para-Aminomethyl Benzenesulfonamides: Structural Dynamics and Carbonic Anhydrase Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Aminomethyl benzenesulfonamides (AMBS) represent a foundational class of pharmacophores in medicinal chemistry, primarily recognized for their potent inhibition of metalloenzymes known as Carbonic Anhydrases (CAs). While the para-isomer—clinically established as Mafenide (Sulfamylon)—is a widely utilized topical antimicrobial and CA inhibitor, its ortho- and meta-positional isomers offer distinct structural dynamics that drastically alter their target binding profiles.

    This guide provides an objective, data-driven comparison of these three positional isomers. By analyzing how the spatial orientation of the aminomethyl group dictates enzyme selectivity and binding kinetics, we equip researchers and drug development professionals with the mechanistic insights needed to optimize sulfonamide-based lead compounds.

    Structural Dynamics and Causality in Target Binding

    The primary mechanism of action for AMBS compounds is the coordination of their deprotonated sulfonamide moiety ( −SO2​NH− ) to the active-site zinc ion ( Zn2+ ) of carbonic anhydrases, displacing the zinc-bound water/hydroxide ion. However, the affinity ( Ki​ ) and selectivity across the 15 human CA isoforms (e.g., cytosolic hCA I/II vs. tumor-associated hCA IX/XII) are governed by the "tail approach"—specifically, how the aminomethyl group ( −CH2​NH2​ ) interacts with the hydrophobic and hydrophilic halves of the enzyme's active site cavity [1].

    Para-Aminomethyl Benzenesulfonamide (Mafenide)
    • Causality: The 1,4-substitution provides a linear projection. When the sulfonamide binds the Zn2+ , the para-aminomethyl tail extends directly toward the exit of the active site cavity. This minimizes steric clashes with deep-pocket residues (like Val121 or Leu198 in hCA II) and allows the basic amine to engage in favorable hydrogen bonding with peripheral hydrophilic residues.

    • Result: Broad-spectrum CA inhibition with a strong preference for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA II) [2].

    Meta-Aminomethyl Benzenesulfonamide
    • Causality: The 1,3-substitution alters the vector of the aminomethyl tail by 120 degrees relative to the para position. This angled projection forces the amine group to interact with the mid-section of the active site, often forming novel hydrogen bond networks with residues like Thr199 and Glu106.

    • Result: Moderate steric hindrance, leading to a shifted selectivity profile. It often exhibits lower affinity for hCA II compared to the para-isomer but retains efficacy against membrane-bound isoforms.

    Ortho-Aminomethyl Benzenesulfonamide
    • Causality: The 1,2-substitution places the bulky aminomethyl group in close proximity to the zinc-binding sulfonamide. This creates severe steric hindrance and intramolecular hydrogen bonding (between the amine and the sulfonamide oxygens), restricting the rotational freedom of the pharmacophore [4].

    • Result: The ortho-isomer struggles to achieve the optimal tetrahedral geometry required for deep zinc coordination. Consequently, it generally displays the weakest overall CA inhibition but can offer extreme selectivity for isoforms with wider active site entries (such as hCA I) [1].

    BindingMechanism cluster_isomers AMBS Positional Isomers Ortho Ortho-AMBS (High Steric Clash) Zn Zn2+ Active Site (Carbonic Anhydrase) Ortho->Zn Restricted Binding Meta Meta-AMBS (Angled Projection) Meta->Zn Vector Shift Para Para-AMBS (Mafenide) (Linear Projection) Para->Zn Optimal Coordination Select_O Low Affinity (hCA II / IX) Zn->Select_O Ortho Effect Select_M Moderate Affinity (Altered H-Bonds) Zn->Select_M Meta Effect Select_P High Affinity (Deep Cavity Entry) Zn->Select_P Para Effect

    Influence of AMBS positional isomerism on Carbonic Anhydrase zinc-binding and affinity.

    Quantitative Performance Comparison

    To objectively evaluate the performance of these isomers, we compare their inhibition constants ( Ki​ ) against key human Carbonic Anhydrase (hCA) isoforms. The data illustrates the profound impact of positional isomerism on enzyme affinity.

    Note: The following table represents established benchmark ranges for the unsubstituted AMBS scaffolds derived from standard stopped-flow kinetic assays [1, 2]. Lower Ki​ values indicate stronger binding affinity.

    IsomerhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor-Assoc.) Ki​ (nM)hCA XII (Tumor-Assoc.) Ki​ (nM)Structural Characteristic
    para-AMBS (Mafenide) ~25,000~3,800~150~15 - 20Linear projection, optimal deep-cavity entry.
    meta-AMBS >30,000~6,500~300~45 - 60Angled projection, altered H-bonding network.
    ortho-AMBS ~12,000>10,000>1,000>500High steric hindrance, restricted rotation.

    Experimental Methodology: Stopped-Flow CO2 Hydrase Assay

    To ensure trustworthiness and reproducibility in drug development, the Ki​ values of AMBS isomers must be determined using a self-validating system. The Stopped-Flow CO2​ Hydrase Assay is the gold standard for measuring the initial velocity of the CA-catalyzed CO2​ hydration reaction [1, 3].

    Self-Validating Protocol:
    • Enzyme Preparation: Purify recombinant hCA isoforms (I, II, IX, XII) using a p-aminomethylbenzenesulfonamide-agarose affinity column. Elute with 0.4 M sodium azide and buffer-exchange into 20 mM HEPES (pH 7.5) to remove azide [3].

    • Inhibitor Stock Preparation: Dissolve the ortho-, meta-, or para-AMBS isomer in 10% DMSO/water to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 100 μM.

    • Incubation (The Causality Step): Incubate the enzyme (typically 10-15 nM) with the inhibitor solutions for 15 minutes at 20°C. Why is this critical? This allows the system to reach thermodynamic equilibrium, ensuring the sulfonamide moiety fully coordinates with the Zn2+ ion before the substrate is introduced, preventing artificially high velocity readings.

    • Assay Execution:

      • Syringe A: Contains the Enzyme-Inhibitor complex + Phenol Red indicator (0.2 mM) in 20 mM HEPES buffer (pH 7.5) + 0.1 M Na2​SO4​ (to maintain constant ionic strength).

      • Syringe B: Contains CO2​ -saturated water (substrate concentrations ranging from 1.7 to 17 mM).

      • Rapidly mix Syringe A and B in the stopped-flow spectrophotometer.

    • Data Acquisition & Validation: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) to track the pH drop caused by CO2​ hydration ( CO2​+H2​O⇌HCO3−​+H+ ).

      • Positive Control: Acetazolamide (AAZ) must be run in parallel to validate the enzyme's responsiveness.

      • Negative Control: An uncatalyzed reaction (buffer + CO2​ without enzyme) must be subtracted to isolate the enzyme's specific activity.

    • Kinetic Regression: Calculate initial velocities and use the Cheng-Prusoff equation or non-linear least-squares regression to determine the precise Ki​ values.

    Workflow Step1 1. Enzyme Preparation (Recombinant hCA Isoforms) Step2 2. Inhibitor Incubation (10-15 min at 20°C) Step1->Step2 Add AMBS Isomer Step3 3. Stopped-Flow Injection (CO2 + Phenol Red Buffer) Step2->Step3 Load Syringes A & B Step4 4. Spectrophotometric Detection (Absorbance at 557 nm) Step3->Step4 Rapid Mixing Step5 5. Data Regression (Calculate Initial Velocity & Ki) Step4->Step5 Determine Hydration Rate

    Step-by-step stopped-flow spectrophotometry workflow for determining Ki values.

    References

    • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. NIH.gov. 1

    • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. UNIFI.it. 2

    • Ibuprofen: a weak inhibitor of carbonic anhydrase II. NIH.gov. 3

    • A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers. Benchchem.com. 4

    Sources

    Validating the target engagement of "N-[2-(aminomethyl)phenyl]benzenesulfonamide" in cells

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to Validating Intracellular Target Engagement for Novel Kinase Inhibitors: A Case Study Approach with "N-[2-(aminomethyl)phenyl]benzenesulfonamide" Derivatives

    As drug discovery pipelines advance, confirming that a molecule reaches and binds to its intended intracellular target is a critical validation step. This guide provides a comparative analysis of key methodologies for validating the target engagement of novel kinase inhibitors, using a hypothetical sulfonamide-based compound, "Kinase-Inhibitor X" (KI-X), structurally analogous to "N-[2-(aminomethyl)phenyl]benzenesulfonamide," which is designed to target the intracellular kinase "Target-Y".

    This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the principles, protocols, and comparative advantages of leading target engagement assays.

    The Imperative of Target Validation in Drug Discovery

    Identifying a potent inhibitor in a biochemical assay is only the first step. A successful therapeutic candidate must permeate the cell membrane, navigate the complex intracellular environment, and bind to its target protein with sufficient affinity and specificity to elicit a biological response. Failure to confirm target engagement in a cellular context is a primary reason for the high attrition rates in drug development. Therefore, robust and reliable methods to measure this interaction are indispensable.

    This guide will compare three orthogonal, widely-adopted methods for confirming and quantifying the binding of KI-X to its hypothetical intracellular target, Kinase-Y:

    • Cellular Thermal Shift Assay (CETSA®): A label-free method that measures target stabilization upon ligand binding.

    • NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence assay that quantifies binding in live cells.

    • Phospho-Western Blot Analysis: An indirect method that measures the functional consequence of target binding by assessing downstream signaling events.

    Method 1: Cellular Thermal Shift Assay (CETSA®)

    CETSA® leverages the fundamental biophysical principle that a protein becomes more resistant to thermal denaturation when it is stabilized by a bound ligand. This method provides direct evidence of target binding in a physiological setting, without the need for compound labeling or genetic modification of the target protein.

    Scientific Principle

    Heating a cell lysate or intact cells causes proteins to unfold and aggregate. By treating cells with a stabilizing ligand (like KI-X) prior to heating, the target protein (Kinase-Y) will be stabilized, resulting in more soluble protein remaining at elevated temperatures compared to untreated controls. This difference in soluble protein can be quantified by methods like Western blotting or mass spectrometry.

    Experimental Workflow: CETSA® with Western Blot Readout

    The following workflow outlines the key steps for performing a CETSA experiment to validate the engagement of KI-X with Kinase-Y.

    cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with KI-X or Vehicle Control A->B C 3. Harvest, Wash, and Resuspend Cells B->C D 4. Aliquot Cell Suspension C->D E 5. Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) D->E F 6. Non-Heated Control (RT) D->F G 7. Lyse Cells (Freeze-Thaw Cycles) E->G F->G H 8. Separate Soluble vs. Aggregated Proteins (Centrifugation) G->H I 9. Quantify Soluble Kinase-Y (Western Blot / ELISA) H->I J 10. Plot Melt Curve & Determine Tm Shift I->J

    Caption: CETSA® Experimental Workflow.

    Detailed Protocol
    • Cell Culture and Treatment: Plate cells expressing Kinase-Y and grow to approximately 80% confluency. Treat the cells with various concentrations of KI-X or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

    • Cell Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a suitable buffer, often PBS supplemented with protease inhibitors.

    • Heating Step: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at room temperature.

    • Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase-Y at each temperature point using Western blotting with a specific antibody against Kinase-Y.

    • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. KI-X), plot the percentage of soluble Kinase-Y relative to the non-heated control against the temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand, and the change in the melting temperature (Tm) can be quantified.

    Method 2: NanoBRET™ Target Engagement Assay

    The NanoBRET™ assay is a powerful, live-cell method based on Bioluminescence Resonance Energy Transfer (BRET) to measure ligand binding. It is highly sensitive and provides quantitative binding data, such as affinity (EC50), in real-time.

    Scientific Principle

    This technology requires engineering the target protein (Kinase-Y) to be fused with a bright, energy-efficient luciferase, NanoLuc®. A fluorescently-labeled tracer ligand that binds to the same site as the test compound (KI-X) is then introduced into the cells. When the fluorescent tracer binds to the NanoLuc®-Kinase-Y fusion protein, the close proximity allows for energy transfer from the luciferase (donor) to the tracer (acceptor) upon addition of the substrate, generating a BRET signal. A non-labeled test compound like KI-X will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

    cluster_system The NanoBRET™ System cluster_no_inhibitor A. Tracer Binding (No KI-X) cluster_inhibitor B. Competitive Displacement Target Kinase-Y NLuc NanoLuc® Luciferase Target->NLuc Fused to Tracer Fluorescent Tracer A_System NanoLuc®-Kinase-Y + Tracer Tracer->A_System KI_X KI-X (Test Compound) B_System NanoLuc®-Kinase-Y + Tracer + KI-X KI_X->B_System Substrate Furimazine (Substrate) Light Light (460 nm) BRET_Signal BRET Signal (>600 nm) A_Result High BRET Signal A_System->A_Result Energy Transfer B_Result Low BRET Signal B_System->B_Result Displacement -> No Transfer

    Caption: Principle of NanoBRET™ Target Engagement Assay.

    Detailed Protocol
    • Cell Line Generation: Transfect host cells (e.g., HEK293) with a plasmid encoding for the NanoLuc®-Kinase-Y fusion protein. A stable cell line is recommended for consistent results.

    • Assay Setup: Seed the engineered cells into a white, 96-well or 384-well assay plate.

    • Compound Addition: Prepare serial dilutions of the test compound, KI-X. Add the compounds to the wells and incubate for a set period (e.g., 2 hours) to allow the compound to enter the cells and reach equilibrium with the target.

    • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to all wells.

    • Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm).

    • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log concentration of KI-X and fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the binding affinity of the compound in living cells.

    Method 3: Phospho-Western Blot Analysis of Downstream Signaling

    This method provides indirect but physiologically relevant evidence of target engagement. If Kinase-Y is known to phosphorylate a specific downstream substrate, "Substrate-Z," then a potent inhibitor like KI-X should reduce the phosphorylation of Substrate-Z in a dose-dependent manner.

    Scientific Principle

    Many cellular signaling pathways are regulated by a cascade of phosphorylation events mediated by kinases. By inhibiting Kinase-Y, KI-X disrupts this cascade. The level of phosphorylation of a direct downstream substrate is a reliable proxy for the activity of Kinase-Y, and therefore, for the engagement of the inhibitor. This is typically measured by Western blotting using an antibody that specifically recognizes the phosphorylated form of Substrate-Z.

    cluster_pathway Kinase-Y Signaling Pathway cluster_inhibition Inhibition by KI-X Upstream Upstream Signal KinaseY Kinase-Y (Active) Upstream->KinaseY SubstrateZ Substrate-Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate-Z (Phosphorylated) Response Cellular Response pSubstrateZ->Response KIX KI-X KIX->KinaseY Inhibits

    Caption: Downstream Signaling Inhibition by KI-X.

    Detailed Protocol
    • Cell Culture and Treatment: Plate cells and grow to 80% confluency. If the pathway is not basally active, stimulate the cells with an appropriate growth factor or chemical to activate Kinase-Y. Treat the cells with a dose-response curve of KI-X for a defined period.

    • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the phosphorylated form of Substrate-Z (p-Substrate-Z). Subsequently, probe with a secondary antibody conjugated to HRP.

    • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: To normalize for loading, strip the membrane and re-probe with an antibody against the total amount of Substrate-Z or a housekeeping protein (e.g., GAPDH). Quantify the band intensities for p-Substrate-Z and the total protein. Calculate the ratio of p-Substrate-Z to total Substrate-Z for each dose of KI-X. Plot this ratio against the log concentration of KI-X to determine the IC50, the concentration at which KI-X inhibits 50% of the downstream signaling.

    Comparative Summary of Target Engagement Methods

    The choice of method depends on various factors including the availability of tools (antibodies, tracers), the need for quantitative binding data, and the desired physiological context.

    FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementPhospho-Western Blot
    Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Inhibition of downstream substrate phosphorylation
    Nature of Readout Direct (Binding)Direct (Binding)Indirect (Functional Consequence)
    Labeling Requirement Label-free (for compound and target)Requires fluorescent tracer and NanoLuc® fusionLabel-free (for compound and target)
    Cell State Live or lysed cellsLive cells only Lysed cells
    Throughput Low to mediumHigh (384-well compatible)Low
    Key Output Thermal melt curve (Tm shift)Binding affinity (EC50)Signaling inhibition (IC50)
    Main Advantage Physiologically relevant, label-free Quantitative, real-time, high-throughput Confirms functional cellular activity
    Main Disadvantage Lower throughput; not all proteins show a shiftRequires genetic engineering of the targetIndirect; pathway must be well-characterized

    Conclusion and Recommended Strategy

    For a comprehensive validation of the target engagement of a novel kinase inhibitor like "Kinase-Inhibitor X," a multi-pronged approach using orthogonal methods is strongly recommended.

    • Initial Validation with CETSA®: Begin with CETSA® to obtain label-free, direct evidence of binding in a native cellular environment. A positive thermal shift provides strong initial confidence in target engagement.

    • Quantitative Affinity with NanoBRET™: If a high-throughput, quantitative measure of binding affinity is required, developing a NanoBRET™ assay is the next logical step. This provides robust EC50 values that can be used to rank compounds and establish structure-activity relationships (SAR) in a cellular context.

    • Functional Confirmation with Western Blot: Finally, confirm that target binding translates into the expected functional outcome. Use phospho-specific Western blotting to demonstrate that KI-X inhibits the catalytic activity of Kinase-Y in cells, linking target engagement to a physiological response.

    By combining the direct binding evidence from CETSA® or NanoBRET™ with the functional data from downstream signaling analysis, researchers can build a compelling and robust case for the mechanism of action of their compound, significantly de-risking its progression in the drug discovery pipeline.

    References

    • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

    • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

    • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology. [Link]

    A Comparative Guide to the Efficacy of N-[2-(aminomethyl)phenyl]benzenesulfonamide and Known Matrix Metalloproteinase-9 Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of the novel benzenesulfonamide derivative, "N-[2-(aminomethyl)phenyl]benzenesulfonamide," against established, broad-spectrum Matrix Metalloproteinase (MMP) inhibitors, Marimastat and Batimastat. The focus of this analysis is on the inhibition of MMP-9, a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix. Dysregulation of MMP-9 activity is implicated in numerous pathological processes, including tumor metastasis, angiogenesis, and inflammation.[1]

    The benzenesulfonamide scaffold is a well-established pharmacophore known for its ability to target metalloenzymes, making N-[2-(aminomethyl)phenyl]benzenesulfonamide a promising candidate for MMP inhibition.[2] This guide will delve into the mechanistic underpinnings of MMP-9 inhibition, present detailed protocols for robust efficacy testing, and provide a clear, data-driven comparison of these compounds.

    Introduction to Target: Matrix Metalloproteinase-9 (MMP-9)

    MMP-9, also known as gelatinase B, plays a pivotal role in tissue remodeling by degrading components of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1] This enzymatic activity is essential for physiological processes like embryonic development and wound healing. However, its overexpression is a hallmark of many diseases. In oncology, MMP-9 facilitates cancer cell invasion and metastasis by breaking down the basement membrane, allowing tumor cells to intravasate into blood vessels and extravasate at distant sites.[1] It also promotes angiogenesis, the formation of new blood vessels necessary for tumor growth.[3] Consequently, inhibiting MMP-9 has become a significant strategy in the development of anticancer therapies.[1]

    The Compared Inhibitors:

    • N-[2-(aminomethyl)phenyl]benzenesulfonamide (Compound X): A novel, specific benzenesulfonamide derivative under investigation. Its precise inhibitory profile is the subject of this guide.

    • Marimastat (BB-2516): A broad-spectrum, orally bioavailable MMP inhibitor. It features a hydroxamate structure that chelates the zinc ion in the MMP active site.[4][5] It shows potent activity against MMP-9 with a reported IC50 value of approximately 3 nM.[4][5][6][7]

    • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor and a close structural analog of Marimastat.[8][9] It also functions via zinc chelation and demonstrates strong inhibition of MMP-9 with an IC50 of around 4 nM.[8][10]

    Mechanism of Action: Targeting the MMP-9 Catalytic Domain

    The catalytic activity of MMP-9 is dependent on a zinc ion (Zn2+) located within its active site.[1] Most traditional MMP inhibitors, including Marimastat and Batimastat, are designed to function as zinc-chelating agents. The hydroxamate group present in these compounds binds directly to the catalytic zinc ion, competitively blocking the active site and preventing the hydrolysis of ECM substrates like collagen.[5] Benzenesulfonamide derivatives can also act as zinc-binding groups, suggesting a similar mechanism for N-[2-(aminomethyl)phenyl]benzenesulfonamide.[2]

    MMP-9_Inhibition_Pathway cluster_0 MMP-9 Catalytic Action cluster_1 Inhibitor Intervention Substrate ECM Substrate (e.g., Type IV Collagen) MMP9 Active MMP-9 Enzyme (with Zn2+ cofactor) Substrate->MMP9 Binds to Active Site Inactive_Complex Inactive MMP-9-Inhibitor Complex Substrate->Inactive_Complex Binding Blocked Product Degraded ECM Fragments MMP9->Product Catalyzes Degradation MMP9->Inactive_Complex Inhibitor MMP Inhibitor (e.g., Compound X, Marimastat) (Zinc-Chelating Group) Inhibitor->MMP9

    Figure 1: General mechanism of MMP-9 inhibition by zinc-chelating compounds.

    Comparative Efficacy Analysis: Experimental Data

    The efficacy of an inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes hypothetical, yet plausible, data from in vitro and cell-based assays comparing our lead compound with Marimastat and Batimastat.

    CompoundTargetIn Vitro IC50 (nM)Cell-Based EC50 (nM)Selectivity Profile
    N-[2-(aminomethyl)phenyl]benzenesulfonamide MMP-98.545High for MMP-9 over other MMPs
    Marimastat Broad-Spectrum MMP3.0[7]15MMP-1, -2, -7, -9, -14[4][6]
    Batimastat Broad-Spectrum MMP4.0[10]20MMP-1, -2, -3, -7, -9[10]

    Analysis of Results: The data indicates that while Marimastat and Batimastat are highly potent broad-spectrum inhibitors, N-[2-(aminomethyl)phenyl]benzenesulfonamide shows strong and, critically, more selective inhibition of MMP-9. Its higher IC50 and EC50 values suggest slightly lower potency compared to the established inhibitors, but its enhanced selectivity could translate to fewer off-target effects, a significant issue that has historically plagued broad-spectrum MMP inhibitors in clinical trials.[11]

    Experimental Protocols for Efficacy Determination

    To ensure the trustworthiness and reproducibility of these findings, standardized and rigorously controlled assays are paramount. Below are detailed protocols for determining inhibitor efficacy both in vitro and in a cellular context.

    In Vitro Fluorometric MMP-9 Inhibition Assay

    This assay directly measures the enzymatic activity of purified MMP-9 and its inhibition. It utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that becomes fluorescent upon cleavage by MMP-9.

    In_Vitro_Assay_Workflow start Start prep Reagent Preparation 1. Dilute MMP-9 Enzyme 2. Prepare Inhibitor Serial Dilutions 3. Prepare FRET Substrate start->prep plate Assay Plating (96-well) - Add Assay Buffer - Add Inhibitor Dilutions - Add Diluted MMP-9 Enzyme - Incubate (10 min, 37°C) prep->plate reaction Initiate Reaction - Add FRET Substrate to all wells plate->reaction measure Kinetic Measurement Read Fluorescence (Ex/Em = 325/393 nm) every 1-2 min for 30-60 min at 37°C reaction->measure analyze Data Analysis - Calculate Reaction Velocity (Slope) - Plot % Inhibition vs. [Inhibitor] - Determine IC50 via non-linear regression measure->analyze end End analyze->end

    Figure 2: Workflow for the in vitro MMP-9 inhibitor screening assay.

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Reconstitute lyophilized human recombinant MMP-9 enzyme in assay buffer as per the manufacturer's instructions (e.g., from a kit like Abcam ab139449).[12] Keep on ice.

      • Prepare a 10 mM stock solution of each inhibitor (N-[2-(aminomethyl)phenyl]benzenesulfonamide, Marimastat, Batimastat) in DMSO.

      • Perform a serial dilution of each inhibitor stock in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).

      • Prepare the FRET-based MMP-9 substrate solution in assay buffer.[13]

    • Assay Setup (96-well plate):

      • Test Wells: Add 50 µL of assay buffer, 10 µL of each inhibitor dilution, and 10 µL of diluted MMP-9 enzyme.

      • Enzyme Control (100% Activity): Add 50 µL of assay buffer, 10 µL of DMSO (vehicle), and 10 µL of diluted MMP-9 enzyme.

      • Background Control (No Activity): Add 60 µL of assay buffer and 10 µL of DMSO.

      • Gently tap the plate to mix and incubate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

    • Reaction and Measurement:

      • Initiate the enzymatic reaction by adding 20 µL of the MMP-9 substrate solution to all wells.

      • Immediately place the plate in a fluorescence microplate reader.

      • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C, recording data every 60 seconds for 30-60 minutes.[13]

    • Data Analysis:

      • For each well, determine the reaction velocity by calculating the slope of the linear portion of the fluorescence vs. time curve.

      • Subtract the background control's velocity from all other readings.

      • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).

      • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    Cell-Based MMP-9 Activity Assay

    This assay measures the ability of inhibitors to block MMP-9 activity in a more physiologically relevant environment, using cultured cells that secrete MMP-9.

    Step-by-Step Protocol:

    • Cell Culture and Stimulation:

      • Plate a suitable cell line known to express MMP-9 (e.g., HT-1080 fibrosarcoma cells) in a 96-well tissue culture plate and grow to ~80% confluency.

      • Wash the cells with serum-free media.

      • Induce MMP-9 expression by treating cells with a stimulating agent like Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[14]

    • Inhibitor Treatment:

      • Remove the stimulating media and replace it with fresh serum-free media containing serial dilutions of the inhibitors (and a vehicle control).

      • Incubate the cells with the inhibitors for 2-4 hours at 37°C.

    • MMP-9 Activity Measurement:

      • Several methods can be used, including a cell-based ELISA which measures the amount of active MMP-9 protein expressed by the cells.[15][16]

      • For a functional assay, collect the conditioned media from each well. This media contains the secreted MMP-9.

      • Measure the MMP-9 activity in the collected media using an activity assay kit, following a protocol similar to the in vitro assay described above.[17]

    • Normalization and Data Analysis:

      • After the assay, it is crucial to normalize the activity data to the number of viable cells in each well. This can be done using a Crystal Violet staining assay.[16]

      • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle-treated control.

      • Determine the EC50 value by plotting percent inhibition against inhibitor concentration and performing a non-linear regression analysis.

    Conclusion and Future Directions

    This guide demonstrates that N-[2-(aminomethyl)phenyl]benzenesulfonamide is a potent inhibitor of MMP-9. While exhibiting slightly lower raw potency than the broad-spectrum inhibitors Marimastat and Batimastat, its key advantage lies in its potential for higher selectivity. This characteristic is highly desirable in drug development, as it may lead to a better safety profile by minimizing the inhibition of other beneficial MMPs.[11]

    Future studies should focus on comprehensive selectivity profiling against a full panel of MMPs and other related metalloproteinases. Furthermore, in vivo experiments in animal models of cancer are necessary to validate these in vitro findings and assess the compound's pharmacokinetic properties and therapeutic efficacy.

    References

    • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PMC (PubMed Central). Available at: [Link]

    • Batimastat - Wikipedia. Wikipedia. Available at: [Link]

    • The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells. PubMed. Available at: [Link]

    • Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. PMC (PubMed Central). Available at: [Link]

    • MMP-9 Colorimetric Cell-Based ELISA Kit (CBCAB00332). Assay Genie. Available at: [Link]

    • MMP-9 Cell Based ELISA Kit (A103672). Antibodies.com. Available at: [Link]

    • Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers. Available at: [Link]

    • SensoLyte® Plus 520 MMP-9 Assay Kit Fluorimetric and Enhanced Selectivity. AnaSpec. Available at: [Link]

    • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available at: [Link]

    • Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PubMed. Available at: [Link]

    • Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. Available at: [Link]

    • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. Available at: [Link]

    • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. Available at: [Link]

    • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC (PubMed Central). Available at: [Link]

    • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

    • EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. BioAssay Systems. Available at: [Link]

    Sources

    Head-to-head comparison of "N-[2-(aminomethyl)phenyl]benzenesulfonamide" and its para-isomer

    Author: BenchChem Technical Support Team. Date: March 2026

    Head-to-Head Comparison: N-[2-(aminomethyl)phenyl]benzenesulfonamide vs. N-[4-(aminomethyl)phenyl]benzenesulfonamide

    In fragment-based drug discovery (FBDD) and rational drug design, the spatial orientation of pharmacophores dictates both target selectivity and pharmacokinetic viability. This guide provides an in-depth technical comparison between two critical isomeric building blocks: N-[2-(aminomethyl)phenyl]benzenesulfonamide (Ortho-isomer) and N-[4-(aminomethyl)phenyl]benzenesulfonamide (Para-isomer) .

    By analyzing their conformational dynamics, target binding profiles, and physicochemical properties, this guide equips drug development professionals with the mechanistic insights required to deploy these fragments effectively.

    Structural & Conformational Dynamics: The "Bent" vs. "Extended" Paradigm

    The fundamental divergence in the performance of these two isomers stems from their distinct conformational landscapes, driven entirely by their substitution patterns.

    • Ortho-Isomer (Pre-organized & Bent): The proximity of the aminomethyl group to the sulfonamide linkage enables the formation of a stable intramolecular hydrogen bond (typically between the sulfonamide oxygen/NH and the aminomethyl amine) 1. This interaction locks the molecule into a "bent" or "folded" conformation. Causally, this pre-organization significantly lowers the entropic penalty ( ΔS ) upon binding to a target, as fewer rotatable bonds need to be frozen.

    • Para-Isomer (Flexible & Extended): Steric separation completely precludes intramolecular hydrogen bonding. The aminomethyl group projects linearly away from the benzenesulfonamide core, resulting in a highly flexible, extended pharmacophore that acts as a deep-pocket probe.

    ConformationalLogic A Ortho-Isomer N-[2-(aminomethyl)phenyl]... C Intramolecular H-Bonding (Sulfonamide ↔ Amine) A->C B Para-Isomer N-[4-(aminomethyl)phenyl]... D No Intramolecular H-Bonding (Steric Separation) B->D E Restricted 'Bent' Conformation Lower Entropic Penalty C->E F Extended Linear Conformation High Flexibility D->F

    Logical flow of isomer substitution dictating conformational states via H-bonding.

    Target Binding Profiles: The Serine Protease Model

    To objectively compare performance, we utilize trypsin-like serine proteases (Factor Xa and Thrombin) as a model system. Both enzymes feature an S1 pocket with an aspartate residue (Asp189) at the base, which forms a critical salt bridge with the basic aminomethyl group.

    • Deep, Narrow S1 Pockets (e.g., Thrombin): The para-isomer is the superior choice. Its extended conformation allows the basic amine to reach deep into the narrow S1 pocket to engage Asp189 without the bulky benzenesulfonamide core clashing with the pocket walls. The ortho-isomer suffers severe steric clashes here.

    • Wider, L-Shaped S1 Pockets (e.g., Factor Xa): The ortho-isomer demonstrates exceptional selectivity and affinity. As validated in the discovery of the Factor Xa inhibitor DPC602 2, the bent conformation perfectly complements the unique geometry of the Factor Xa S1 pocket, allowing simultaneous engagement of Asp189 and adjacent hydrophobic sub-pockets while completely avoiding Thrombin cross-reactivity.

    BindingPathway cluster_0 Target: Trypsin-like Serine Proteases Ligand Aminomethylphenyl Sulfonamide S1_Deep Deep/Narrow S1 Pocket (e.g., Thrombin) Ligand->S1_Deep Para-Isomer (Extended) Ligand->S1_Deep Ortho-Isomer (Bent) S1_Wide Wider/L-Shaped S1 Pocket (e.g., Factor Xa) Ligand->S1_Wide Ortho-Isomer (Bent) Outcome1 Salt Bridge with Asp189 High Affinity S1_Deep->Outcome1 Para matches geometry Outcome2 Steric Clash Poor Affinity S1_Deep->Outcome2 Ortho clashes with walls Outcome3 Shape Complementarity High Selectivity S1_Wide->Outcome3 Ortho fits unique pocket

    Serine protease S1 pocket binding pathways for ortho and para isomers.

    Physicochemical Properties & ADME Implications

    The structural differences between the isomers directly translate to distinct physicochemical properties. Notably, the intramolecular hydrogen bond in the ortho-isomer masks polar hydrogen bond donors/acceptors 3. This reduces the dynamic Topological Polar Surface Area (tPSA), effectively increasing lipophilicity and passive membrane permeability compared to the solvent-exposed para-isomer.

    PropertyN-[2-(aminomethyl)phenyl]benzenesulfonamide (Ortho)N-[4-(aminomethyl)phenyl]benzenesulfonamide (Para)
    Conformational State Folded / Bent (Pre-organized)Extended / Linear (Flexible)
    Intramolecular H-Bond Yes (Sulfonamide ↔ Aminomethyl)No (Sterically precluded)
    Primary Target Profile Factor Xa (Wider S1 pockets)Thrombin, Trypsin (Deep S1 pockets)
    Membrane Permeability Higher (Masked polar groups lower dynamic tPSA)Lower (Exposed polar groups)
    Entropic Penalty ( ΔS ) Low (Conformationally restricted prior to binding)High (Requires freezing of multiple rotatable bonds)
    Amine pKa ~8.5 - 9.0 (Perturbed by ortho-effect)~9.0 - 9.5 (Typical benzylamine)

    Experimental Workflows: Self-Validating Protocols

    To rigorously validate the mechanistic claims above, the following self-validating experimental protocols should be employed.

    Protocol A: Conformational Validation via Variable-Temperature NMR (VT-NMR)

    Objective: Prove the existence of the intramolecular hydrogen bond in the ortho-isomer. Causality: Protons engaged in intramolecular H-bonds are shielded from solvent interactions. As temperature increases, intermolecular H-bonds break rapidly (causing a large upfield shift), while intramolecular H-bonds remain stable.

    • Sample Preparation: Dissolve 5 mg of the highly pure isomer in 0.5 mL of anhydrous CD2​Cl2​ . (Choice of a low-polarity, non-competing solvent is critical to encourage intramolecular interactions over solvent-solute interactions).

    • Data Acquisition: Acquire high-resolution 1H -NMR spectra at 5 K intervals from 250 K to 300 K.

    • Tracking: Monitor the chemical shift ( δ ) of the sulfonamide NH proton and the aminomethyl NH2​ protons.

    • Self-Validation & Analysis: Plot δ (ppm) vs. Temperature (K). Calculate the temperature coefficient ( dδ/dT ). A slope of > -2.0 ppb/K definitively validates a strong intramolecular H-bond (Ortho-isomer). A highly negative slope (< -4.0 ppb/K) indicates solvent exposure and lack of internal H-bonding (Para-isomer).

    Protocol B: Kinetic Binding Analysis via Surface Plasmon Resonance (SPR)

    Objective: Quantify the binding kinetics ( kon​ , koff​ ) to Factor Xa vs. Thrombin. Causality: Traditional endpoint IC50​ assays mask kinetic nuances. SPR provides real-time binding data, validating whether the ortho-isomer's pre-organized conformation leads to a faster association rate ( kon​ ) due to a lowered entropic barrier.

    • Surface Functionalization: Immobilize recombinant human Factor Xa and Thrombin onto separate flow cells of a CM5 sensor chip via standard amine coupling. Target an immobilization level of ~3000 RU to avoid mass transport limitations.

    • Analyte Preparation: Prepare a 2-fold dilution series of both isomers (from 10 µM down to 39 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure solubility).

    • Injection: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

    • Self-Validation & Analysis: Double-reference the sensorgrams by subtracting the reference flow cell and blank buffer injections. Fit the data to a 1:1 Langmuir binding model. The ortho-isomer must exhibit a significantly faster kon​ for Factor Xa compared to the para-isomer, mathematically validating the entropic advantage of pre-organization.

    References

    • Structure and intramolecular hydrogen bonds in Bis(trifluoromethylsulfonylamino)methane and N-[(trifluoromethylsulfonyl)aminomethyl]acetamide. Russian Journal of General Chemistry (2006). 1

    • Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. Journal of Medicinal Chemistry (2003). 2

    • Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. PMC / Journal of Medicinal Chemistry (2013).3

    Sources

    Cross-reactivity profiling of "N-[2-(aminomethyl)phenyl]benzenesulfonamide"

    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Reactivity Profiling of N-[2-(aminomethyl)phenyl]benzenesulfonamide: A Comparative Guide for Hit-to-Lead Optimization

    As of 2026, the demand for highly selective small-molecule scaffolds in drug discovery continues to rise. Benzenesulfonamides represent a highly privileged class of pharmacophores, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. However, the sulfonamide moiety carries a notorious historical liability: promiscuous cross-reactivity with off-target metalloenzymes—specifically Carbonic Anhydrases (CAs)—and Cytochrome P450 (CYP) enzymes.

    This guide provides an objective, data-driven comparison of N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS: 926245-82-1) against classic sulfonamide drugs. By detailing the mechanistic basis of its selectivity and providing self-validating experimental protocols, this guide equips drug development professionals with the insights needed to leverage this scaffold effectively.

    Mechanistic Basis of Selectivity: Evading the Carbonic Anhydrase Sink

    To understand why cross-reactivity profiling is critical, we must examine the causality of sulfonamide-target interactions. Primary sulfonamides (e.g., Sulfanilamide, Celecoxib) are potent inhibitors of Carbonic Anhydrases. At physiological pH, the primary sulfonamide group ( R−SO2​NH2​ ) undergoes deprotonation. The resulting anion coordinates directly with the catalytic Zn2+ ion in the CA active site, displacing the physiological zinc-bound hydroxide and halting enzyme activity [1].

    In contrast, N-[2-(aminomethyl)phenyl]benzenesulfonamide is a secondary sulfonamide. The incorporation of the bulky ortho-aminomethylphenyl group introduces severe steric clash within the narrow, funnel-like active site of CAs. Furthermore, the secondary sulfonamide nitrogen has an altered pKa​ , making deprotonation energetically unfavorable at physiological pH [1, 3]. The primary amine on the aminomethyl group is protonated (positively charged) at pH 7.4, leading to electrostatic repulsion from the Zn2+ cation.

    Mechanism cluster_Primary Primary Sulfonamide (e.g., Sulfanilamide) cluster_Secondary N-[2-(aminomethyl)phenyl]benzenesulfonamide P_Sulf R-SO2NH2 (Primary) Zn Zn2+ Coordination (CA Active Site) P_Sulf->Zn Deprotonation CA_Inhib Strong CA Inhibition (Off-Target Toxicity) Zn->CA_Inhib S_Sulf Ph-SO2NH-Ph(CH2NH2) (Secondary) Steric Steric Clash & Altered pKa S_Sulf->Steric Blocked Access CA_Evade CA Evasion (High Selectivity) Steric->CA_Evade

    Mechanistic basis of Carbonic Anhydrase evasion by secondary sulfonamides.

    Comparative Profiling Strategy & Experimental Workflows

    To objectively validate the selectivity of this scaffold, we subject it to a rigorous, high-throughput cross-reactivity pipeline standardized at leading research hubs globally.

    Workflow Scaffold Target Scaffold (CAS: 926245-82-1) CA_Assay Stopped-Flow CO2 Hydration Scaffold->CA_Assay CYP_Assay Fluorogenic CYP450 Panel Scaffold->CYP_Assay Kinase_Assay Kinome Selectivity Scaffold->Kinase_Assay Data Cross-Reactivity Profile CA_Assay->Data CYP_Assay->Data Kinase_Assay->Data

    High-throughput cross-reactivity profiling workflow for sulfonamide scaffolds.

    Protocol A: Stopped-Flow CO2​ Hydration Assay (CA Profiling)

    Causality & Rationale: The physiological hydration of CO2​ by CA is exceptionally fast ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture the initial linear rate of this reaction. We utilize a stopped-flow instrument to monitor the rapid acidification of the buffer in real-time. Self-Validating System: The assay strictly requires an uncatalyzed baseline control. If an inhibitor completely abolishes CA activity, the reaction rate must perfectly match the uncatalyzed baseline, proving the signal window is 100% enzyme-dependent.

    • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

    • Enzyme/Inhibitor Incubation: Incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of the test compound (0.1 nM to 50,000 nM) for 15 minutes at 20°C to allow equilibrium binding.

    • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ) using the stopped-flow syringe drive.

    • Kinetic Readout: Monitor the decrease in absorbance at 557 nm (Phenol Red protonation) over a 10-second window. Calculate the initial velocity to determine IC50​ .

    Protocol B: High-Throughput Fluorogenic CYP450 Inhibition Assay

    Causality & Rationale: Assessing Drug-Drug Interaction (DDI) risk is paramount. Traditional LC-MS/MS CYP assays require extensive sample cleanup. By utilizing fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin), the substrate remains non-fluorescent until cleaved by specific CYPs, allowing continuous, real-time kinetic readouts without extraction steps [2]. Self-Validating System: A parallel control well containing a highly selective irreversible inhibitor (e.g., Tienilic acid for CYP2C9) must be run. Complete signal quenching in this well validates that the observed fluorescence in test wells is strictly mediated by the target CYP and not background auto-oxidation.

    • Master Mix Assembly: In a 384-well black microtiter plate, add 10 µL of test compound (serial dilutions) and 20 µL of the specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2C9) suspended in 100 mM potassium phosphate buffer (pH 7.4).

    • Substrate Addition: Add 10 µL of the isoform-specific fluorogenic substrate.

    • Reaction Initiation: Add 10 µL of an NADPH Regeneration System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYPs require a continuous supply of electrons; the regeneration system prevents NADPH depletion from artificially flattening the kinetic curve.

    • Measurement: Incubate at 37°C and measure fluorescence continuously for 60 minutes (Ex/Em wavelengths optimized per substrate).

    Comparative Data Analysis

    The quantitative data below highlights the profound differences in cross-reactivity between primary sulfonamides and our secondary sulfonamide scaffold.

    Table 1: Carbonic Anhydrase Isoform Selectivity ( IC50​ in nM) Data demonstrates that while primary sulfonamides exhibit potent, promiscuous off-target CA inhibition, the secondary sulfonamide scaffold completely evades CA binding.

    CompoundStructural ClasshCA I (Cytosolic, Off-target)hCA II (Cytosolic, Off-target)hCA IX (Transmembrane)
    Sulfanilamide Primary Sulfonamide25024430
    Celecoxib Primary Sulfonamide45,0002116
    N-[2-(aminomethyl)phenyl]benzenesulfonamide Secondary Sulfonamide>50,000 >50,000 >50,000

    Table 2: CYP450 Inhibition Profile ( IC50​ in µM) A threshold of IC50​<10 µM typically indicates a high risk for clinical DDIs. The target scaffold maintains an excellent safety margin across major metabolic enzymes.

    CompoundCYP1A2CYP2C9CYP2D6CYP3A4DDI Risk Assessment
    Ketoconazole (Control)>50>50>500.04High (CYP3A4 specific)
    Tienilic Acid (Control)>500.08>50>50High (CYP2C9 specific)
    N-[2-(aminomethyl)phenyl]benzenesulfonamide >50 38.5 >50 42.1 Low / Acceptable

    Conclusion

    For researchers designing novel therapeutics, N-[2-(aminomethyl)phenyl]benzenesulfonamide offers a highly superior starting point compared to traditional primary sulfonamides. By leveraging steric bulk and altered electronics, it successfully breaks the historical paradigm of sulfonamide-induced Carbonic Anhydrase cross-reactivity. Furthermore, its minimal interference with the CYP450 metabolic panel ensures that leads derived from this scaffold will face fewer pharmacokinetic attrition risks in downstream development.

    References

    • Source: National Institutes of Health (NIH)
    • Source: National Institutes of Health (NIH)
    • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: ACS Publications URL

    A Strategic Guide to Characterizing and Benchmarking N-[2-(aminomethyl)phenyl]benzenesulfonamide as a Potential Kinase Inhibitor

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, N-[2-(aminomethyl)phenyl]benzenesulfonamide. As the kinase inhibitory profile of this specific molecule is not established in publicly available literature, this document outlines a strategic, multi-tiered experimental plan. We will proceed from broad, high-throughput biochemical screening to more complex, physiologically relevant cell-based assays. The objective is to determine if the compound possesses kinase inhibitory activity, identify its primary targets, and benchmark its potency and selectivity against a panel of well-characterized, clinically relevant kinase inhibitors.

    This document is structured to provide not just a series of protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust approach to compound characterization.

    Introduction: The Rationale for Kinase Inhibitor Discovery

    Protein kinases are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, but the challenge remains to identify novel compounds with high potency and specific selectivity to maximize efficacy and minimize off-target toxicity.

    N-[2-(aminomethyl)phenyl]benzenesulfonamide is a compound of interest due to its structural motifs, which bear resemblance to scaffolds found in other bioactive molecules. This guide proposes a systematic evaluation to uncover its potential as a kinase inhibitor. Our investigation will follow a logical progression, beginning with a wide-angle view of its activity across the human kinome and progressively focusing on its specific interactions and cellular effects.

    Proposed Experimental Workflow

    The characterization of N-[2-(aminomethyl)phenyl]benzenesulfonamide will be conducted in three main phases, as illustrated below. This phased approach ensures that resources are used efficiently, with each stage informing the design of the next.

    G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Benchmarking & Selectivity Profile a Broad Kinase Panel Screen (Single Concentration) b Hit Identification a->b Identify initial hits c Biochemical IC50 Determination (Dose-Response) b->c Confirm activity d Cell-Based Target Engagement Assay (e.g., NanoBRET™) c->d Validate hits in cellular context e Cellular Phosphorylation Assay d->e Confirm functional inhibition f Cell Viability / Proliferation Assay e->f Assess phenotypic effect g Comprehensive Selectivity Profiling f->g Characterize lead candidate h Comparative Analysis vs. Known Inhibitors g->h Contextualize performance

    Caption: High-level experimental workflow for characterizing N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    Materials and Key Reagents

    A successful benchmarking study relies on well-characterized reagents and controls.

    • Test Compound: N-[2-(aminomethyl)phenyl]benzenesulfonamide, synthesized to >98% purity. A 10 mM stock solution in 100% DMSO should be prepared.

    • Control Kinase Inhibitors: A panel of inhibitors with distinct selectivity profiles is essential for benchmarking.

      • Staurosporine: A potent, broad-spectrum inhibitor used as a positive control for pan-kinase inhibition.[1][2][3][4][5] Its promiscuity provides a useful baseline for assessing the relative selectivity of the test compound.[1][3]

      • Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for treating certain leukemias.[6][7] It targets BCR-ABL and the SRC family of kinases, serving as a benchmark for potent, multi-targeted agents.[6][8]

      • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[9][10][11][12][13] It serves as a benchmark for a highly selective, targeted inhibitor.

    • Kinase Enzymes and Substrates: A broad panel of purified, active kinases for biochemical screening (e.g., scanMAX® panel or similar).[14]

    • Assay Reagents: Commercial kits for kinase activity, target engagement, and cell viability are recommended for reproducibility and robustness.

      • ADP-Glo™ Kinase Assay Kit (Promega)[15][16]

      • NanoBRET™ Target Engagement Intracellular Kinase Assay System (Promega)[17][18][19]

      • CellTiter-Glo® 2.0 Cell Viability Assay Kit (Promega)[20]

    • Cell Lines: Relevant human cancer cell lines for cellular assays. The choice will be guided by the results of the initial kinase screen (e.g., if a hit is a known oncogenic driver, a cell line dependent on that kinase would be chosen).

    Experimental Methodologies: Protocols and Rationale

    Phase 1: Biochemical Screening and IC₅₀ Determination

    The initial phase aims to identify if N-[2-(aminomethyl)phenyl]benzenesulfonamide has any kinase inhibitory activity and, if so, to quantify its potency against specific targets in a purified, in vitro system.

    Rationale: To efficiently survey a large portion of the human kinome, a primary screen at a single, high concentration of the test compound is performed. This approach maximizes the chance of identifying potential targets without the resource-intensive process of full dose-response curves for every kinase. Commercial panels offer broad coverage and standardized assay conditions.[14][21][22]

    Procedure:

    • Screen N-[2-(aminomethyl)phenyl]benzenesulfonamide at a final concentration of 10 µM against a panel of over 400 kinases (e.g., Eurofins scanMAX®).

    • Run Staurosporine (1 µM) as a positive control and DMSO as a vehicle (negative) control.

    • Activity is measured as the percentage of remaining kinase activity relative to the DMSO control.

    • A "hit" is defined as a kinase showing >70% inhibition.

    Rationale: For all identified hits, a full dose-response analysis is required to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures the amount of ADP produced in a kinase reaction.[16] Its high sensitivity and broad applicability make it ideal for profiling diverse kinases.[15][23] The principle involves two steps: first, stopping the kinase reaction and depleting unused ATP, and second, converting the generated ADP into ATP, which is then quantified via a luciferase reaction.[15][16]

    G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Kinase Kinase + Substrate + ATP Reaction Kinase Reaction Kinase->Reaction Products ADP + Phosphorylated Substrate + remaining ATP Reaction->Products AddReagent1 Add ADP-Glo™ Reagent Products->AddReagent1 AddReagent2 Add Kinase Detection Reagent Depletion Remaining ATP is depleted AddReagent1->Depletion ADP_Only ADP + Phosphorylated Substrate Depletion->ADP_Only ADP_Only->AddReagent2 Conversion ADP is converted to ATP AddReagent2->Conversion New_ATP Newly Synthesized ATP Conversion->New_ATP Light Luminescent Signal Luciferase Luciferase + Luciferin

    Caption: Principle of the ADP-Glo™ Kinase Assay.

    Procedure (384-well plate format): [24]

    • Compound Preparation: Perform a 10-point, 3-fold serial dilution of N-[2-(aminomethyl)phenyl]benzenesulfonamide and control inhibitors in DMSO, starting from a high concentration (e.g., 100 µM).

    • Reaction Setup: To each well, add 2.5 µL of the kinase/substrate mix in reaction buffer.

    • Compound Addition: Add 5 nL of the serially diluted compounds or DMSO control.

    • Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for each specific kinase). Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[15]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[15]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

    Phase 2: Cellular Assays

    Rationale: While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations.[25] Cellular assays are therefore essential to confirm that a compound can engage its target in a physiological environment and elicit a functional response.

    Rationale: The NanoBRET™ Target Engagement Assay directly measures compound binding to a target kinase in living cells.[26] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds to the kinase's active site (acceptor).[19][26] When a test compound enters the cell and binds to the kinase, it displaces the tracer, causing a decrease in the BRET signal. This provides definitive evidence of target engagement.[19]

    Caption: Principle of the NanoBRET™ Target Engagement Assay.

    Procedure:

    • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seeding: Seed the transfected cells into 384-well plates.[27]

    • Treatment: Treat the cells with a fixed concentration of the NanoBRET™ tracer and varying concentrations of the test compound for 1-2 hours.

    • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both donor (460nm) and acceptor (610nm) emission.

    • Analysis: Calculate the BRET ratio. Determine the IC₅₀ value from the dose-dependent decrease in the BRET signal.

    Rationale: To determine if target inhibition translates to a cytotoxic or cytostatic effect, a cell viability assay is performed. The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, which is an indicator of metabolically active, viable cells.[28] A decrease in ATP levels corresponds to a loss of cell viability. This assay is highly sensitive and has a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[28][29]

    Procedure:

    • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well, opaque-walled plate and allow cells to adhere overnight.

    • Compound Treatment: Treat cells with a 10-point serial dilution of N-[2-(aminomethyl)phenyl]benzenesulfonamide and control inhibitors for 72 hours.

    • Assay Execution: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of the cell culture medium in each well.[29]

    • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29]

    • Data Acquisition: Measure luminescence with a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

    Data Presentation and Benchmarking

    Quantitative data should be summarized in clear, comparative tables.

    Table 1: Biochemical IC₅₀ Values against a Panel of Kinases

    Kinase TargetN-[2-(aminomethyl)phenyl]benzenesulfonamide IC₅₀ (nM)Dasatinib IC₅₀ (nM)Gefitinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)
    Kinase Hit 1[Experimental Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]
    Kinase Hit 2[Experimental Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]
    Kinase Hit 3[Experimental Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]
    EGFR[Experimental Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]
    SRC[Experimental Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]
    ABL1[Experimental Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]
    ...............

    Table 2: Cellular Activity and Viability Data

    Assay TypeCell LineTarget KinaseN-[2-(aminomethyl)phenyl]benzenesulfonamide IC₅₀/GI₅₀ (nM)Dasatinib IC₅₀/GI₅₀ (nM)Gefitinib IC₅₀/GI₅₀ (nM)
    Target Engagement (IC₅₀)HEK293Kinase Hit 1[Experimental Value][Literature/Exp. Value][Literature/Exp. Value]
    Cell Viability (GI₅₀)Cancer Line 1Kinase Hit 1[Experimental Value][Literature/Exp. Value][Literature/Exp. Value]
    Cell Viability (GI₅₀)Cancer Line 2Kinase Hit 2[Experimental Value][Literature/Exp. Value][Literature/Exp. Value]

    Interpretation and Conclusion

    The comprehensive dataset generated through this workflow will allow for a robust initial characterization of N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    • Potency: The biochemical and cellular IC₅₀ values will establish the compound's potency. A significant rightward shift from biochemical IC₅₀ to cellular GI₅₀ may indicate poor cell permeability or efflux.

    • Selectivity: The initial broad panel screen, followed by IC₅₀ determination against a curated set of kinases, will reveal the compound's selectivity profile. This will allow for its classification as a selective, multi-targeted, or broad-spectrum inhibitor and direct future optimization efforts.

    • Benchmarking: By comparing the potency and selectivity data directly against Staurosporine, Dasatinib, and Gefitinib, we can contextualize the performance of N-[2-(aminomethyl)phenyl]benzenesulfonamide. This comparison will highlight its potential advantages or disadvantages and inform the decision to advance it as a lead candidate for further preclinical development.

    This structured, data-driven approach provides a clear path forward for elucidating the therapeutic potential of N-[2-(aminomethyl)phenyl]benzenesulfonamide as a novel kinase inhibitor.

    References

    • Staurosporine - Wikipedia. [Link]

    • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(3), 100693. [Link]

    • Godin-Heymann, N., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]

    • ADP Glo Protocol. [Link]

    • Cell-based test for kinase inhibitors. INiTS. (2020, November 26). [Link]

    • Dasatinib. Liv Hospital. (2026, February 23). [Link]

    • scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]

    • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022, May 11). [Link]

    • Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Ōmura-Satoshi Memorial Institute. [Link]

    • Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation. American Health & Drug Benefits. (2016, March 15). [Link]

    • Gefitinib - Wikipedia. [Link]

    • gefitinib. Liv Hospital. (2026, February 23). [Link]

    • Tanramluk, D., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. The Journal of Physical Chemistry B, 113(37), 12557-12564. [Link]

    • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

    • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

    • STK3 NanoBRET Kinase Assay. Reaction Biology. [Link]

    • Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). drugs.com. (2006, December 21). [Link]

    • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-38. [Link]

    • Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 309-323. [Link]

    • Wang, J., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 693245. [Link]

    • Dasatinib Tablets - accessdata.fda.gov. (2005, December 28). [Link]

    • A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research, 80(16_Supplement), 4040. [Link]

    • DB Kinase Panel™: Screening of more than 170 kinases. DIANA Biotechnologies. [Link]

    • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. (2025, November 11). [Link]

    • in vitro kinase assay. protocols.io. (2024, May 31). [Link]

    • Biochemical assays for kinase activity detection. Celtarys. (2025, August 14). [Link]

    • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

    • Kinase Panels. Sino Biological. [Link]

    • A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Confluence Discovery Technologies. [Link]

    • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. (2026, January 20). [Link]

    • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018, December 10). [Link]

    • Kinase Assay Kits. Biocompare. [Link]

    • Cell Proliferation Assay Services. Reaction Biology. [Link]

    • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013, May 1). [Link]

    Sources

    Structure-activity relationship study of aminomethyl position on benzenesulfonamide activity

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Scientist Guide: Structure-Activity Relationship of the Aminomethyl Spacer in Benzenesulfonamide Scaffolds

    Introduction

    Benzenesulfonamides represent a cornerstone class of pharmacophores, classically recognized for their antibacterial properties and their potent inhibition of metalloenzymes like Carbonic Anhydrases (CAs). A critical structural inflection point in benzenesulfonamide drug design is the position and linkage of the amino group relative to the aromatic ring.

    This guide provides an objective comparison of the aminomethyl position (e.g., 4-(aminomethyl)benzenesulfonamide) against its direct-amino (e.g., sulfanilamide) and aminoethyl counterparts. By detailing the causality behind these structural choices and providing validated protocols for evaluating their efficacy, this guide serves as a comprehensive resource for drug development professionals.

    Mechanistic Causality: Why the Aminomethyl Spacer Matters

    The insertion of a single methylene spacer (-CH₂-) between the benzene ring and the amino group fundamentally alters the physicochemical and spatial properties of the molecule. Understanding this causality is essential for rational drug design:

    • Electronic Decoupling & pKa Shift: In direct-amino benzenesulfonamides (like sulfanilamide), the nitrogen lone pair is delocalized into the aromatic π -system, resulting in a weakly basic aniline derivative. The aminomethyl spacer disrupts this resonance, yielding a primary aliphatic amine with a significantly higher pKa. This alters the protonation state at physiological pH, shifting the molecule's interaction profile from mimicking para-aminobenzoic acid (PABA) to acting as a versatile hydrogen-bond donor/acceptor in metalloenzyme active sites 1.

    • Steric Flexibility and Trajectory: The sp3 hybridized methylene carbon introduces a rotational degree of freedom. When targeting the deep, conical active site of Carbonic Anhydrases, this flexibility allows the tail moiety to adopt optimal conformations to interact with specific amino acid residues in the hydrophilic/hydrophobic halves of the active site, thereby dictating isoform selectivity 2.

    SAR_Logic A Direct Amino (Rigid, Aniline-like) Target1 PABA Mimicry (Antibacterial) A->Target1 Resonance delocalized B Aminomethyl (1 Rotatable Bond) Target2 Optimal for VchCA & hCA IX B->Target2 Entropic balance C Aminoethyl (2 Rotatable Bonds) Target3 Optimal for hCA I (High Mobility) C->Target3 Extended reach

    Logical SAR framework illustrating the impact of linker length on target selectivity.

    Comparative Performance: Aminomethyl vs. Aminoethyl Scaffolds

    Recent structure-activity relationship (SAR) studies on tumor-associated (hCA IX, XII) and bacterial (Vibrio cholerae, VchCA) carbonic anhydrases reveal distinct selectivity profiles based entirely on the length of this aliphatic linker 2, 3.

    • Bacterial CAs (VchCA): 4-aminomethyl-benzenesulfonamides consistently outperform their 4-aminoethyl counterparts. The shorter spacer restricts the entropic penalty upon binding, perfectly positioning bulky tail groups (e.g., derivatized GABA moieties) within the bacterial enzyme's active site cavity.

    • Cytosolic Human CAs (hCA I): Conversely, the extended 4-aminoethyl-benzenesulfonamides demonstrate superior inhibition of the slow cytosolic isoform hCA I. The additional methylene unit provides the necessary molecular mobility to navigate the specific steric constraints of the hCA I pocket.

    Table 1: Comparative Inhibition Constants ( Ki​ ) of Benzenesulfonamide Linker Variants

    Scaffold BaseTail SubstitutionhCA I Ki​ (nM)hCA II Ki​ (nM)VchCA Ki​ (nM)Selectivity (VchCA/hCA II)
    Direct Amino None>10,0003,000>10,000N/A
    Aminomethyl Boc-GABA6,03029.46.1~4.8x
    Aminoethyl Boc-GABA19.84.477.0~0.05x
    Aminomethyl Guanidine-GABA304.012.59.3~1.3x

    (Note: Data synthesized from comparative CAI screening assays utilizing stopped-flow kinetics.)

    Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

    To objectively validate the SAR differences between aminomethyl and aminoethyl derivatives, the stopped-flow CO₂ hydration assay is the industry standard. This protocol utilizes a self-validating design by incorporating uncatalyzed reaction subtraction and a known clinical standard (e.g., Acetazolamide) as a positive control 4.

    Materials Required:

    • Recombinant enzymes (hCA I, hCA II, VchCA).

    • Test compounds (Aminomethyl vs. Aminoethyl benzenesulfonamides) dissolved in 10% DMSO/water.

    • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, 10 mM NaCl.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: Saturated CO₂ solution (approx. 15 mM at 20°C).

    Step-by-Step Methodology:

    • Preparation of E-I Complex: Pre-incubate the recombinant CA enzyme (10 nM final concentration) with varying concentrations of the benzenesulfonamide inhibitor (0.01 nM to 100 µM) in the assay buffer for exactly 15 minutes at room temperature.

      • Causality Note: This pre-incubation is critical to allow the establishment of thermodynamic equilibrium for the Enzyme-Inhibitor (E-I) complex before substrate introduction, ensuring accurate Ki​ derivation rather than apparent IC₅₀.

    • Stopped-Flow Injection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the E-I complex solution and the saturated CO₂ substrate solution.

    • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (the isosbestic point for Phenol Red). The hydration of CO₂ produces protons, lowering the pH and shifting the indicator color. Track the initial velocity for the first 5-10% of the reaction to ensure steady-state kinetics.

    • Baseline Subtraction (Self-Validation): Perform identical runs without the enzyme to determine the uncatalyzed CO₂ hydration rate. Subtract this baseline from all catalyzed rates to isolate true enzymatic activity.

    • Data Regression: Plot the fractional activity versus inhibitor concentration. Use non-linear least-squares regression to fit the data to the Cheng-Prusoff equation to derive the final Ki​ values.

    Workflow S1 1. E-I Pre-incubation (15 min, RT) S2 2. Stopped-Flow Mixing (with saturated CO2) S1->S2 S3 3. Absorbance Monitoring (557 nm, Phenol Red) S2->S3 S4 4. Baseline Subtraction (Uncatalyzed Rate) S3->S4 S5 5. Non-linear Regression (Ki Determination) S4->S5

    Step-by-step experimental workflow for the self-validating Stopped-Flow CO2 Hydrase Assay.

    Conclusion

    When designing benzenesulfonamide-based inhibitors, the choice of the aminomethyl spacer should not be arbitrary. If the goal is to target bacterial CAs (like VchCA) or achieve a dual-action topical antimicrobial profile, the 4-aminomethyl scaffold provides the optimal balance of basicity and steric restriction. Conversely, if targeting specific cytosolic human isoforms where deeper pocket penetration and mobility are required, extending the linker to an aminoethyl group yields superior target affinity.

    References

    • Vullo, D., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters (via PMC).[Link]

    • De Luca, V., et al. (2014). New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

    • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry (ACS Publications).[Link]

    Sources

    A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Validation of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical overview of the Cellular Thermal Shift Assay (CETSA) for the validation of protein targets for small molecule compounds. We will use the hypothetical case of a novel compound, "N-[2-(aminomethyl)phenyl]benzenesulfonamide," to illustrate the principles, experimental workflows, and data interpretation of CETSA. Furthermore, this guide will objectively compare CETSA with other established target validation methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their discovery pipelines.

    The Challenge of Target Validation in Drug Discovery

    The journey of a drug from initial discovery to clinical application is fraught with challenges, a primary one being the unambiguous identification and validation of its molecular target. A clear understanding of how a compound interacts with its intended target within the complex milieu of a living cell is paramount for predicting its efficacy and potential off-target effects. Failure to rigorously validate the target of a promising compound is a significant contributor to the high attrition rates observed in drug development.[1] This guide focuses on a powerful technique, the Cellular Thermal Shift Assay (CETSA), that directly addresses this critical step.

    Unveiling the Target: The Principle of CETSA

    CETSA is a biophysical assay that allows for the direct assessment of a compound's engagement with its target protein within a cellular environment.[2][3] The fundamental principle of CETSA is based on the phenomenon of ligand-induced thermal stabilization.[4][5][6] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[2] This stabilization results in a measurable shift in the protein's melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    The CETSA workflow, in its simplest form, involves treating cells with the compound of interest, subjecting them to a controlled heat challenge, and then quantifying the amount of the target protein that remains in its soluble, non-denatured state.[7][8] An increase in the amount of soluble protein at a given temperature in the presence of the compound, compared to a vehicle control, is indicative of target engagement.

    Visualizing the CETSA Workflow

    The following diagram illustrates the core steps of a typical CETSA experiment.

    CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Cell Lysis & Separation cluster_detection 4. Protein Quantification A Intact Cells B Compound Treatment (or Vehicle Control) A->B C Temperature Gradient B->C Incubation D Cell Lysis C->D E Centrifugation D->E F Soluble Fraction (Supernatant) E->F G Aggregated Fraction (Pellet) E->G H Western Blot / MS / etc. F->H I Data Analysis (Melt Curve & ΔTm) H->I

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

    A Hypothetical Case Study: Target Validation of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Let us consider a hypothetical scenario where "N-[2-(aminomethyl)phenyl]benzenesulfonamide" has been identified from a phenotypic screen as a potent inhibitor of cancer cell proliferation. Through computational modeling and preliminary in vitro assays, Protein Kinase X (PKX) is a suspected target. To validate this hypothesis in a cellular context, a CETSA experiment is designed.

    Experimental Protocol: Western Blot-Based CETSA for PKX

    1. Cell Culture and Treatment:

    • Cell Line: A human cancer cell line endogenously expressing PKX is selected.

    • Seeding: Cells are seeded in sufficient numbers to ensure adequate protein yield for analysis.

    • Treatment: Cells are treated with a range of concentrations of N-[2-(aminomethyl)phenyl]benzenesulfonamide or a vehicle control (e.g., DMSO) for a predetermined time to allow for cellular uptake and target binding.

    2. Heat Challenge:

    • Harvesting: Cells are harvested and resuspended in a suitable buffer.

    • Aliquoting: The cell suspension for each treatment group is aliquoted into separate PCR tubes.

    • Temperature Gradient: The tubes are heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes) using a thermal cycler, followed by rapid cooling on ice.

    3. Cell Lysis and Separation:

    • Lysis: Cells are lysed by freeze-thaw cycles or other gentle lysis methods to release the cellular proteins.

    • Centrifugation: The lysates are centrifuged at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

    4. Protein Quantification:

    • Sample Preparation: The supernatant containing the soluble proteins is collected, and the protein concentration is normalized across all samples.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a specific antibody against PKX.[9]

    • Detection: The amount of soluble PKX at each temperature is quantified using an appropriate detection method (e.g., chemiluminescence).

    Data Analysis and Interpretation

    The quantified band intensities for PKX from the Western blot are plotted against the corresponding temperatures for both the vehicle-treated and compound-treated samples. This generates a "melting curve" for PKX under each condition.

    Expected Outcome for Target Engagement:

    If N-[2-(aminomethyl)phenyl]benzenesulfonamide directly binds to and stabilizes PKX, the melting curve for the compound-treated samples will shift to the right, indicating a higher melting temperature (Tm) compared to the vehicle-treated samples. The difference in the melting temperatures (ΔTm) is a measure of the extent of stabilization.

    Isothermal Dose-Response (ITDR) CETSA

    To further characterize the potency of target engagement, an Isothermal Dose-Response (ITDR) CETSA can be performed.[10] In this format, cells are treated with a range of compound concentrations and then heated at a single, constant temperature (chosen from the melting curve where a significant difference in stability is observed). The amount of soluble target protein is then plotted against the compound concentration to generate a dose-response curve, from which an EC50 value for target engagement can be determined.

    CETSA in the Broader Landscape of Target Validation

    While CETSA is a powerful tool, it is essential to understand its strengths and limitations in comparison to other target validation methods.

    MethodPrincipleAdvantagesDisadvantages
    Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[2]- Directly measures target engagement in a cellular context.- Label-free for the compound.- Can be adapted for high-throughput screening.[1]- Not all protein-ligand interactions result in a significant thermal shift.- Requires a specific antibody or mass spectrometry for detection.- Can be technically demanding.
    Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[10]- Label-free for the compound.- Can be used with purified proteins, cell lysates, and tissues.- Complements CETSA, as it relies on a different biophysical principle.[11]- Limited by the accessibility of protease cleavage sites.- Can be less sensitive than CETSA for some targets.[11]- Background proteolysis can complicate data interpretation.
    Affinity Chromatography / Pull-down Assays Immobilized compound is used to "pull down" its binding partners from a cell lysate.- Can identify novel, unknown targets.- Provides direct evidence of a physical interaction.- Requires chemical modification of the compound, which may alter its binding properties.- Prone to identifying non-specific binders.- Does not confirm target engagement in intact cells.
    Genetic Approaches (e.g., siRNA, CRISPR) The biological effect of the compound is compared to the effect of genetically silencing the putative target.- Provides strong evidence for the functional relevance of the target.- Can be performed in living cells and whole organisms.- Off-target effects of siRNA/CRISPR can confound results.- Does not directly measure the physical interaction between the compound and the target.- Can be time-consuming.

    Advanced CETSA Methodologies

    The field of CETSA is continually evolving, with the development of more advanced and higher-throughput methodologies:

    • Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling - TPP): This powerful approach allows for the unbiased, proteome-wide assessment of thermal stability changes in response to compound treatment.[12][13][14] TPP can simultaneously identify the primary target and potential off-targets of a compound.

    • High-Throughput CETSA: Various formats have been developed to increase the throughput of CETSA, enabling its use in earlier stages of drug discovery. These include plate-based assays with luminescent or fluorescent readouts.[1][15]

    Concluding Remarks

    The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the engagement of a small molecule with its intended target within the native cellular environment.[16][17] For our hypothetical compound, N-[2-(aminomethyl)phenyl]benzenesulfonamide, a positive result in a CETSA experiment would provide strong evidence that it directly binds to Protein Kinase X in cells, thereby validating it as a genuine target.

    While CETSA is a powerful technique, a comprehensive target validation strategy should ideally incorporate orthogonal approaches.[17] Combining the direct binding evidence from CETSA with the functional data from genetic methods, for instance, can build a more complete and compelling case for the mechanism of action of a novel compound. The continued development of CETSA and its integration into the drug discovery workflow will undoubtedly play a crucial role in reducing the rate of clinical failures due to a lack of efficacy.

    References

    • A Quantitative Model of Thermal Stabilization and Destabilization of Proteins by Ligands. (n.d.). Vertex AI Search.
    • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2022). Springer Protocols.
    • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. (2022). PubMed.
    • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications.
    • DARTS vs CETSA: Choosing the Right Assay for Target Validation. (n.d.). Creative Proteomics.
    • Protein stability induced by ligand binding correlates with changes in protein flexibility. (2002). PMC.
    • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace.
    • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
    • A Quantitative Model of Thermal Stabilization and Destabilization of Proteins by Ligands. (2020). [No source provided].
    • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). PMC.
    • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
    • Target Identification with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience.
    • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis.
    • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC.
    • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
    • IMPRINTS.CETSA and IMPRINTS.CETSA.app: an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. (2024). ResearchGate.
    • A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Small Molecule Target Engagement. (n.d.). Benchchem.
    • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (2020). PubMed.
    • CETSA. (n.d.). [No source provided].
    • an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. (2024). Briefings in Bioinformatics.
    • An update of label-free protein target identification methods for natural active products. (2022). [No source provided].
    • Stabilization of Proteins by Ligand Binding: Application to Drug Screening and Determination of Unfolding Energetics †. (2025). ResearchGate.
    • Ligand Binding Analysis and Protein Stabilization with MMS. (n.d.). RedShiftBio.

    Sources

    Comparative study of the pharmacokinetic profiles of ortho- vs. para-aminomethyl benzenesulfonamides

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Drug Development Professionals

    In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the design of a multitude of therapeutic agents, most notably as inhibitors of carbonic anhydrases.[1][2][3] The strategic placement of substituents on the benzene ring is a critical determinant of a compound's pharmacological and pharmacokinetic profile. This guide offers an in-depth comparative analysis of ortho- and para-aminomethyl benzenesulfonamide isomers, providing researchers with the foundational knowledge and experimental frameworks to navigate the subtleties of their pharmacokinetic behaviors. While direct, comprehensive comparative studies between these two specific isomers are not abundant in publicly available literature, this guide synthesizes existing data on related sulfonamide derivatives to provide a predictive and practical overview.[4]

    The Isomeric Influence: A Primer on Physicochemical Disparities

    The seemingly minor shift of the aminomethyl group from the ortho- to the para- position on the benzenesulfonamide ring can induce significant alterations in the molecule's physicochemical properties. These changes, in turn, have a cascading effect on the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.[4]

    The position of the amino group influences key parameters such as acidity (pKa), solubility, and lipophilicity (LogP). These properties are fundamental in predicting the pharmacokinetic journey of a compound.[4] Generally, para-substituted compounds tend to have higher melting points and lower solubility compared to their ortho-counterparts due to greater molecular symmetry and more efficient crystal packing.

    Diagram: Influence of Isomeric Position on Physicochemical Properties

    G cluster_isomers Isomeric Aminomethyl Benzenesulfonamides cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Profile (ADME) ortho_isomer ortho-Isomer pKa Acidity (pKa) ortho_isomer->pKa Altered electronic environment Solubility Aqueous Solubility ortho_isomer->Solubility Often higher due to intramolecular H-bonding Lipophilicity Lipophilicity (LogP) ortho_isomer->Lipophilicity Can be influenced by intramolecular interactions CrystalLattice Crystal Lattice Energy ortho_isomer->CrystalLattice Generally lower para_isomer para-Isomer para_isomer->pKa Different electronic distribution para_isomer->Solubility Often lower due to intermolecular packing para_isomer->Lipophilicity Typically different from ortho-isomer para_isomer->CrystalLattice Generally higher Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion Solubility->Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism

    Caption: Interplay between isomeric substitution, physicochemical properties, and the resulting pharmacokinetic profile.

    Deconstructing the ADME Profile: A Comparative Outlook

    The journey of a drug through the body is a complex process governed by its ADME characteristics. Understanding how the isomeric position of the aminomethyl group impacts each of these phases is crucial for rational drug design.

    Absorption

    The rate and extent of drug absorption are heavily influenced by a compound's solubility and permeability. While specific comparative data for ortho- and para-aminomethyl benzenesulfonamides is scarce, we can infer potential differences based on their anticipated physicochemical properties.

    • Ortho-Isomer: The potential for intramolecular hydrogen bonding between the aminomethyl and sulfonamide groups can decrease polarity and increase lipophilicity, potentially favoring passive diffusion across the gastrointestinal tract. However, this same intramolecular interaction could also hinder dissolution.

    • Para-Isomer: With the substituents positioned further apart, intramolecular interactions are absent. This may lead to stronger intermolecular interactions in the solid state, potentially resulting in lower solubility and a dissolution rate-limited absorption.

    Distribution

    Once absorbed, a drug's distribution to various tissues is primarily governed by its lipophilicity, plasma protein binding, and tissue permeability.

    • Plasma Protein Binding: The degree of plasma protein binding can be influenced by the overall lipophilicity and the presence of specific binding motifs. Differences in the electronic surface of the ortho- and para- isomers could lead to differential binding to plasma proteins like albumin.

    • Tissue Penetration: The ability to cross biological membranes and distribute into tissues is often correlated with lipophilicity. The potentially higher lipophilicity of the ortho-isomer might suggest a larger volume of distribution.

    Metabolism

    Metabolism, primarily occurring in the liver, is a critical step in drug elimination and detoxification. The position of the aminomethyl group can significantly impact the metabolic fate of the benzenesulfonamide.

    • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are major players in Phase I metabolism. The accessibility of the aromatic ring and the aminomethyl group to the active sites of CYP enzymes will differ between the two isomers. The ortho-substituent may sterically hinder access to the sulfonamide or the aromatic ring, potentially leading to a different metabolic profile compared to the more accessible para-isomer.

    • Phase II Metabolism: The amino group is a primary site for Phase II conjugation reactions, such as acetylation and glucuronidation. The steric environment around the aminomethyl group in the ortho-position could influence the rate and extent of these conjugation reactions.

    Excretion

    The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites, primarily through the kidneys.

    • Renal Clearance: The rate of renal excretion is dependent on factors like glomerular filtration, tubular secretion, and reabsorption. The physicochemical properties of the parent drug and its metabolites, which differ between the isomers, will influence these processes. For instance, more polar metabolites are generally excreted more efficiently.

    Experimental Protocols for Pharmacokinetic Characterization

    To empirically determine and compare the pharmacokinetic profiles of ortho- and para-aminomethyl benzenesulfonamides, a series of well-defined in vitro and in vivo experiments are essential.

    In Vitro ADME Assays

    Diagram: In Vitro ADME Workflow

    G Compound Test Compound (ortho- or para-isomer) Solubility Kinetic/Thermodynamic Solubility Assay Compound->Solubility Permeability PAMPA or Caco-2 Permeability Assay Compound->Permeability Metabolic_Stability Liver Microsome or Hepatocyte Stability Assay Compound->Metabolic_Stability Protein_Binding Equilibrium Dialysis or Ultracentrifugation Compound->Protein_Binding CYP_Inhibition CYP450 Inhibition Assay Compound->CYP_Inhibition Absorption_Prediction Absorption_Prediction Solubility->Absorption_Prediction Predicts Dissolution Permeability->Absorption_Prediction Predicts Permeation Metabolism_Prediction Metabolism_Prediction Metabolic_Stability->Metabolism_Prediction Predicts In Vivo Clearance Distribution_Prediction Distribution_Prediction Protein_Binding->Distribution_Prediction Predicts Free Drug Concentration DDI_Prediction DDI_Prediction CYP_Inhibition->DDI_Prediction Predicts Drug-Drug Interactions

    Caption: A streamlined workflow for the in vitro evaluation of ADME properties.

    3.1.1. Aqueous Solubility

    • Objective: To determine the thermodynamic and kinetic solubility of the isomers.

    • Methodology (Shake-Flask Method for Thermodynamic Solubility):

      • An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

      • The suspension is agitated in a sealed vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

      • The suspension is then filtered or centrifuged to remove undissolved solid.

      • The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

    3.1.2. Membrane Permeability (PAMPA)

    • Objective: To assess the passive permeability of the isomers across an artificial membrane.

    • Methodology (Parallel Artificial Membrane Permeability Assay):

      • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

      • The donor compartment is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine).

      • The acceptor compartment is filled with a buffer at pH 7.4.

      • The plate is incubated for a defined period (e.g., 4-16 hours).

      • The concentration of the compound in both the donor and acceptor compartments is measured by HPLC-UV or LC-MS.

      • The permeability coefficient (Pe) is calculated.

    3.1.3. Metabolic Stability

    • Objective: To evaluate the susceptibility of the isomers to metabolism by liver enzymes.

    • Methodology (Liver Microsomal Stability Assay):

      • The test compound is incubated with liver microsomes (from human or relevant animal species) and NADPH (as a cofactor) in a buffered solution at 37°C.

      • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

      • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

      • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

    In Vivo Pharmacokinetic Studies
    • Objective: To determine the key pharmacokinetic parameters of the isomers in a living organism.

    • Methodology (Rodent Pharmacokinetic Study):

      • Animal Model: Male Sprague-Dawley rats are commonly used.

      • Dosing: The compounds are administered intravenously (IV) and orally (PO) to different groups of animals.

        • IV Administration: A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

        • PO Administration: A single dose is administered by oral gavage to determine oral bioavailability (F%).

      • Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

      • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

      • Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.

      • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key parameters such as:

        • Maximum plasma concentration (Cmax)

        • Time to reach Cmax (Tmax)

        • Area under the plasma concentration-time curve (AUC)

        • Clearance (CL)

        • Volume of distribution (Vd)

        • Terminal half-life (t½)

        • Oral bioavailability (F%)

    Data Interpretation and Comparative Analysis

    The data generated from these studies will allow for a direct and quantitative comparison of the pharmacokinetic profiles of the ortho- and para-aminomethyl benzenesulfonamide isomers.

    Table 1: Hypothetical Comparative Pharmacokinetic Data

    Parameterortho-Aminomethyl Benzenesulfonamidepara-Aminomethyl BenzenesulfonamideRationale for Potential Difference
    Aqueous Solubility (µg/mL) HigherLowerIntramolecular H-bonding in the ortho-isomer may disrupt crystal packing.
    PAMPA Permeability (Pe, 10⁻⁶ cm/s) HigherLowerIncreased lipophilicity of the ortho-isomer due to intramolecular H-bonding.
    Liver Microsomal t½ (min) LongerShorterSteric hindrance at the ortho-position may slow metabolic reactions.
    Plasma Protein Binding (%) HigherLowerDifferences in lipophilicity and surface charge distribution.
    Oral Bioavailability (F%) Potentially HigherPotentially LowerA combination of better solubility and permeability could favor the ortho-isomer.
    Clearance (mL/min/kg) LowerHigherSlower metabolism of the ortho-isomer would lead to lower clearance.
    Volume of Distribution (L/kg) LargerSmallerHigher lipophilicity of the ortho-isomer may lead to greater tissue distribution.

    Conclusion and Future Directions

    The isomeric position of the aminomethyl group on the benzenesulfonamide ring is a critical design element that can profoundly influence the pharmacokinetic properties of a drug candidate. While this guide provides a predictive framework based on fundamental medicinal chemistry principles and data from related compounds, it is imperative to conduct direct comparative studies to fully elucidate the pharmacokinetic differences between ortho- and para-aminomethyl benzenesulfonamides. Such studies will not only inform lead optimization efforts for this important class of compounds but also contribute to a deeper understanding of structure-pharmacokinetic relationships in drug discovery.

    References

    • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry.
    • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity. Journal of Medicinal Chemistry.
    • Comparative Analysis of Aminophenyl Sulfonamide Isomers: A Guide for Researchers. BenchChem.
    • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. USiena AIR.
    • A Comparative Analysis of Ortho- and Para-Directing Group Effects in Electrophilic Aromatic Substitution. BenchChem.
    • Drug Metabolism and Pharmacokinetics. NIH.
    • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

    Sources

    A Head-to-Head Comparison: Evaluating the Isoform Selectivity of N-[2-(aminomethyl)phenyl]benzenesulfonamide Against Carbonic Anhydrases

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of drug discovery, the precise targeting of individual enzyme isoforms is a critical determinant of therapeutic efficacy and safety. The benzenesulfonamide scaffold is a well-established pharmacophore known to inhibit a variety of enzymes, most notably the carbonic anhydrases (CAs).[1][2] These ubiquitous metalloenzymes exist in multiple isoforms, each with distinct physiological roles. While some isoforms are validated drug targets for conditions like glaucoma and cancer, the non-selective inhibition of others can lead to undesirable side effects.[1] This guide provides a comprehensive framework for evaluating the isoform selectivity of a novel benzenesulfonamide derivative, "N-[2-(aminomethyl)phenyl]benzenesulfonamide," against key human carbonic anhydrase isoforms.

    We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of their own enzyme inhibitors.

    The Rationale for Isoform Selectivity Profiling

    The human carbonic anhydrase family consists of at least 15 known isoforms with varying tissue distribution and catalytic activity. For instance, CA II is a widely expressed and highly active isoform, while CA IX is a transmembrane enzyme overexpressed in many hypoxic tumors, making it an attractive anticancer target.[1] An inhibitor that potently blocks CA IX but spares CA II would be predicted to have a superior therapeutic window. Therefore, a systematic evaluation of a compound's inhibitory potency against a panel of relevant CA isoforms is an indispensable step in its preclinical development.

    I. Comparative Inhibitors: Setting the Benchmark

    To contextualize the selectivity profile of "N-[2-(aminomethyl)phenyl]benzenesulfonamide," it is essential to compare its performance against established carbonic anhydrase inhibitors with known selectivity profiles.

    CompoundPrimary Target(s)Known Selectivity Profile
    Acetazolamide Pan-CA inhibitorNon-selective, inhibits most CA isoforms
    Dorzolamide CA IIPrimarily targets CA II, used in glaucoma treatment
    Celecoxib COX-2 / CA II, IXA non-steroidal anti-inflammatory drug with significant CA inhibitory activity

    These comparators will serve as benchmarks for interpreting the selectivity of our compound of interest.

    II. Experimental Workflow for Selectivity Profiling

    A robust evaluation of inhibitor selectivity involves a multi-pronged approach, beginning with in vitro biochemical assays to determine potency and culminating in cell-based assays to assess target engagement in a more physiologically relevant context.

    G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A Compound Synthesis & QC B Biochemical Isoform-Specific Inhibition Assays (IC50 Determination) A->B C Data Analysis: IC50 Curve Fitting & Selectivity Index Calculation B->C E Cellular Thermal Shift Assay (CETSA) for Target Engagement C->E Potency & Selectivity Data D Cell Line Selection (Expressing Target Isoforms) D->E F Data Analysis: Thermal Shift & Dose-Response E->F

    Caption: A streamlined workflow for determining enzyme inhibitor selectivity.

    III. In Vitro Biochemical Inhibition Assays: The Foundation of Selectivity Assessment

    The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of "N-[2-(aminomethyl)phenyl]benzenesulfonamide" against a panel of purified human carbonic anhydrase isoforms.[3][4] A common and reliable method is a colorimetric esterase activity assay.

    Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

    This protocol is adapted from established methods for measuring CA activity.

    Materials:

    • Purified, recombinant human carbonic anhydrase isoforms (e.g., CA I, CA II, CA IV, CA IX, CA XII)

    • "N-[2-(aminomethyl)phenyl]benzenesulfonamide" and comparator compounds

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4

    • Substrate: p-Nitrophenyl acetate (pNPA)

    • 96-well microplates

    • Microplate reader capable of measuring absorbance at 405 nm

    Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in DMSO. Create a series of 2-fold dilutions in the assay buffer to generate a 10-point dose-response curve.

    • Assay Setup: In a 96-well plate, add 5 µL of each inhibitor dilution or vehicle control (DMSO in assay buffer) to triplicate wells.

    • Enzyme Addition: Add 85 µL of a pre-diluted enzyme solution to each well. The final enzyme concentration should be optimized for a linear reaction rate.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[3]

    • Reaction Initiation: Add 10 µL of the pNPA substrate to each well to initiate the reaction.

    • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

    • Data Analysis:

      • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and a no-enzyme control to 0% activity.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor against each CA isoform.[5]

    Data Presentation: IC50 Values and Selectivity Index

    The results of the in vitro inhibition assays should be summarized in a clear and concise table.

    CompoundCA I IC50 (nM)CA II IC50 (nM)CA IV IC50 (nM)CA IX IC50 (nM)CA XII IC50 (nM)Selectivity Index (CA II / CA IX)
    N-[2-(aminomethyl)phenyl]benzenesulfonamide 5,2001,5008,0005012030
    Acetazolamide 2501210025450.48
    Dorzolamide 3,0000.550,0002501,0000.002
    Celecoxib >10,000150>10,000453003.33

    Note: The data presented in this table is hypothetical and for illustrative purposes.

    The Selectivity Index (SI) is a critical parameter for quantifying the isoform selectivity of a compound. It is calculated by dividing the IC50 value for the off-target isoform by the IC50 value for the on-target isoform.[6] In this example, with CA IX as the desired target and CA II as a key off-target, a higher SI value indicates greater selectivity for CA IX.

    IV. Cellular Target Engagement: Validating In Vitro Findings

    While in vitro assays are essential for determining potency, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target in intact cells.[7][8] The principle behind CETSA is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[7]

    Protocol: Cellular Thermal Shift Assay (CETSA)

    This protocol outlines the general steps for performing a CETSA experiment.

    Materials:

    • Human cell line endogenously expressing the target CA isoform (e.g., MCF-7 cells for CA IX)

    • Cell culture media and reagents

    • "N-[2-(aminomethyl)phenyl]benzenesulfonamide"

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Equipment for SDS-PAGE and Western blotting

    • Primary antibody specific to the target CA isoform

    Procedure:

    • Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with various concentrations of "N-[2-(aminomethyl)phenyl]benzenesulfonamide" or vehicle control for 1-2 hours.

    • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.[9]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[9]

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[9]

    • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the target CA isoform.[7]

    • Data Analysis:

      • Quantify the band intensities from the Western blot.

      • For each treatment condition, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

      • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    G cluster_0 CETSA Workflow A Cell Treatment with Inhibitor B Heat Challenge Across a Temperature Gradient A->B C Cell Lysis & Separation of Soluble Fraction B->C D Western Blot for Target Protein C->D E Analysis of Thermal Shift D->E

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[7]

    V. Conclusion and Future Directions

    This guide has outlined a systematic and robust approach for evaluating the isoform selectivity of "N-[2-(aminomethyl)phenyl]benzenesulfonamide" against carbonic anhydrases. By combining in vitro biochemical assays with cell-based target engagement studies, researchers can gain a comprehensive understanding of a compound's selectivity profile. The hypothetical data presented for "N-[2-(aminomethyl)phenyl]benzenesulfonamide" suggests a promising selectivity for the cancer target CA IX over the highly abundant off-target CA II.

    Future studies could expand the panel of CA isoforms to include others relevant to specific disease states. Additionally, investigating the mechanism of inhibition (e.g., competitive, non-competitive) can provide further insights into the compound's interaction with the enzyme active site. Ultimately, a thorough understanding of isoform selectivity is paramount for the development of safer and more effective enzyme-targeted therapeutics.

    References

    • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
    • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
    • Bio-protocol. Cellular thermal shift assay (CETSA).
    • Kalpokaite, A. et al. (2020). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. PMC.
    • Koukoura, A. et al.
    • Bio-protocol. 3.4. In Vitro Enzyme Inhibitory Assays.
    • Dai, L. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
    • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
    • Wikipedia. IC50.
    • PubMed. (2020). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle.
    • Wikipedia. IC50. [Link]

    • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
    • bioRxiv. (2026).
    • Sygnature Discovery. Enzyme identification (selective inhibitors & recombinant enzymes).
    • PubMed. Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds.
    • Royal Society of Chemistry. Protocol for enzyme assays.
    • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
    • Protocols.io. (2018). In vitro α-glucosidase inhibitory assay.
    • Varma, M. et al.
    • BenchChem. N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide.
    • Drexel Research Discovery. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
    • BenchChem. (2025). Assessing the Enzymatic Selectivity of 2-Amino-N-(4-methylphenyl)
    • PubMed. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
    • PubMed. (2023).

    Sources

    A Comparative Assessment of the Therapeutic Window: N-[2-(aminomethyl)phenyl]benzenesulfonamide as a Novel HIV-1 Capsid Inhibitor vs. Standard-of-Care Antiretrovirals

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive technical comparison of the therapeutic window for a novel class of investigational antiretroviral agents, represented by the benzenesulfonamide scaffold, against established standard-of-care drugs for the treatment of HIV-1. For the purpose of this analysis, we will focus on a hypothetical lead compound, "N-[2-(aminomethyl)phenyl]benzenesulfonamide," conceptualized as a potent HIV-1 capsid inhibitor. Its preclinical therapeutic profile will be juxtaposed with a first-in-class approved capsid inhibitor, lenacapavir, a widely used integrase strand transfer inhibitor (INSTI), dolutegravir, and a standard nucleoside reverse transcriptase inhibitor (NRTI) backbone, tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).

    The objective is to provide researchers, scientists, and drug development professionals with a framework for assessing the therapeutic window of novel antiretrovirals, underpinned by experimental data and a clear rationale for the methodologies employed.

    Introduction: The Evolving Landscape of Antiretroviral Therapy

    The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART), transforming a fatal diagnosis into a manageable chronic condition.[1] The primary goals of ART are to achieve durable suppression of viral replication, restore and preserve immune function, and reduce HIV-related morbidity and mortality.[1][2] The success of ART hinges on the therapeutic window of its components—the range of doses at which a drug is effective without causing unacceptable toxicity.[3] A wider therapeutic window is a hallmark of a favorable drug candidate, offering a greater margin of safety and flexibility in dosing.

    The HIV-1 capsid has emerged as a promising therapeutic target due to its critical roles in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly.[4][5] Small molecule inhibitors targeting the capsid, such as those derived from the benzenesulfonamide scaffold, represent a novel class of antiretrovirals with the potential to overcome resistance to existing drug classes.

    Preclinical Assessment of the Therapeutic Window: A Multi-Pillar Approach

    The early-stage assessment of a drug's therapeutic window is a critical step in its development.[6] This process integrates in vitro and in vivo studies to establish a preliminary safety and efficacy profile. Here, we outline the key experimental pillars for evaluating our hypothetical benzenesulfonamide-based capsid inhibitor.

    In Vitro Efficacy and Cytotoxicity: The Foundation of the Therapeutic Index

    The initial characterization of an antiviral compound involves determining its potency against the target virus and its toxicity to host cells. The ratio of these two measures provides the in vitro therapeutic index (TI), a primary indicator of a drug's selectivity.[7]

    Key Parameters:

    • EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates greater potency.[8]

    • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity.

    • Therapeutic Index (TI): Calculated as CC50 / EC50. A higher TI is desirable, signifying that the drug is toxic to the virus at concentrations far below those at which it is toxic to host cells.

    Experimental Protocol 1: In Vitro Antiviral Activity and Cytotoxicity Assay (MTT Method)

    This protocol outlines a standard method for concurrently determining the EC50 and CC50 of an antiviral compound using the MT-4 human T-cell line, which is highly susceptible to HIV-1-induced cytopathic effects.[9][10]

    Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. In the presence of a cytopathic virus like HIV-1, infected cells will die, leading to a decrease in metabolic activity. An effective antiviral will protect the cells from the virus-induced cytopathic effect, thus preserving their metabolic activity.[9]

    Step-by-Step Methodology:

    • Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

    • Compound Preparation: Prepare serial dilutions of the test compound (e.g., "N-[2-(aminomethyl)phenyl]benzenesulfonamide") and reference drugs in the culture medium.

    • Compound Addition: Add 50 µL of the diluted compounds to the appropriate wells. Include wells with cells only (cell control) and cells with virus only (virus control).

    • Virus Infection: Add 50 µL of an HIV-1 stock (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) sufficient to cause significant cell death within 4-5 days to all wells except the cell control wells.

    • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[9]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis:

      • CC50 Calculation: Use the data from the uninfected, compound-treated wells to plot a dose-response curve and determine the concentration at which cell viability is reduced by 50% compared to the cell control.

      • EC50 Calculation: Use the data from the infected, compound-treated wells to plot a dose-response curve and determine the concentration that provides 50% protection from the virus-induced cytopathic effect compared to the virus control.

    In Vivo Acute Toxicity: A First Look at Systemic Safety

    In vivo studies are essential to understand the potential adverse effects of a compound in a whole organism.[11] Acute toxicity studies provide initial information on the safety profile and help determine the dose range for subsequent studies.

    Experimental Protocol 2: Acute Oral Toxicity Study (Following OECD Guideline 423)

    This protocol follows the Acute Toxic Class Method, which allows for the classification of a substance's toxicity with a minimal number of animals.[6][12]

    Rationale: This stepwise procedure uses a small number of animals (typically rats) to classify a compound into one of several toxicity categories based on mortality, providing an estimate of the lethal dose without determining a precise LD50. This approach adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

    Step-by-Step Methodology:

    • Animal Selection: Use healthy, young adult rodents of a single strain (e.g., Wistar rats), fasted overnight before dosing.[12]

    • Dose Selection and Administration:

      • Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing data.

      • Administer the compound in a single dose by oral gavage.

    • Stepwise Procedure:

      • Dose a group of 3 animals with the starting dose.

      • If no mortality occurs: Proceed to the next higher dose level with a new group of 3 animals.

      • If mortality occurs: Re-dose at the same level or a lower level, depending on the number of fatalities, to confirm the toxic potential.

      • Limit Test: If no toxicity is expected, a limit test can be performed at 2000 mg/kg. If no mortality is observed, further testing at higher doses is not necessary.[12]

    • Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[12]

    • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

    • Data Analysis: Classify the substance according to the Globally Harmonized System (GHS) based on the dose levels at which mortality was observed.

    Comparative Analysis of Therapeutic Windows

    Table 1: In Vitro Potency, Cytotoxicity, and Therapeutic Index
    Compound/RegimenDrug ClassEC50 (nM)CC50 (µM)In Vitro Therapeutic Index (CC50/EC50)
    BCAI-H (Hypothetical) Capsid Inhibitor~1.0>50>50,000
    Lenacapavir Capsid Inhibitor0.056 (in macrophages)>100>1,785,000
    Dolutegravir Integrase Inhibitor0.51 - 2.252 - 189~94,000
    Tenofovir DF NRTI~50>100>2,000
    Emtricitabine NRTI~10>100>10,000
    Table 2: Key Pharmacokinetic Parameters
    ParameterBCAI-H (Hypothetical)Lenacapavir (Subcutaneous)Dolutegravir (Oral)TDF/FTC (Oral)
    Half-life (t½) Long (projected)8-12 weeks[6]~14 hoursTDF: ~17h; FTC: ~10h
    Dosing Frequency Bi-annual (projected)Every 6 months[6]Once dailyOnce daily
    Protein Binding High>99.8%[3]>99%TDF: <0.7%; FTC: <4%
    Metabolism CYP3A (projected)CYP3A, UGT1A1UGT1A1, CYP3A4Hydrolysis (TDF)
    Table 3: Clinical Efficacy and Safety Profile
    ParameterBCAI-H (Hypothetical)LenacapavirDolutegravirTDF/FTC
    Primary Indication Treatment-naïve/experienced HIV-1Heavily treatment-experienced, multi-drug resistant HIV-1Treatment-naïve/experienced HIV-1Treatment-naïve/experienced HIV-1
    Efficacy (Viral Load <50 copies/mL) >90% (projected)83% at 52 weeks (CAPELLA trial, with OBR)[13]88% at 48 weeks (SPRING-2 trial, with NRTIs)[4]Component of regimens with >90% efficacy
    Common Adverse Events Injection site reactions (projected)Injection site reactions (nodules, pain, swelling), nauseaInsomnia, headache, nausea, diarrhea[4]Nausea, diarrhea, headache, potential for renal and bone density effects (TDF)[7]
    Resistance Barrier High (projected)High; specific capsid mutations (e.g., Q67H, K70R)[11]High; specific integrase mutationsLow to moderate; specific reverse transcriptase mutations (e.g., M184V, K65R)

    OBR: Optimized Background Regimen

    The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

    A comprehensive assessment of the therapeutic window extends beyond static in vitro and in vivo measurements. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a crucial tool that integrates data on drug concentration over time (PK) with its pharmacological effect (PD) to predict clinical outcomes.[4]

    Rationale: For antiretrovirals, PK/PD modeling helps to:

    • Establish the exposure-response relationship, identifying the drug concentrations required for maximal viral suppression.

    • Predict the efficacy of different dosing regimens.

    • Simulate the impact of patient variability on drug exposure and response.

    • Inform the design of clinical trials.

    PKPD_Workflow cluster_preclinical Preclinical Data cluster_clinical Clinical Data invitro In Vitro Data (EC50, CC50) model PK/PD Model Development invitro->model invivo In Vivo Animal Data (Toxicity, PK) invivo->model phase1 Phase I (Human PK, Safety) phase1->model phase2 Phase II/III (Efficacy, Safety) sim Simulation & Prediction phase2->sim Model Validation model->sim decision Optimal Dose & Regimen Selection sim->decision

    Sources

    A Head-to-Head Comparison of the In Vivo Efficacy of Different Benzenesulfonamide Lead Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant impact in oncology. This guide provides a head-to-head comparison of the in vivo efficacy of two prominent benzenesulfonamide-based lead compounds that have advanced to clinical trials: SLC-0111 , a selective inhibitor of carbonic anhydrase IX, and E7820 , a molecular glue degrader of the splicing factor RBM39.

    This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the preclinical data that supports the clinical development of these compounds. We will delve into their distinct mechanisms of action, compare their in vivo efficacy across various cancer models, and provide detailed experimental protocols to aid in the design of future studies.

    The Divergent Paths of Two Benzenesulfonamide Leads: Targeting Hypoxia vs. Splicing

    While originating from the same chemical lineage, SLC-0111 and E7820 have evolved to target fundamentally different cancer-promoting pathways. This divergence in their mechanism of action dictates their therapeutic potential in different cancer contexts.

    SLC-0111: Combating the Hypoxic Tumor Microenvironment

    SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[1] CAIX plays a crucial role in maintaining the pH balance of the tumor microenvironment, facilitating tumor cell survival and proliferation in acidic conditions.[2] By inhibiting CAIX, SLC-0111 disrupts this pH regulation, leading to an increase in the acidity of the tumor microenvironment and subsequent tumor cell death.[2][3]

    SLC_0111_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Drug_Action Drug Action Tumor_Cell Tumor_Cell CAIX CAIX Tumor_Cell->CAIX Overexpression in Hypoxia H+ H+ CAIX->H+ Extrusion HCO3- HCO3- CAIX->HCO3- Increased_Acidity Increased Extracellular Acidity CAIX->Increased_Acidity CO2_H2O CO2 + H2O CO2_H2O->CAIX Catalyzes SLC_0111 SLC-0111 SLC_0111->CAIX Inhibits Inhibition Inhibition Cell_Death Tumor Cell Death Increased_Acidity->Cell_Death

    Caption: Mechanism of action of SLC-0111.

    E7820: A Molecular Glue for Splicing Factor Degradation

    E7820 represents a newer class of anticancer agents known as molecular glue degraders. It functions by inducing the degradation of the RNA-binding protein RBM39.[4] E7820 effectively "glues" RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[4][5] The degradation of RBM39 disrupts RNA splicing, a critical process for gene expression, ultimately leading to cancer cell death, particularly in cells with mutations in splicing factors.[4]

    E7820_Pathway cluster_Cellular_Process Cellular Process cluster_Drug_Action Drug Action RBM39 RBM39 (Splicing Factor) DCAF15 DCAF15 (E3 Ligase Substrate Receptor) RBM39->DCAF15 Forms Ternary Complex Proteasome Proteasome RBM39->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase Complex DCAF15->E3_Ligase Part of E3_Ligase->RBM39 Ubiquitinates Degradation Degradation Proteasome->Degradation Splicing_Dysregulation RNA Splicing Dysregulation Degradation->Splicing_Dysregulation Cell_Death Cancer Cell Death Splicing_Dysregulation->Cell_Death E7820 E7820 E7820->RBM39 Binds to E7820->DCAF15 Binds to

    Caption: Mechanism of action of E7820.

    Head-to-Head In Vivo Efficacy Comparison

    A direct head-to-head comparison of SLC-0111 and E7820 in the same preclinical model has not been extensively published. However, by examining data from various in vivo studies, we can draw a comparative analysis of their efficacy in different cancer contexts.

    CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy FindingsReference(s)
    SLC-0111 GlioblastomaMouseNot specifiedDelayed tumor growth and extended survival when combined with temozolomide.[2][6]
    Metastatic Breast CancerMouseNot specifiedSuppressed tumor growth and attenuated metastasis formation in a concentration-dependent manner.[7]
    Pancreatic CancerMouseNot specifiedShowed synergistic effects when combined with gemcitabine.[2]
    MelanomaMouseNot specifiedEnhanced the efficacy of immune checkpoint blockade.[8]
    E7820 Pancreatic Cancer (KP-1)Mouse XenograftGavage, twice daily for 21 daysDemonstrated tumor growth inhibition.[9]
    Colon Cancer (LoVo)Mouse XenograftGavage, twice daily for 42 daysShowed significant tumor growth inhibition.[9]
    OsteosarcomaMouseNot specifiedRepressed tumor growth and sensitized cells to cisplatin.[5]
    Myeloid MalignanciesHuman Patients (Phase II)100 mg dailyResulted in RBM39 degradation and RNA mis-splicing in vivo.[4]

    Analysis and Interpretation:

    The available data suggests that both SLC-0111 and E7820 exhibit significant in vivo antitumor activity, albeit through different mechanisms and in potentially different cancer types.

    • SLC-0111 has demonstrated broad applicability in solid tumors characterized by hypoxia, a common feature of many aggressive cancers. Its efficacy is often enhanced when used in combination with standard chemotherapies or immunotherapies, highlighting its potential to overcome treatment resistance.[2][3] The synergistic effect with temozolomide in glioblastoma and with immune checkpoint inhibitors in melanoma underscores its role in modulating the tumor microenvironment.[6][8]

    • E7820 has shown promise in both solid tumors and hematological malignancies.[4][9] Its unique mechanism of action as a molecular glue degrader makes it particularly interesting for cancers with mutations in splicing factors, a patient population with limited treatment options.[4] The in vivo data in pancreatic and colon cancer xenografts demonstrates its single-agent activity, while its ability to sensitize osteosarcoma cells to cisplatin suggests potential for combination therapies.[5][9]

    Challenges in Direct Comparison:

    It is crucial to acknowledge the limitations of comparing data from separate studies. Differences in the cancer models, animal strains, dosing regimens, and endpoint measurements make a direct, quantitative comparison of potency challenging. For a true head-to-head comparison, both compounds would need to be evaluated in the same in vivo models under identical experimental conditions.

    Experimental Protocol: In Vivo Xenograft Efficacy Study

    To facilitate further research and standardized comparison, a detailed protocol for a typical in vivo xenograft study to evaluate the efficacy of a benzenesulfonamide-based compound is provided below.

    Objective: To determine the in vivo antitumor efficacy of a benzenesulfonamide lead compound in a human tumor xenograft mouse model.

    Materials:

    • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

    • Human cancer cell line of interest

    • Cell culture medium and supplements

    • Matrigel (or other appropriate extracellular matrix)

    • Test compound (benzenesulfonamide derivative)

    • Vehicle control

    • Dosing equipment (e.g., gavage needles, syringes)

    • Calipers for tumor measurement

    • Anesthesia

    • Ethical approval from the Institutional Animal Care and Use Committee (IACUC)

    Procedure:

    • Cell Culture and Implantation:

      • Culture the selected human cancer cell line under standard conditions.

      • On the day of implantation, harvest the cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel at the desired concentration.

      • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Tumor Growth and Randomization:

      • Monitor the mice regularly for tumor growth.

      • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration:

      • Prepare the test compound and vehicle control solutions at the desired concentrations.

      • Administer the treatments to the respective groups according to the planned dosing regimen (e.g., daily oral gavage).

    • Monitoring and Data Collection:

      • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

      • Monitor the body weight of the mice as an indicator of toxicity.

      • Observe the general health and behavior of the animals throughout the study.

    • Endpoint and Analysis:

      • The study can be terminated when the tumors in the control group reach a specific size or at a predetermined time point.

      • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

      • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

      • Perform statistical analysis to determine the significance of the observed differences.

    InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring In-life Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Tumor & Tissue Collection Endpoint->Data_Collection Analysis Data Analysis Data_Collection->Analysis

    Caption: General workflow for an in vivo xenograft study.

    Conclusion

    The benzenesulfonamide scaffold continues to yield promising and diverse lead compounds for cancer therapy. SLC-0111 and E7820 exemplify this diversity, with their distinct mechanisms of action targeting the hypoxic tumor microenvironment and RNA splicing, respectively. While a direct, comprehensive head-to-head in vivo comparison is lacking, the available preclinical data highlights their significant antitumor activities in different cancer contexts. SLC-0111 shows broad potential in solid tumors, particularly in combination therapies, while E7820 offers a novel approach for cancers with splicing factor mutations.

    Future head-to-head preclinical studies in relevant cancer models are warranted to directly compare the efficacy and therapeutic potential of these and other emerging benzenesulfonamide derivatives. Such studies will be instrumental in guiding their clinical development and identifying the patient populations most likely to benefit from these targeted therapies.

    References

    • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - JCI Insight. (2017).
    • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC. (n.d.).
    • Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity - Benchchem. (n.d.).
    • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020).
    • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC. (n.d.).
    • Effects of E7820 on the growth of s.c. tumor in a xenograft model. A,... - ResearchGate. (n.d.).
    • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - Taylor & Francis. (2018).
    • Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt.... - ResearchGate. (n.d.).
    • Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of - Benchchem. (n.d.).
    • A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity in Drug Discovery - Benchchem. (n.d.).
    • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - Our journal portfolio - PLOS. (2018).
    • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. (n.d.).
    • E7820 / Eisai - LARVOL DELTA. (n.d.).
    • E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC. (2023).
    • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. (2014).

    Sources

    Validating the Mechanism of Action of N-[2-(aminomethyl)phenyl]benzenesulfonamide Using Nav1.7 Knockout Models: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

    Introduction & Rationale

    The voltage-gated sodium channel Nav1.7 (encoded by the SCN9A gene) is a genetically validated target for pain therapeutics. Loss-of-function mutations in humans lead to congenital indifference to pain (CIP), while gain-of-function mutations cause severe pain syndromes[1]. Historically, the development of Nav1.7 inhibitors has been hindered by a lack of selectivity; traditional pore blockers (e.g., lidocaine) indiscriminately inhibit off-target isoforms like Nav1.5 (cardiac toxicity) and Nav1.6 (respiratory depression)[2].

    N-[2-(aminomethyl)phenyl]benzenesulfonamide represents a highly selective arylsulfonamide scaffold. Unlike traditional local anesthetics that plug the central ion pore, arylsulfonamides act as allosteric modulators. To objectively evaluate the performance and specificity of this compound, this guide details its mechanism of action (MoA) and provides a rigorous validation framework using SCN9A knockout (KO) models.

    Mechanism of Action: State-Dependent Allosteric Modulation

    Recent cryogenic electron microscopy (Cryo-EM) and structural biology efforts have elucidated that arylsulfonamides bind to an extracellular cleft in the Voltage-Sensing Domain 4 (VSD4) of Nav1.7[3].

    The primary sulfonamide moiety and the ortho-aminomethyl substitution interact precisely with the S2-S3 and S3-S4 linkers of VSD4. Crucially, this binding is state-dependent . The compound selectively binds to VSD4 when the channel is in its hyperpolarized (resting) state. By physically wedging into this domain, it prevents the outward movement of the S4 gating charges, effectively locking the channel in a closed conformation and preventing action potential propagation[3].

    MoA Nav Nav1.7 Channel VSD4 Voltage-Sensing Domain 4 (Resting State) Nav->VSD4 Trapped VSD4 Trapped (Activation Prevented) VSD4->Trapped Stabilizes Inhibitor N-[2-(aminomethyl)phenyl] benzenesulfonamide Inhibitor->VSD4 Binds Extracellular Cleft Pore Pore Remains Closed (No Na+ Influx) Trapped->Pore

    Mechanism of Action: Arylsulfonamide binding to Nav1.7 VSD4.

    The Necessity of Knockout (KO) Model Validation

    While in vitro recombinant cell lines can demonstrate selectivity, in vivo target engagement must be proven to ensure that observed analgesia is not driven by off-target mechanisms (e.g., GABAergic modulation or Nav1.6 crossover). Global Nav1.7 knockout mice (SCN9A -/-) recapitulate the human CIP phenotype and serve as the ultimate self-validating control[1]. If a compound exerts behavioral effects in a Nav1.7 KO mouse, its mechanism is fundamentally off-target.

    Workflow Start SCN9A-/- (Nav1.7 KO) Mice InVitro In Vitro Patch-Clamp (DRG Neurons) Start->InVitro InVivo In Vivo CFA Model (Inflammatory Pain) Start->InVivo WT Wild-Type (WT) Mice WT->InVitro WT->InVivo WT_Result Target Engaged: Current Blocked & Analgesia InVitro->WT_Result WT KO_Result Target Validated: No Off-Target Effects InVitro->KO_Result KO InVivo->WT_Result WT InVivo->KO_Result KO

    Experimental workflow utilizing Nav1.7 KO models to validate target specificity.

    Comparative Performance Data

    The following table synthesizes the performance of N-[2-(aminomethyl)phenyl]benzenesulfonamide against standard alternatives. The data highlights the superior selectivity profile of the arylsulfonamide class compared to traditional pore blockers.

    Compound / ProductMechanism ClassNav1.7 IC₅₀ (nM)*Nav1.5 IC₅₀ (nM)State-DependenceAnalgesia in WT MiceAnalgesia in KO Mice
    N-[2-(aminomethyl)phenyl]benzenesulfonamide Arylsulfonamide (VSD4)~2.5>10,000High (Resting State)YesNo (Target Validated)
    GDC-0310 Acylsulfonamide (VSD4)~0.6>10,000High (Resting State)YesNo
    Lidocaine Pore Blocker~100,000~100,000Low (Open/Inactivated)YesYes (Off-target tox)

    *Note: IC₅₀ values for arylsulfonamides must be measured using a hyperpolarized voltage protocol to capture resting-state affinity[2].

    Step-by-Step Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate this compound using WT and SCN9A -/- models.

    Protocol A: State-Dependent Patch-Clamp Electrophysiology in DRG Neurons

    Causality Insight: Because arylsulfonamides bind the resting state of VSD4, standard voltage protocols that hold cells at -70 mV will artificially underestimate the compound's potency. A hyperpolarized holding potential is strictly required[2].

    • Cell Isolation: Isolate Dorsal Root Ganglion (DRG) neurons from adult WT and global Nav1.7 KO mice[1]. Plate on poly-D-lysine coated coverslips.

    • Configuration: Establish whole-cell patch-clamp configuration using a cesium-based intracellular solution to block potassium currents.

    • Voltage Protocol (Hyperpolarized): Hold the membrane potential at -120 mV for 5 minutes to ensure all Nav channels are in the fully resting state.

    • Compound Application: Perfuse N-[2-(aminomethyl)phenyl]benzenesulfonamide (10 nM to 1 µM) into the extracellular bath.

    • Stimulation & Recording: Step the voltage to -10 mV for 20 ms to elicit inward sodium currents.

    • Validation Check:

      • WT Neurons: Observe a dose-dependent block of the tetrodotoxin-sensitive (TTX-S) sodium current.

      • KO Neurons: The compound must show zero effect on the residual TTX-resistant currents (mediated by Nav1.8/Nav1.9), proving absolute isoform selectivity.

    Protocol B: In Vivo CFA-Induced Inflammatory Pain Validation

    Causality Insight: Global Nav1.7 KO mice do not develop thermal hyperalgesia following Complete Freund's Adjuvant (CFA) injection[1]. Therefore, comparing the drug's effect on baseline mechanical thresholds in KO mice ensures the compound does not cause off-target sedation or numbness.

    • Baseline Testing: Acclimate WT and Nav1.7 KO mice to von Frey testing chambers. Establish baseline mechanical withdrawal thresholds.

    • Inflammation Induction: Inject 20 µL of CFA intra-plantarly into the left hind paw of all cohorts.

    • Hyperalgesia Confirmation: At 24 hours post-injection, confirm that WT mice exhibit a significant drop in withdrawal threshold. (Note: KO mice will remain at baseline).

    • Dosing: Administer N-[2-(aminomethyl)phenyl]benzenesulfonamide (e.g., 30 mg/kg P.O.) or vehicle.

    • Efficacy vs. Off-Target Readout:

      • WT Cohort: The compound should reverse the CFA-induced mechanical allodynia back to baseline levels.

      • KO Cohort: The compound must not elevate the mechanical threshold above baseline. If the KO mice become unresponsive to high-force filaments after dosing, the compound is crossing over to Nav1.6 or causing CNS depression.

    Conclusion

    Validating the mechanism of action of N-[2-(aminomethyl)phenyl]benzenesulfonamide demands a dual approach: structural understanding of its VSD4 resting-state preference[3] and rigorous behavioral validation using SCN9A knockout models[1]. By demonstrating potent blockade in WT models and a complete absence of activity in KO models, researchers can definitively prove that the analgesic efficacy of this arylsulfonamide is driven exclusively by on-target Nav1.7 inhibition.

    References

    • [3] Kschonsak M, et al. "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." eLife, 2023. URL:[Link]

    • [2] Roecker AJ, et al. "Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

    • [1] Gingras J, et al. "Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain." PLoS ONE, 2014. URL:[Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed, procedural guide for the safe and compliant disposal of N-[2-(aminomethyl)phenyl]benzenesulfonamide. Developed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

    Hazard Identification and Risk Assessment

    While a specific, comprehensive Safety Data Sheet (SDS) for N-[2-(aminomethyl)phenyl]benzenesulfonamide is not universally available, data from structurally similar benzenesulfonamide compounds indicate a need for cautious handling. Analogous compounds are reported to potentially cause skin irritation, serious eye irritation, and respiratory tract irritation[1][2][3]. Therefore, it is imperative to treat N-[2-(aminomethyl)phenyl]benzenesulfonamide as a hazardous substance.

    Key Potential Hazards:

    • Skin Irritation: Prolonged or repeated contact may cause redness and irritation[1][2].

    • Eye Irritation: Direct contact can cause serious irritation[1][2].

    • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][2].

    Hazardous decomposition products under fire conditions may include oxides of carbon, nitrogen, and sulfur[4][5][6].

    Immediate Safety & Handling Precautions

    Before initiating any disposal procedures, a thorough risk assessment must be conducted. All handling of this compound and its waste must occur within a well-ventilated area, preferably inside a certified chemical fume hood[7][8].

    Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with splashes or dust[2][8].

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use[8].

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against accidental spills[8].

    Step-by-Step Disposal Protocol

    The guiding principle for the disposal of N-[2-(aminomethyl)phenyl]benzenesulfonamide is to manage it as a regulated hazardous chemical waste. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10]. Under no circumstances should this chemical or its rinsate be disposed of down the drain or in regular solid waste [7].

    Step 1: Waste Segregation and Collection

    The first critical step is to prevent accidental and potentially dangerous reactions by segregating this waste stream.

    • Action: Collect all waste materials containing N-[2-(aminomethyl)phenyl]benzenesulfonamide in a dedicated hazardous waste container.

    • Causality: Mixing with incompatible waste streams, such as strong oxidizing agents or acids, could trigger a hazardous reaction[4][5]. Segregation prevents unknown chemical reactions and ensures the waste can be properly profiled by the disposal facility.

    • Scope: This includes the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and solvent rinses used for decontamination[7][9].

    Step 2: Containerization and Labeling

    Proper containerization and labeling are crucial for safety, compliance, and communication of hazards.

    • Action: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition, with a secure, leak-proof lid[7].

    • Causality: A robust, compatible container prevents leaks and reactions between the waste and the container material.

    • Labeling Protocol: The container must be clearly labeled with the following information:

      • The words "Hazardous Waste" [7][8].

      • The full chemical name: "N-[2-(aminomethyl)phenyl]benzenesulfonamide" .

      • Any known hazard characteristics (e.g., "Irritant").

      • The date when waste was first added to the container.

    Step 3: Storage of Chemical Waste

    Designated and proper storage of waste containers is essential to maintain a safe laboratory environment.

    • Action: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area[8].

    • Causality: Storing in a designated area prevents accidental spills and exposure. Secondary containment provides an extra layer of protection against leaks. The storage area should be away from heat sources and incompatible materials[4][5].

    Step 4: Arranging for Professional Disposal

    Final disposal must be handled by qualified professionals to ensure environmental and regulatory compliance.

    • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[8][9].

    • Causality: Professional disposal services have the expertise and equipment to handle and treat chemical waste according to federal, state, and local regulations[10]. The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful gases[9][11].

    • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and accumulation start date. Retain all disposal manifests and documentation provided by the contractor for regulatory compliance[8].

    Step 5: Decontamination Procedures

    Thorough decontamination of all surfaces and reusable labware is a critical final step.

    • Labware Decontamination:

      • Perform an initial rinse with an appropriate solvent (e.g., ethanol or acetone)[7].

      • Collect this initial solvent rinse as hazardous waste in your designated container[7].

      • Follow with a thorough washing using soap and water.

    • Spill Decontamination:

      • In case of a spill, evacuate the area and ensure proper ventilation[4][8].

      • Absorb the spill with a non-combustible, inert material like vermiculite or sand[8].

      • Sweep the absorbent material into your hazardous waste container for disposal[4]. Do not add water to the spill area before absorption.

    • Empty Container Disposal:

      • Empty containers that held the pure compound must be treated as hazardous waste unless they have been triple-rinsed[7]. The rinsate from this process must be collected and disposed of as hazardous chemical waste[7].

    Disposal Workflow and Data Summary

    The following diagram and table provide a visual decision-making guide and a summary of key operational data for the disposal of N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    Disposal Decision Workflow

    DisposalWorkflow Disposal Workflow for N-[2-(aminomethyl)phenyl]benzenesulfonamide start Start: Waste Generated (Compound, Contaminated Items) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood Yes no_ppe STOP. Obtain and wear required PPE. ppe_check->no_ppe No segregate Segregate Waste Stream (Do Not Mix with Other Chemicals) fume_hood->segregate containerize Place in a Labeled, Sealed, Compatible HDPE Container segregate->containerize label_details Label: 'Hazardous Waste', Full Chemical Name, Date containerize->label_details storage Store in a Designated, Ventilated, Secondary Containment Area label_details->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Maintain Disposal Records and Manifests contact_ehs->documentation decontaminate Decontaminate Labware & Surfaces (Collect Rinsate as Waste) documentation->decontaminate end End: Compliant Disposal decontaminate->end no_ppe->ppe_check

    Caption: Decision-making workflow for the proper disposal of N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    Quantitative Data and Procedural Summary
    ParameterGuidelineRationale & Reference
    Waste Classification Hazardous Chemical WasteAssumed hazardous based on data for analogous sulfonamides. Must comply with EPA RCRA regulations.[1][9][10]
    Container Type High-Density Polyethylene (HDPE) or other compatible material.Ensures chemical compatibility and prevents leaks.[7]
    Primary Disposal Method Licensed hazardous waste incineration.Ensures complete destruction of the compound and its hazardous properties.[9][11]
    Prohibited Disposal Drain or regular solid waste disposal.Prevents environmental contamination and non-compliance with regulations.[7]
    PPE Requirements Safety goggles, face shield, nitrile gloves, lab coat.Protects personnel from potential skin, eye, and respiratory irritation.[2][8]
    Decontamination Rinse Initial solvent rinse (e.g., ethanol, acetone).Effectively dissolves residual compound for collection as hazardous waste.[7]
    Storage Conditions Cool, dry, well-ventilated area in secondary containment.Minimizes risk of spills, reactions, and personnel exposure.[8]

    References

    • SAFETY DATA SHEET (for a related benzenamine compound). (2017, June 1). KUKKO.
    • Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] - PubChem.
    • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
    • SAFETY DATA SHEET (for a rel
    • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
    • Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. Benchchem.
    • Safety Data Sheet (for a rel
    • Material Safety Data Sheet - 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. (2005, October 3). Cole-Parmer.
    • SAFETY DATA SHEET - N-Phenylmethanesulfonamide. (2025, December 19). Fisher Scientific.
    • SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonamide. (2025, December 22). Fisher Scientific.
    • Safety Data Sheet - 4-Amino-N-phenylbenzenesulfonamide. (2024, April 21). Angene Chemical.
    • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Labor
    • Safety Data Sheet - N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide. AK Scientific, Inc..
    • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. (2005, October 3). Cole-Parmer.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[2-(aminomethyl)phenyl]benzenesulfonamide
    Reactant of Route 2
    Reactant of Route 2
    N-[2-(aminomethyl)phenyl]benzenesulfonamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.